endo-BCN-PEG3-acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDCHHRLBMBFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807501-82-1 | |
| Record name | endo-BCN-PEG3-acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to endo-BCN-PEG3-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, endo-BCN-PEG3-acid. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this versatile molecule in their experimental workflows. This document details its chemical properties, provides structured experimental protocols for its use in bioconjugation, and illustrates key processes through clear, concise diagrams.
Core Concepts: Understanding this compound
This compound is a sophisticated chemical tool engineered for the precise covalent linkage of molecules. Its structure is tripartite, featuring an endo-bicyclo[6.1.0]nonyne (BCN) group, a triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This unique combination of functional moieties makes it an invaluable asset in the fields of bioconjugation, drug delivery, and diagnostics.[1]
The terminal carboxylic acid provides a reactive handle for conjugation to primary amines, such as those found on the surface of proteins or on amine-modified oligonucleotides.[2][3] This reaction is typically mediated by carbodiimide chemistry, for instance, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond.
The endo-BCN group is a strained alkyne that readily participates in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1] This bioorthogonal reaction allows for the highly efficient and specific conjugation of the BCN-modified molecule to another molecule bearing an azide group, even in complex biological environments.
The hydrophilic PEG3 spacer serves to increase the aqueous solubility of the linker and the resulting conjugate, which can be crucial when working with biomolecules.[2] It also provides spatial separation between the conjugated molecules, which can help to preserve their individual biological activities.
Data Presentation: Key Properties of this compound
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₁NO₇ | |
| Molecular Weight | 397.5 g/mol | |
| CAS Number | 1807501-82-1 | |
| Purity | Typically ≥95% | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C | |
| Appearance | White to off-white solid or oil |
Experimental Protocols: A Two-Step Bioconjugation Workflow
This section outlines a general two-step protocol for the conjugation of an amine-containing biomolecule (e.g., a protein) to an azide-modified molecule using this compound.
Step 1: Activation of this compound and Conjugation to an Amine-Containing Biomolecule
This step involves the activation of the carboxylic acid group of this compound with EDC and NHS, followed by its reaction with a primary amine on the target biomolecule.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody, protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Allow all reagents to come to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or water.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add a desired molar excess of the this compound stock solution to an appropriate volume of Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Biomolecule:
-
Dissolve the amine-containing biomolecule in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the activated this compound solution to the biomolecule solution. The molar ratio of the linker to the biomolecule will need to be optimized for the specific application but a 10-20 fold molar excess of the linker is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Characterize the BCN-modified biomolecule using appropriate techniques such as mass spectrometry to determine the degree of labeling.
-
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This step involves the reaction of the BCN-modified biomolecule with an azide-containing molecule.
Materials:
-
BCN-modified biomolecule (from Step 1)
-
Azide-containing molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the BCN-modified biomolecule with a 1.5 to 5-fold molar excess of the azide-containing molecule in the Reaction Buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The optimal reaction time will depend on the specific reactants and their concentrations.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted azide-containing molecule.
-
-
Characterization:
-
Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the use of this compound.
Caption: A workflow for a two-step bioconjugation using this compound.
References
An In-Depth Technical Guide to endo-BCN-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and applications of endo-BCN-PEG3-acid, a bifunctional linker critical in the field of bioconjugation and drug development.
Core Structure and Properties
This compound is a versatile molecule featuring three key components: an endo-Bicyclo[6.1.0]nonyne (BCN) moiety, a triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This strategic design allows for a dual-reaction functionality, making it an invaluable tool for conjugating diverse molecular entities.
The strained alkyne of the endo-BCN group enables highly efficient and specific copper-free click chemistry, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules. The terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups present on biomolecules such as proteins, peptides, or small molecule ligands.[1][2] The hydrophilic PEG3 spacer enhances the aqueous solubility of the linker and the resulting conjugate, mitigating potential aggregation and steric hindrance.[1][2]
Chemical Structure
Molecular Formula: C₂₀H₃₁NO₇[3]
SMILES: O=C(O)CCOCCOCCOCCNC(=O)OC[C@H]1[C@H]2C#CCCC[C@@]12[H]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 397.47 g/mol |
| CAS Number | 1807501-82-1 |
| Purity | Typically >95% |
| Solubility | Soluble in Water, DMSO, DCM, and DMF |
| Storage Conditions | Store at -20°C, protected from light and moisture |
Mechanism of Action and Signaling Pathways
The primary utility of this compound lies in its ability to covalently link two different molecules through two distinct and orthogonal chemical reactions. This is particularly relevant in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
A common workflow involves a two-step conjugation process. First, the carboxylic acid of this compound is activated and reacted with a primary amine on a target molecule. In the second step, the BCN moiety is reacted with an azide-functionalized molecule via SPAAC.
Experimental Protocols
Detailed methodologies for the two key reactions involving this compound are provided below. These protocols serve as a starting point and may require optimization based on the specific molecules being conjugated.
Amide Bond Formation with a Primary Amine
This protocol describes the conjugation of this compound to a protein containing accessible primary amine residues (e.g., lysine).
Materials:
-
This compound
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of the protein in the reaction buffer.
-
Prepare a 100 mM stock solution of EDC in anhydrous DMF or DMSO.
-
Prepare a 100 mM stock solution of NHS in anhydrous DMF or DMSO.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine EDC and NHS with the this compound solution. A typical molar ratio is 1.2:1.2:1 (EDC:NHS:acid).
-
Incubate the activation mixture at room temperature for 15-30 minutes.
-
-
Conjugation Reaction:
-
Add the activated this compound mixture to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point.
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted activated linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the reaction of the BCN-functionalized protein from the previous step with an azide-containing small molecule.
Materials:
-
BCN-functionalized protein
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
-
SPAAC Reaction:
-
Add the azide-containing molecule to the solution of the BCN-functionalized protein. A 2-5 fold molar excess of the azide molecule over the protein is recommended as a starting point.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE if the azide-molecule imparts a significant mass or charge change.
-
-
Purification:
-
Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove any unreacted azide-containing molecule.
-
Logical Relationships in Experimental Design
The successful application of this compound relies on a logical workflow that considers the properties of the molecules being conjugated and the desired outcome.
References
An In-depth Technical Guide to the Mechanism and Application of endo-BCN-PEG3-acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing fields of bioconjugation, chemical biology, and targeted therapeutics, the precise and stable linkage of molecules is paramount. endo-BCN-PEG3-acid has emerged as a critical heterobifunctional linker, enabling the covalent attachment of diverse molecular entities with high efficiency and specificity. This technical guide provides a comprehensive overview of its core mechanism of action, the distinct roles of its constituent components, quantitative kinetic data, and detailed experimental protocols for its application.
This compound is a versatile chemical tool composed of three key functional moieties:
-
An endo-BCN (Bicyclo[6.1.0]nonyne) group: A highly strained cyclooctyne that serves as a reactive handle for copper-free click chemistry.
-
A PEG3 linker : A short, hydrophilic three-unit polyethylene glycol spacer that enhances solubility and provides spatial separation.
-
A terminal Carboxylic Acid : A functional group that allows for covalent conjugation to primary amines through amide bond formation.
This strategic design enables a two-step sequential conjugation strategy, making it an invaluable reagent for constructing complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1][2][3]
Core Mechanism of Action
The fundamental mechanism of this compound is a two-stage process that leverages two distinct and orthogonal chemical reactions. This allows for the controlled and sequential linkage of two different molecules.
-
Amide Bond Formation : The terminal carboxylic acid is first activated, typically using carbodiimide chemistry (e.g., EDC with NHS), to form a highly reactive NHS-ester. This activated linker then readily reacts with a primary amine on the first molecule of interest (e.g., a lysine residue on an antibody or protein) to form a stable and irreversible amide bond.[4][5]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : With the first molecule now covalently attached, the bioorthogonal endo-BCN group remains available. It can then react specifically and efficiently with a molecule bearing an azide (-N₃) functional group. This reaction, a type of copper-free click chemistry, is driven by the high ring strain of the BCN cyclooctyne and proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst. The result is a stable triazole linkage, completing the bioconjugation.
Component Analysis
The endo-BCN Moiety and SPAAC Reactivity
The core of the bioorthogonal reaction lies in the Bicyclo[6.1.0]nonyne (BCN) group. BCN is a cyclooctyne, an eight-membered carbon ring containing a triple bond. The geometric constraints of this ring system induce significant ring strain (~18 kcal/mol), making the alkyne highly reactive towards 1,3-dipoles, such as azides, in a [3+2] cycloaddition. This Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is highly efficient and bioorthogonal, meaning it proceeds with high selectivity in complex biological environments without interfering with native functional groups.
The endo stereoisomer of BCN is noted to be slightly more reactive in SPAAC reactions compared to the exo isomer. This enhanced reactivity makes it a preferred choice for applications where reaction speed is crucial.
The PEG3 Linker
Polyethylene glycol (PEG) linkers are widely incorporated in bioconjugation and drug delivery to improve the physicochemical properties of molecules. The short, discrete PEG3 spacer in this compound serves several critical functions:
-
Enhanced Hydrophilicity : The PEG chain increases the water solubility of the linker and the final conjugate, which is crucial when working with hydrophobic drugs or in aqueous biological buffers.
-
Reduced Steric Hindrance : It acts as a flexible spacer, physically separating the two conjugated molecules. This minimizes the risk of steric clash that could impair the biological activity of either molecule (e.g., antibody-antigen binding).
-
Improved Pharmacokinetics : In therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life in vivo.
The Carboxylic Acid Group
The terminal carboxylic acid (-COOH) provides a versatile and reliable anchor point for conjugation to biomolecules. It readily reacts with primary amines, which are abundant in proteins and peptides on the side chains of lysine residues and at the N-terminus. The formation of a stable amide bond is typically achieved using a two-step carbodiimide coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester intermediate, thereby improving coupling efficiency and control.
Quantitative Data: Reaction Kinetics
The efficacy of a bioorthogonal reaction is defined by its second-order rate constant (k₂). BCN exhibits favorable kinetics for most bioconjugation applications. While generally slower than DBCO (Dibenzocyclooctyne) for reactions with aliphatic azides, BCN reacts significantly faster with aromatic azides, highlighting the importance of matching the right click chemistry partners.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference(s) |
| endo-BCN | Benzyl Azide | 0.15 | DMSO, 37°C | |
| BCN | Benzyl Azide | 0.07 | CH₃CN:H₂O (3:1) | |
| BCN | Phenyl Azide | 0.20 | CH₃CN:H₂O (3:1) | |
| BCN (PEGylated) | 2-Azidoethanol | 0.21 | Human Blood Plasma, 20°C | |
| DBCO | Benzyl Azide | ~1.0 | Various | |
| DBCO | Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) |
Applications in Research and Drug Development
The unique properties of this compound make it suitable for a wide range of advanced applications.
Antibody-Drug Conjugate (ADC) Synthesis
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. This compound can be used to link a monoclonal antibody to a drug payload. The antibody's lysine residues are first conjugated with the activated linker, and the resulting BCN-functionalized antibody is then reacted with an azide-modified drug.
PROTAC Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker is a critical component, and this compound provides the necessary functionality to connect a target-binding ligand to an E3 ligase-binding ligand.
Experimental Protocols
Protocol 1: Two-Step Carboxylic Acid Activation and Protein Conjugation
This protocol describes the covalent attachment of this compound to a protein containing primary amines.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Reagent Preparation : Allow all reagents to equilibrate to room temperature. Prepare fresh stock solutions of this compound, EDC, and Sulfo-NHS in anhydrous DMSO or DMF (e.g., 10 mM).
-
Protein Preparation : Prepare the protein solution at a suitable concentration (e.g., 2-5 mg/mL) in Activation Buffer.
-
Activation of Linker : In a separate microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS. A molar ratio of 1:2:2 (Linker:EDC:Sulfo-NHS) is a common starting point. Incubate for 15 minutes at room temperature to form the NHS ester.
-
Conjugation Reaction : Add the activated linker solution to the protein solution. A 10-20 fold molar excess of linker to protein is typical, but this should be optimized. The final concentration of organic solvent (DMSO/DMF) should ideally be below 10% (v/v).
-
Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching : Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification : Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4). The resulting BCN-functionalized protein is now ready for the SPAAC reaction.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the reaction of the BCN-functionalized protein with an azide-tagged molecule.
Materials:
-
BCN-functionalized protein (from Protocol 1)
-
Azide-tagged molecule (e.g., drug, peptide, fluorophore)
-
Reaction Buffer: PBS, pH 7.4 or other suitable biological buffer
Procedure:
-
Reagent Preparation : Dissolve the azide-tagged molecule in a compatible solvent (e.g., DMSO, water) to create a stock solution.
-
SPAAC Reaction : Combine the BCN-functionalized protein with the azide-tagged molecule in the Reaction Buffer. A 3-10 fold molar excess of the azide molecule over the protein is a typical starting point.
-
Incubation : Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may vary based on the concentration and reactivity of the substrates. The reaction can be monitored by techniques such as SDS-PAGE, mass spectrometry, or chromatography.
-
Purification (Optional) : If necessary, remove the excess azide-tagged molecule via dialysis, size-exclusion chromatography, or another appropriate purification method. The final bioconjugate is now ready for its intended application.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that provides a robust platform for advanced bioconjugation. Its mechanism, which combines stable amide bond formation with highly efficient and bioorthogonal copper-free click chemistry, offers researchers precise control over the construction of complex molecular assemblies. The integrated PEG linker further enhances its utility by improving the solubility and biocompatibility of the resulting conjugates. By understanding its core principles and applying the detailed protocols provided, scientists and drug developers can effectively leverage this reagent to advance research in targeted drug delivery, diagnostics, and fundamental chemical biology.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to endo-BCN-PEG3-acid (CAS: 1807501-82-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of endo-BCN-PEG3-acid, a bifunctional linker pivotal in the fields of bioconjugation, targeted drug delivery, and proteomics. This document details its chemical and physical properties, provides exemplary experimental protocols for its application, and visualizes the underlying chemical processes.
Core Concepts and Properties
This compound is a versatile chemical tool featuring three key components: an endo-Bicyclononyne (BCN) group, a three-unit polyethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This strategic design allows for a two-step sequential or orthogonal bioconjugation strategy.
The strained alkyne of the BCN group enables rapid and specific reaction with azide-containing molecules via copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[1][2][3]
The terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups present on proteins, peptides, or other molecules.[1] The hydrophilic PEG3 spacer enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and provides spatial separation between the conjugated molecules, minimizing steric hindrance.[2]
Chemical and Physical Data
| Property | Value | Reference(s) |
| CAS Number | 1807501-82-1 | |
| Molecular Formula | C₂₀H₃₁NO₇ | |
| Molecular Weight | 397.47 g/mol | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage Conditions | -20°C, desiccated, and protected from light |
Key Applications
The unique bifunctionality of this compound makes it a valuable reagent in several advanced research and development areas:
-
Antibody-Drug Conjugate (ADC) Synthesis: The carboxylic acid can be used to attach the linker to an antibody, while the BCN group can be used to conjugate a cytotoxic drug.
-
PROTAC Development: This linker is suitable for connecting a target protein-binding ligand and an E3 ligase-recruiting ligand to form a Proteolysis-Targeting Chimera (PROTAC).
-
Targeted Drug Delivery: The linker can be used to attach targeting ligands (e.g., peptides, antibodies) to drug-loaded nanoparticles or other drug delivery vehicles.
-
Biomolecule Labeling and Imaging: Fluorophores or other imaging agents can be conjugated to biomolecules for visualization and tracking studies.
-
Surface Functionalization: The linker can be used to immobilize biomolecules onto surfaces for various applications, including biosensors and microarrays.
Experimental Protocols
The following are generalized protocols for the two primary reaction types involving this compound. Researchers should optimize these protocols for their specific molecules and applications.
Protocol 1: Amide Bond Formation with a Primary Amine
This protocol describes the activation of the carboxylic acid of this compound and its subsequent reaction with an amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-free buffer (e.g., MES or PBS, pH 6.0-7.4)
-
Quenching buffer (e.g., Tris-HCl or glycine)
-
Anhydrous DMSO or DMF
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF to prepare stock solutions.
-
In a reaction vessel, combine this compound with a 1.5-fold molar excess of both EDC and NHS.
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the appropriate reaction buffer.
-
Add the activated this compound (NHS ester) solution to the amine-containing molecule solution. A 10-20 fold molar excess of the linker is a common starting point for antibody conjugation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purify the conjugate using standard techniques such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess linker and byproducts.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between the BCN-functionalized molecule and an azide-containing molecule.
Materials:
-
BCN-functionalized molecule (from Protocol 1)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the BCN-functionalized molecule and the azide-containing molecule in the reaction buffer.
-
Combine the two reactants in a reaction vessel. A 1.5 to 5-fold molar excess of the azide-containing molecule is a typical starting point.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or chromatography.
-
-
Purification:
-
Purify the final conjugate using appropriate chromatographic methods to remove any unreacted starting materials.
-
Visualizing the Workflow
The following diagrams illustrate the chemical logic and workflow of using this compound.
Conclusion
This compound is a powerful and versatile bifunctional linker that facilitates the efficient and specific conjugation of diverse molecules. Its well-defined structure, combining the bioorthogonal reactivity of BCN with the established chemistry of amine coupling, along with the beneficial properties of a PEG spacer, makes it an invaluable tool for researchers and professionals in drug development and chemical biology. The provided protocols and workflows serve as a foundational guide for the successful application of this reagent in creating novel bioconjugates for a wide range of applications.
References
Introduction: The Advent of Biocompatible Conjugation
An In-Depth Technical Guide to Copper-Free Click Chemistry with Bicyclo[6.1.0]nonyne (BCN)
Click chemistry, a concept introduced by K. Barry Sharpless in 2001, describes a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). While revolutionary, the cytotoxicity of the copper catalyst limited its application in living systems.[1][2] This spurred the development of copper-free click chemistry, a truly bioorthogonal strategy that enables covalent ligation within complex biological environments without interfering with native biochemical processes.[3][4]
At the forefront of this technology is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes the high ring strain of cyclooctynes to react spontaneously with azides. Bicyclo[6.1.0]nonyne (BCN) has emerged as a widely used cyclooctyne, valued for its excellent balance of high reactivity, stability, and small size. This guide provides a detailed exploration of the core principles, quantitative data, experimental protocols, and applications of BCN in copper-free click chemistry for researchers, scientists, and drug development professionals.
Core Principles: The Mechanism of Strain-Promotion
The driving force behind the BCN-azide reaction is the significant ring strain inherent in the eight-membered cyclooctyne ring, which is fused to a cyclopropane ring. This strain lowers the activation energy of the cycloaddition. The reaction proceeds through a concerted [3+2] dipolar cycloaddition mechanism, where the 1,3-dipole of the azide group reacts with the strained alkyne (the dipolarophile) to form a stable, aromatic triazole linkage. This process is highly selective and bioorthogonal, as neither the BCN nor the azide moiety reacts with naturally occurring functional groups like amines or hydroxyls.
Quantitative Data: Reactivity and Stability
The selection of a cyclooctyne is a critical decision impacting the efficiency of bioconjugation. Key performance indicators are the reaction kinetics, quantified by the second-order rate constant (k₂), and stability in biological media.
Reaction Kinetics Comparison
BCN generally exhibits a favorable balance of reactivity. While often slower than dibenzocyclooctyne (DBCO) derivatives, it is significantly faster than less strained cyclooctynes. Its reactivity can be enhanced by using electron-deficient aryl azides, which can lead to a substantial increase in the reaction rate.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| BCN | Benzyl Azide | ~0.06 - 0.14 | |
| BCN | Electron-deficient azides | Up to 10-fold increase vs. Benzyl Azide | |
| DBCO | Benzyl Azide | ~0.34 - 1.0 | |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | |
| Cyclododecyne (CDD) | Benzyl Azide | ~0.002 |
Note: Reaction rates are sensitive to solvent, temperature, and the specific derivatives used.
Stability in Biological Milieu
A crucial advantage of BCN is its stability, particularly in the presence of endogenous nucleophiles like the highly abundant intracellular thiol, glutathione (GSH). This enhanced stability makes BCN a more robust choice for long-term intracellular studies compared to some faster-reacting cyclooctynes. However, it's important to note that BCN can exhibit instability under certain acidic conditions.
| Reagent | Condition | Half-life | Reference |
| BCN | In presence of Glutathione (GSH) | ~6 hours | |
| DBCO | In presence of Glutathione (GSH) | ~71 minutes |
Synthesis and Functionalization of BCN
BCN is typically synthesized and derivatized to include a reactive handle for straightforward attachment to biomolecules. Common derivatives include BCN-alcohol, BCN-carboxylic acid, and activated esters like BCN-NHS ester. BCN-carboxylic acid, for instance, allows for facile functionalization via amide bond formation, yielding conjugates with superior stability compared to carbamates derived from BCN-alcohol. These derivatives can be further modified, for example, with PEG spacers to enhance hydrophilicity and reduce steric hindrance.
Detailed Experimental Protocols
The following are generalized protocols for the bioconjugation of proteins and oligonucleotides using BCN derivatives. Optimization is often required based on the specific biomolecules involved.
Protocol 1: Antibody Labeling with BCN-NHS Ester
This protocol describes the labeling of a primary amine on an antibody with a BCN-NHS ester.
-
Reagent Preparation:
-
Dissolve the BCN-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare the antibody in a suitable amine-free buffer (e.g., PBS, pH 7.4) at a concentration of approximately 1 mg/mL.
-
-
Antibody Activation:
-
Add a 20-30 fold molar excess of the BCN-NHS ester solution to the antibody solution. The final DMSO concentration should be around 20%.
-
Incubate the reaction at room temperature for 60 minutes with gentle mixing.
-
-
Quenching and Purification:
-
To quench any unreacted BCN-NHS ester, add Tris buffer to a final concentration of 10-20 mM and incubate for 15 minutes.
-
Remove excess, unreacted BCN reagent using a spin desalting column equilibrated with the desired storage buffer.
-
-
Conjugation with Azide-Molecule:
-
Add the azide-functionalized molecule (e.g., fluorescent dye, drug molecule) to the BCN-labeled antibody. A 5-10 fold molar excess of the azide is typically used.
-
Incubate the reaction at room temperature for 4-12 hours, or overnight at 4°C.
-
-
Final Purification and Analysis:
-
Purify the final antibody conjugate using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove the unreacted azide molecule.
-
Validate the conjugate using SDS-PAGE and UV-Vis spectroscopy to confirm successful ligation.
-
Protocol 2: Oligonucleotide Conjugation via BCN Phosphoramidite
This protocol involves incorporating a BCN moiety into a synthetic oligonucleotide during solid-phase synthesis.
-
Oligonucleotide Synthesis:
-
Synthesize the oligonucleotide on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.
-
At the desired position (typically the 5' end), perform a coupling step using the BCN phosphoramidite building block instead of a standard nucleobase phosphoramidite.
-
-
Deprotection and Cleavage:
-
Following synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using standard conditions (e.g., concentrated ammonium hydroxide).
-
-
Purification of BCN-Oligonucleotide:
-
Purify the crude BCN-modified oligonucleotide using HPLC or PAGE to ensure high purity.
-
-
Copper-Free Click Reaction:
-
Dissolve the purified BCN-oligonucleotide and the azide-modified molecule of interest in a suitable aqueous buffer (e.g., PBS).
-
Mix the components, typically using a 1.5 to 5-fold excess of the azide-containing molecule.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to several hours, and progress can be monitored by HPLC or LC-MS.
-
-
Purification of the Conjugate:
-
Purify the final oligonucleotide conjugate via HPLC to remove any unreacted starting materials.
-
Applications in Drug Development and Research
The biocompatibility and efficiency of BCN-mediated click chemistry have made it a powerful tool across various scientific disciplines.
-
Drug Discovery and Delivery: BCN chemistry is instrumental in creating antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a tumor-targeting antibody. It is also used to functionalize nanocarriers for targeted drug delivery, improving therapeutic efficacy while reducing side effects.
-
Protein and Peptide Labeling: Researchers can selectively attach probes like fluorescent dyes or biotin to proteins and peptides. This enables the tracking and visualization of protein localization and distribution within cells.
-
Nucleic Acid Modifications: BCN provides a method for the site-specific modification of DNA and RNA. This facilitates the study of gene expression, RNA localization, and DNA-protein interactions by attaching fluorophores or affinity tags.
-
Imaging and Diagnostics: By conjugating biomolecules to imaging agents like quantum dots or nanoparticles, BCN click chemistry aids in visualizing cellular processes and developing new diagnostic tools.
Conclusion: A Versatile Tool for Modern Bioscience
Copper-free click chemistry using BCN offers a robust, versatile, and biocompatible method for covalent bioconjugation. Its favorable balance of reactivity and stability, particularly in intracellular environments, distinguishes it from other cyclooctynes. While faster reagents like DBCO may be preferable for applications demanding maximum speed, BCN's smaller size, lower lipophilicity, and enhanced stability against thiols make it an invaluable tool for long-term cellular studies, drug delivery system development, and the precise modification of a wide range of biomolecules. This guide provides the foundational data and methodologies to empower researchers to effectively harness the potential of BCN in their bioorthogonal chemistry endeavors.
References
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Technical Guide for Researchers, Scientists, and Drug Development Professionals
An in-depth exploration of the principles, kinetics, and applications of one of bioorthogonal chemistry's most powerful tools.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable technology in chemical biology, drug development, and materials science. This catalyst-free click chemistry reaction enables the covalent ligation of molecules within complex biological systems, offering a high degree of specificity and biocompatibility.[1] Its ability to proceed at physiological temperatures and pH without the need for cytotoxic copper catalysts has revolutionized the study of biomolecules in their native environments.[1][2] This guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data, detailed experimental protocols, and visual representations of its mechanisms and workflows.
Core Principles of Strain-Promoted Azide-Alkyne Cycloaddition
At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, which forms a stable triazole linkage.[1] The reaction's driving force is the high ring strain of the cyclooctyne, the smallest stable cyclic alkyne.[2] This inherent strain significantly lowers the activation energy for the Huisgen 1,3-dipolar cycloaddition with an azide, allowing the reaction to proceed rapidly without a catalyst.
The bioorthogonal nature of SPAAC is a key advantage. Both the strained alkyne and the azide functional groups are largely absent from and non-reactive with native biological molecules like proteins, nucleic acids, and lipids. This exquisite selectivity ensures that the ligation occurs only between the intended reaction partners, enabling precise molecular labeling and engineering in living cells, tissues, and even whole organisms.
In contrast to the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC avoids the cytotoxicity associated with copper catalysts, making it the preferred choice for in vivo studies and applications involving sensitive biological systems. While CuAAC can sometimes offer faster kinetics, the development of increasingly reactive cyclooctynes has made SPAAC a highly competitive alternative for a broad range of applications.
Quantitative Analysis of SPAAC Kinetics
The rate of a SPAAC reaction is a critical factor, especially for in vivo applications where low concentrations and short reaction times are often necessary. The reaction kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne. Significant research has focused on developing new cyclooctyne scaffolds with enhanced reactivity. The following tables summarize the second-order rate constants for commonly used cyclooctynes.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] (with Benzyl Azide) | Reference(s) |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | |
| Biarylazacyclooctynone | BARAC | > 1.0 | |
| Difluorinated Cyclooctyne | DIFO | ~0.08 | |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 | |
| Azacyclooctyne | Aza-DIBO | ~0.1 - 0.3 |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant used.
Experimental Protocols
Detailed methodologies are crucial for the successful application of SPAAC. Below are protocols for key experiments.
Protocol 1: Antibody-Drug Conjugation (ADC) via SPAAC
This protocol describes the conjugation of an azide-functionalized drug-linker to a monoclonal antibody (mAb) that has been pre-functionalized with a DBCO group.
Materials:
-
DBCO-functionalized monoclonal antibody (5-10 mg/mL in PBS, pH 7.4)
-
Azide-functionalized drug-linker (e.g., N3-Val-Cit-PAB-payload)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
PD-10 desalting columns or equivalent for purification
Procedure:
-
Antibody Preparation: Ensure the DBCO-functionalized antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a desalting column.
-
Drug-Linker Preparation: Prepare a 10-20 mM stock solution of the azide-functionalized drug-linker in anhydrous DMSO.
-
Conjugation Reaction:
-
In a reaction tube, add the DBCO-functionalized antibody solution.
-
Add the azide-functionalized drug-linker stock solution to the antibody solution. A 5- to 10-fold molar excess of the drug-linker is a common starting point. The final DMSO concentration should ideally be kept below 10% (v/v).
-
Incubate the reaction mixture overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC using a PD-10 desalting column equilibrated with PBS to remove unreacted drug-linker and DMSO.
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Metabolic Labeling and Imaging of Nascent RNA
This protocol outlines the metabolic incorporation of 2'-Azido guanosine (2'-N₃-G) into newly synthesized RNA, followed by fluorescent labeling using SPAAC for imaging.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
2'-Azido guanosine (2'-N₃-G)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-labeled DBCO (e.g., DBCO-Cy3)
-
Live-cell imaging buffer (if applicable)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a labeling medium by adding 2'-N₃-G to the complete culture medium (a typical concentration is 50-200 µM).
-
Replace the existing medium with the labeling medium and incubate for 1-24 hours at 37°C.
-
Wash the cells three times with pre-warmed PBS to remove unincorporated 2'-N₃-G.
-
-
Cell Fixation and Permeabilization (for fixed-cell imaging):
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
SPAAC Reaction:
-
Prepare the SPAAC reaction solution by diluting the fluorescently-labeled DBCO stock to a final concentration of 5-20 µM in PBS (for fixed cells) or live-cell imaging buffer (for live cells).
-
Add the SPAAC reaction solution to the cells and incubate for 30-60 minutes at room temperature (or 37°C for live cells), protected from light.
-
-
Washing and Imaging:
-
Remove the SPAAC reaction solution and wash the cells three times with PBS or live-cell imaging buffer.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 3: Labeling of Azide-Modified DNA Oligonucleotides
This protocol describes the labeling of a DNA oligonucleotide containing an azide modification with a cyclooctyne-functionalized reporter.
Materials:
-
Azide-modified DNA oligonucleotide
-
Cyclooctyne-functionalized reporter (e.g., DBCO-fluorophore)
-
Nuclease-free water or appropriate buffer (e.g., TE buffer)
Procedure:
-
Prepare Reactants:
-
Dissolve the azide-modified DNA oligonucleotide in nuclease-free water or buffer to a desired stock concentration (e.g., 100 µM).
-
Dissolve the cyclooctyne-functionalized reporter in a compatible solvent (e.g., DMSO) to a stock concentration (e.g., 10 mM).
-
-
SPAAC Ligation:
-
In a microcentrifuge tube, combine the azide-modified DNA oligonucleotide with a molar excess (e.g., 5-10 equivalents) of the cyclooctyne-functionalized reporter.
-
Adjust the final volume with buffer. The final concentration of the oligonucleotide can be in the range of 10-50 µM.
-
Incubate the reaction at room temperature for 1-4 hours, or at 37°C to potentially increase the reaction rate. For some cyclooctynes like DIBO, the reaction can be complete in minutes.
-
-
Purification:
-
Purify the labeled oligonucleotide from the excess reporter using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.
-
-
Analysis:
-
Confirm the successful labeling by methods like gel electrophoresis (visualizing fluorescence), mass spectrometry, or UV-Vis spectroscopy.
-
Applications in Signaling Pathway Analysis
SPAAC is a powerful tool for elucidating cellular signaling pathways. For instance, metabolic glycoengineering followed by SPAAC can be used to label and visualize cell surface glycans, which are crucial for cell-cell recognition and signaling. By tracking the localization and dynamics of specific glycoproteins, researchers can gain insights into their roles in signaling cascades.
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition has firmly established itself as a cornerstone of bioorthogonal chemistry. Its biocompatibility, high selectivity, and robust kinetics have empowered researchers across various disciplines to probe complex biological systems with unprecedented precision. As new generations of cyclooctynes with even faster reaction rates and improved properties continue to be developed, the applications of SPAAC in basic research, diagnostics, and therapeutics are set to expand even further. This technical guide provides a solid foundation for researchers looking to harness the power of SPAAC in their own work.
References
An In-depth Technical Guide to endo-BCN-PEG3-acid: A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics and chemical biology, the precise and efficient conjugation of molecules is paramount. endo-BCN-PEG3-acid has emerged as a critical tool, offering a versatile bifunctional scaffold for the construction of complex biomolecules. This technical guide provides an in-depth exploration of its core properties, experimental applications, and the underlying chemical principles for professionals in research and drug development.
This compound is a chemically synthesized molecule featuring three key components: an endo-configured bicyclo[6.1.0]nonyne (BCN) ring, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique architecture allows for sequential or orthogonal conjugation reactions, making it a valuable asset in the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other targeted biological probes.[1][2][3][4][5]
Core Properties and Chemical Data
The utility of this compound is rooted in its distinct chemical and physical properties. The BCN group facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), while the carboxylic acid enables standard amide bond formation with primary amines. The hydrophilic PEG3 spacer enhances aqueous solubility and provides spatial separation between conjugated moieties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₁NO₇ | |
| Molecular Weight | 397.5 g/mol | |
| Purity | >95% | |
| Appearance | Colorless to light yellow oil | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C, sealed, away from moisture and light |
Reactivity and Stability
The reactivity of the BCN moiety is a key feature of this linker. The ring strain of the cyclooctyne allows for rapid and specific reaction with azides without the need for a cytotoxic copper catalyst.
Table 2: Reaction Kinetics of endo-BCN
| Reactant | Second-Order Rate Constant (k₂) | Solvent System |
| Benzyl Azide | 0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) |
Note: Data is for the parent endo-BCN structure and serves as a benchmark for reactivity.
The stability of the BCN group is crucial for its application in biological systems. Studies have shown that BCN can exhibit instability in the presence of thiols, such as glutathione (GSH), and under certain pH conditions. This should be a consideration in the design of experimental workflows.
Experimental Protocols
The bifunctional nature of this compound allows for a two-step conjugation strategy. The following are generalized protocols for the sequential conjugation of two different molecules.
Protocol 1: Amide Coupling via the Carboxylic Acid
This protocol describes the activation of the carboxylic acid and subsequent reaction with an amine-containing molecule (Molecule A-NH₂).
Materials:
-
This compound
-
Molecule A-NH₂ (e.g., an amine-modified protein, peptide, or small molecule)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4 for biomolecules, or an appropriate organic solvent)
-
Quenching reagent (e.g., Tris buffer or hydroxylamine)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS (or HOBt).
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the active ester.
-
-
Conjugation to Molecule A-NH₂:
-
Dissolve Molecule A-NH₂ in the appropriate reaction buffer.
-
Add the activated this compound solution to the solution of Molecule A-NH₂.
-
The molar ratio of the linker to Molecule A-NH₂ should be optimized, but a starting point of 5-10 fold molar excess of the linker is common for protein conjugations.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench any unreacted active ester by adding a small amount of Tris buffer or hydroxylamine.
-
Purify the resulting conjugate (Molecule A-NH-CO-PEG3-BCN) using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the reaction of the BCN-functionalized molecule with an azide-containing molecule (Molecule B-N₃).
Materials:
-
Purified Molecule A-NH-CO-PEG3-BCN
-
Molecule B-N₃ (e.g., an azide-modified antibody, payload, or imaging agent)
-
Reaction Buffer (e.g., PBS pH 7.4)
Procedure:
-
SPAAC Reaction:
-
Dissolve the purified Molecule A-NH-CO-PEG3-BCN in the reaction buffer.
-
Add Molecule B-N₃ to the solution. A molar excess of the azide-containing molecule (typically 1.5-3 equivalents) is recommended to ensure complete reaction of the BCN group.
-
Incubate the reaction mixture at room temperature for 4-12 hours, or at 37°C to increase the reaction rate. The reaction can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the final conjugate (Molecule A-NH-CO-PEG3-Triazole-Molecule B) using a suitable chromatographic method to remove any unreacted starting materials.
-
Applications in Drug Development
The unique properties of this compound make it a powerful tool in the development of targeted therapies.
PROTAC Development Workflow
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as a versatile linker to connect the target-binding ligand and the E3 ligase ligand.
Caption: Workflow for PROTAC synthesis and mechanism of action.
Antibody-Drug Conjugate (ADC) Development Workflow
ADCs are a class of biopharmaceuticals that use monoclonal antibodies to deliver a potent cytotoxic payload specifically to cancer cells. This compound can be used to link the antibody to the drug payload.
Caption: Workflow for ADC synthesis and targeted cell killing.
Conclusion
This compound is a highly valuable and versatile bifunctional linker for researchers and drug developers. Its well-defined structure, predictable reactivity, and the ability to perform sequential, orthogonal conjugations make it an indispensable tool in the construction of sophisticated biomolecular conjugates. A thorough understanding of its properties and reaction kinetics, as outlined in this guide, is essential for its successful implementation in the development of next-generation targeted therapeutics and advanced biological probes.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 4. endo-BCN-pentanoic acid, 2364591-80-8 | BroadPharm [broadpharm.com]
- 5. endo-BCN-PEG4-acid, 2226472-38-2 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Chemical Stability of endo-BCN-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endo-bicyclo[6.1.0]nonyne-PEG3-acid (endo-BCN-PEG3-acid) is a bifunctional linker widely employed in bioconjugation, particularly in the fields of proteomics, drug delivery, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its utility stems from the presence of a strained alkyne (BCN) for copper-free click chemistry (SPAAC) and a terminal carboxylic acid for amide bond formation. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. Understanding the chemical stability of this linker is paramount for ensuring the integrity, efficacy, and safety of the resulting bioconjugates. This guide provides a comprehensive overview of the chemical stability of this compound, including its degradation pathways, quantitative stability data, and detailed experimental protocols for stability assessment.
Core Stability Profile
The chemical stability of this compound is influenced by the individual stabilities of its three core components: the endo-BCN moiety, the PEG linker, and the carbamate linkage formed upon conjugation.
Bicyclo[6.1.0]nonyne (BCN) Moiety
The BCN group is a cornerstone of strain-promoted azide-alkyne cycloaddition (SPAAC) due to its high reactivity and relative stability compared to other cyclooctynes.[1] However, its strained nature also makes it susceptible to degradation under certain conditions.
-
Acidic Conditions: The BCN moiety can be unstable in the presence of strong acids. Studies on BCN carbinol and BCN-oligonucleotides have shown degradation under acidic conditions commonly used in oligonucleotide synthesis, such as with trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[2][3] The degradation proceeds via hydrolysis and oxidation of the alkyne functionality.[2]
-
Thiols: In the presence of thiols, such as glutathione (GSH), BCN can undergo thiol-yne addition, leading to a loss of its ability to participate in SPAAC reactions. However, BCN is reported to be significantly more stable in the presence of GSH compared to other strained alkynes like DBCO, with a half-life of approximately 6 hours.[4]
-
Reducing Agents: BCN has shown instability in the presence of the reducing agent Tris(2-carboxyethyl)phosphine (TCEP).
-
Cellular Environment: In a cellular context, BCN-modified fluorescent spheres have been observed to degrade significantly over 24 hours in RAW264.7 macrophage cells, with 79% of the spheres showing complete degradation of the bioorthogonal group.
Polyethylene Glycol (PEG) Linker
PEG linkers are generally considered stable. However, they can undergo degradation through two primary mechanisms:
-
Hydrolysis: The ether linkages in the PEG chain can be susceptible to acid-catalyzed hydrolysis, although this typically requires harsh acidic conditions.
-
Oxidation: PEG can be degraded by reactive oxygen species (ROS), leading to chain cleavage.
Carbamate and Amide Linkages
The carboxylic acid end of this compound is typically conjugated to an amine-containing molecule, forming a stable amide bond. However, the BCN moiety itself is often linked to the PEG spacer via a carbamate bond.
-
Amide vs. Carbamate Stability: Studies comparing the stability of BCN probes have shown that amide linkages are superior in terms of in vitro stability compared to carbamate linkages, especially for applications requiring prolonged incubation. Carbamate linkages are more prone to hydrolysis.
Quantitative Stability Data
While specific kinetic data for this compound is limited in the public domain, the following table summarizes the available quantitative and qualitative stability information for the BCN moiety under various conditions.
| Condition | Reagent/Environment | Observation | Half-life (approx.) | Reference |
| Acidic | Trichloroacetic acid (TCA) in DCM | Degradation of BCN carbinol | - | |
| Acidic | Dichloroacetic acid (DCA) in toluene | 79% of BCN carbinol remaining after 30 min | - | |
| Neutral pH | pH 7.2 (on-protein) | Instability observed | - | |
| Thiols | Glutathione (GSH) | Significantly more stable than DBCO | ~6 hours | |
| Reducing Agents | TCEP (on-protein) | Instability observed | - | |
| Cellular | RAW264.7 cells | 79% degradation after 24 hours | - |
Degradation Pathways
The degradation of this compound can proceed through several pathways, primarily affecting the BCN moiety.
Caption: Potential degradation pathways of the endo-BCN moiety.
Under acidic conditions, the strained alkyne can undergo hydration to form a ketone, which may be further oxidized. In the presence of thiols, a nucleophilic addition across the alkyne bond can occur. Oxidative conditions can lead to cleavage of the alkyne bond, forming carboxylic acid derivatives.
Experimental Protocols for Stability Assessment
A robust assessment of the chemical stability of this compound and its bioconjugates requires well-defined experimental protocols. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the primary analytical technique for these studies.
General Experimental Workflow for HPLC-Based Stability Study
Caption: Workflow for assessing the chemical stability of this compound.
Detailed HPLC-MS/MS Method for Stability Monitoring
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific bioconjugate and available instrumentation.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid (for mobile phase modification)
-
Phosphate-buffered saline (PBS) and other relevant buffers (e.g., acetate for acidic pH, borate for basic pH)
2. Instrumentation:
-
HPLC or UPLC system with a UV/Vis or photodiode array (PDA) detector.
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compound and its degradation products, and then return to initial conditions for re-equilibration. For example: 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm and/or MS scan.
4. Mass Spectrometry Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-1000
5. Data Analysis:
-
The percentage of remaining this compound at each time point is calculated by dividing the peak area of the parent compound by the total peak area of all related substances (parent + degradation products).
-
The natural logarithm of the percentage remaining is plotted against time. The degradation rate constant (k) is the negative of the slope of this line.
-
The half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k.
NMR Spectroscopy for Structural Elucidation of Degradants
For definitive identification of degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.
1. Sample Preparation:
-
Degraded samples of this compound are prepared by subjecting a concentrated solution to the desired stress condition (e.g., strong acid).
-
The degradation products are then purified, if necessary, by preparative HPLC.
-
The purified degradants are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
2. NMR Analysis:
-
¹H and ¹³C NMR spectra are acquired to determine the overall structure.
-
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, aiding in the precise identification of structural changes in the BCN moiety.
Conclusion
This compound is a versatile and valuable tool in bioconjugation. While the BCN moiety offers the advantage of copper-free click chemistry, its strained nature makes it susceptible to degradation under specific conditions, particularly in acidic environments and in the presence of certain nucleophiles and reducing agents. The carbamate linkage often used to connect the BCN to the PEG spacer is also a point of potential hydrolytic instability. A thorough understanding and empirical evaluation of the stability of this compound and its bioconjugates under relevant storage and physiological conditions are critical for the development of robust and reliable therapeutics and research tools. The experimental protocols outlined in this guide provide a framework for conducting such stability assessments, enabling researchers to make informed decisions in the design and application of molecules incorporating this important linker.
References
- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of endo-BCN-PEG3-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of endo-BCN-PEG3-acid, a bifunctional linker commonly employed in bioconjugation and proteomics. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Properties of this compound
This compound is a versatile molecule featuring a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for conjugation to amine-containing molecules. The PEG3 spacer is specifically incorporated to enhance the aqueous solubility of the molecule and its conjugates.[1]
Qualitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, qualitative information from various suppliers indicates its solubility in a range of common laboratory solvents. This information is summarized in the table below. The term "soluble" indicates that the compound is expected to dissolve to a practical concentration for most bioconjugation reactions.
| Solvent | Common Name | Type | Reported Solubility |
| H₂O | Water | Aqueous | Soluble[1] |
| (CH₃)₂SO | Dimethyl sulfoxide | Organic (Polar Aprotic) | Soluble[1][2] |
| CH₂Cl₂ | Dichloromethane | Organic (Polar Aprotic) | Soluble[1] |
| C₃H₇NO | Dimethylformamide | Organic (Polar Aprotic) | Soluble |
Experimental Protocol for Determining Quantitative Solubility
To obtain precise quantitative solubility data, a standardized experimental protocol, such as the shake-flask method, is recommended. This method is considered reliable for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., Water, DMSO, DCM, DMF)
-
Vials with screw caps
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Calibrated analytical balance
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The exact amount should be more than what is expected to dissolve.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or vortex mixer in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a known volume of a suitable solvent for HPLC analysis.
-
Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
-
Quantification:
-
Prepare a standard curve of known concentrations of this compound.
-
Use the standard curve to determine the concentration of the compound in the diluted supernatant.
-
Calculate the original concentration in the undiluted supernatant to determine the solubility in units such as mg/mL or mmol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in determining the solubility of a chemical compound using the shake-flask method.
Caption: Workflow for determining the quantitative solubility of this compound.
Handling and Storage Recommendations
For optimal stability, this compound should be stored at -20°C in a sealed container, protected from light and moisture. When preparing solutions, it is advisable to use anhydrous solvents such as DMF or DMSO to prevent hydrolysis of the BCN group. For aqueous applications, fresh solutions should be prepared.
References
An In-depth Technical Guide to the Core Principles of Bioconjugation using endo-BCN-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and applications of endo-BCN-PEG3-acid, a heterobifunctional linker revolutionizing the field of bioconjugation. This document details its mechanism of action, provides quantitative data on its reactivity, outlines detailed experimental protocols, and illustrates key biological pathways where it is applied.
Introduction to this compound
This compound is a versatile chemical tool designed for the precise and efficient covalent labeling of biomolecules.[1][2] It is a heterobifunctional linker, meaning it possesses two different reactive groups:
-
An endo-bicyclo[6.1.0]nonyne (BCN) group: A strained alkyne that participates in copper-free click chemistry.
-
A carboxylic acid group: This group can be activated to react with primary amines, forming stable amide bonds.[1][2]
A three-unit polyethylene glycol (PEG3) spacer connects these two functional ends. This hydrophilic spacer enhances the solubility of the molecule in aqueous buffers, a critical feature for biological applications, and minimizes potential steric hindrance during conjugation.[1]
The dual functionality of this compound allows for a two-step conjugation strategy. First, the carboxylic acid can be coupled to a biomolecule containing a primary amine. Subsequently, the BCN group is available for a highly specific and efficient reaction with an azide-modified molecule. This powerful linker is instrumental in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, diagnostic probes, and advanced materials.
Core Reaction Mechanisms
The utility of this compound is rooted in two robust and orthogonal chemical reactions: amide bond formation and strain-promoted azide-alkyne cycloaddition (SPAAC).
Amide Bond Formation via Carboxylic Acid Activation
The terminal carboxylic acid of this compound can be readily conjugated to primary amines (e.g., the side chain of lysine residues in proteins) through the formation of a stable amide bond. This reaction requires the activation of the carboxylic acid, which is typically achieved using a carbodiimide reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).
The process involves two main steps:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
NHS Ester Formation and Amine Coupling: To improve efficiency and stability, NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. This ester then readily reacts with a primary amine to form the final amide bond, releasing NHS.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The BCN group of the linker participates in a highly efficient and bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of copper-free "click chemistry" that occurs between a strained alkyne (BCN) and an azide (-N₃) to form a stable triazole linkage.
The key advantage of SPAAC is that it proceeds rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for use in living systems. The reaction's driving force is the high ring strain of the BCN molecule, which is released upon the [3+2] dipolar cycloaddition with an azide. The "endo" configuration of the BCN linker is noted for its high reactivity.
Quantitative Data
The efficiency of bioconjugation reactions is critical for their application. The following tables summarize key quantitative data for the reactions involving this compound.
SPAAC Reaction Kinetics
The reaction between BCN and an azide follows second-order kinetics. The rate is dependent on the specific structures of both the cyclooctyne and the azide, as well as the reaction conditions such as solvent and temperature.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| endo-BCN | Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) | |
| endo-BCN | Benzyl azide | 0.15 | DMSO | |
| exo-BCN | Benzyl azide | 0.19 | CD₃CN/D₂O (1:2) | |
| DBCO | Benzyl azide | ~0.6 - 1.0 | Various |
Note: DBCO (Dibenzocyclooctyne) is another commonly used cyclooctyne shown for comparison. While generally faster, BCN offers advantages in terms of its smaller size and lower lipophilicity.
Reaction Yields and Stability
| Reaction Type | Typical Yields | Linkage Stability | Notes |
| SPAAC | Often quantitative (>95%) | Highly stable triazole ring | Yields are dependent on reaction conditions and substrate. Thiol-containing reagents like β-mercaptoethanol can be used to prevent potential side reactions of BCN with thiols. |
| Amide Coupling (EDC/NHS) | 50-90% | Stable amide bond | Yields can be influenced by buffer conditions, pH, and the presence of competing nucleophiles. |
The BCN moiety itself can be sensitive to acidic conditions, which is a consideration for applications such as oligonucleotide synthesis. However, the resulting triazole and amide linkages are generally very stable under physiological conditions.
Experimental Protocols
The following are detailed methodologies for the two key reactions involving this compound.
Protocol 1: Amide Coupling to a Protein
This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on a protein using EDC and NHS.
Materials:
-
Protein solution (e.g., antibody at 1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS.
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add a 20 to 50-fold molar excess of the this compound stock solution to an appropriate volume of Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and NHS (relative to the BCN reagent) to the solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Buffer exchange the protein into PBS at pH 7.4.
-
Add the activated endo-BCN-PEG3-NHS ester solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding the quenching solution to a final concentration of 50 mM and incubating for 15 minutes.
-
Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the concentration of the BCN-functionalized protein using a standard protein assay (e.g., BCA).
-
The degree of labeling can be assessed using techniques such as MALDI-TOF mass spectrometry.
-
Protocol 2: SPAAC Reaction with an Azide-Modified Molecule
This protocol outlines the reaction of a BCN-functionalized protein with an azide-modified molecule.
Materials:
-
BCN-functionalized protein (from Protocol 1) in PBS, pH 7.4.
-
Azide-modified molecule (e.g., azide-PEG-drug, azide-oligonucleotide).
-
Anhydrous DMSO (if needed to dissolve the azide molecule).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified molecule in an appropriate solvent (e.g., DMSO or PBS).
-
-
SPAAC Reaction:
-
In a reaction vessel, combine the BCN-functionalized protein with a 1.5 to 5-fold molar excess of the azide-modified molecule.
-
If DMSO is used, ensure the final concentration in the reaction mixture is below 5% (v/v).
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. The optimal reaction time may vary depending on the reactants.
-
-
Purification:
-
Purify the final conjugate to remove any excess azide-modified molecule using an appropriate method such as size exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
-
Analyze the final conjugate using SDS-PAGE, which should show a shift in molecular weight corresponding to the successful conjugation.
-
Further characterization can be performed using HPLC and mass spectrometry.
-
Application in PROTAC Development
A significant application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound serves as a versatile linker to connect the POI-binding ligand and the E3 ligase-binding ligand. For example, a POI-binding ligand with a primary amine can be coupled to the carboxylic acid end of the linker. The resulting molecule can then be joined to an azide-modified E3 ligase ligand via a SPAAC reaction.
This pathway illustrates how a PROTAC molecule, synthesized using linkers like this compound, can hijack the cell's natural protein degradation machinery to eliminate a specific disease-causing protein.
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation. Its dual reactivity, combined with the favorable properties of the PEG spacer, enables the precise and efficient construction of complex biomolecular conjugates. The robust and bioorthogonal nature of the SPAAC reaction, in particular, makes this linker highly suitable for applications in sensitive biological systems, including the development of next-generation therapeutics like PROTACs. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their work.
References
- 1. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of endo-BCN-PEG3-acid in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted therapeutics is continually evolving, demanding molecular tools that offer precision, versatility, and favorable pharmacological profiles. Endo-bicyclo[6.1.0]nonyne-polyethylene glycol-acid (endo-BCN-PEG3-acid) has emerged as a critical heterobifunctional linker in the drug discovery arsenal. Its unique architecture, featuring a strained alkyne for copper-free click chemistry, a carboxylic acid for stable amide bond formation, and a hydrophilic PEG3 spacer, provides a robust platform for the construction of complex bioconjugates. This guide delves into the technical intricacies of this compound, offering a comprehensive overview of its chemical properties, applications in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), detailed experimental protocols, and a quantitative analysis of its performance characteristics.
Core Concepts: The Molecular Architecture and Functionality of this compound
This compound is a thoughtfully designed molecule that bridges targeting moieties with therapeutic payloads. Its efficacy stems from the distinct roles of its three key components:
-
The endo-BCN Moiety: The bicyclo[6.1.0]nonyne (BCN) group is a strained cyclooctyne that is highly reactive towards azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity under physiological conditions without the need for a cytotoxic copper catalyst. The endo configuration of the BCN ring contributes to its reactivity.
-
The Carboxylic Acid Group: The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, which are abundant in biomolecules such as the lysine residues of antibodies. In the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), it forms a stable amide bond.
-
The PEG3 Spacer: The short polyethylene glycol (PEG) chain, consisting of three ethylene glycol units, imparts several crucial properties. It enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final conjugate, particularly when working with hydrophobic payloads. The PEG spacer also provides spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of each component by minimizing steric hindrance.
Quantitative Data Presentation
A precise understanding of a linker's performance is essential for rational drug design. The following tables summarize key quantitative data related to this compound and similar linkers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C20H31NO7 | |
| Molecular Weight | 397.5 g/mol | |
| Purity | Typically ≥95% | |
| Solubility | Water, DMSO, DCM, DMF | |
| Storage Condition | -20°C |
Table 2: Reaction Kinetics of SPAAC with endo-BCN
| Reactant | Second-Order Rate Constant (k₂) | Conditions | Source(s) |
| Benzyl azide | 0.15 M⁻¹s⁻¹ | DMSO, 37°C |
Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.
Table 3: Impact of PEG Spacer Length on ADC Hydrophobicity
| PEG Spacer Length | HIC Retention Time (min) | Interpretation | Source(s) |
| PEG2 | 15.2 | Higher Hydrophobicity | |
| PEG3 | (estimated) ~14.5 | Moderate Hydrophilicity | Inferred from |
| PEG4 | 13.8 | Increased Hydrophilicity |
This data, derived from hydrophobic interaction chromatography (HIC), illustrates that increasing PEG length reduces the hydrophobicity of the ADC.
Table 4: Influence of PEG Spacer Length on Receptor Binding Affinity
| Conjugate | PEG Spacer Length | IC50 (nM) | Target Receptor | Source(s) |
| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 | GRPR | |
| natGa-NOTA-PEGn-RM26 | PEG3 | 3.9 ± 0.3 | GRPR | |
| natGa-NOTA-PEGn-RM26 | PEG4 | 5.4 ± 0.4 | GRPR | |
| natGa-NOTA-PEGn-RM26 | PEG6 | 5.8 ± 0.3 | GRPR |
This study on a peptide conjugate suggests that for certain receptor-ligand interactions, shorter PEG chains may result in higher binding affinity.
Applications in Drug Discovery
The dual reactivity and favorable physicochemical properties of this compound make it a valuable tool in several areas of drug discovery.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. This compound can be used to construct ADCs through a two-step process:
-
The carboxylic acid is activated and reacted with lysine residues on the antibody, introducing the BCN-PEG3 moiety.
-
An azide-modified cytotoxic payload is then attached to the BCN group via SPAAC.
This approach allows for precise control over the conjugation chemistry and can lead to the production of more homogeneous ADCs.
A key target for ADCs is the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in a variety of solid tumors and plays a central role in cell proliferation and survival.
Caption: EGFR signaling and ADC mechanism of action.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to degrade specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The resulting ternary complex leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex. This compound can be employed in a modular approach to PROTAC synthesis. For example, a small molecule inhibitor of a target protein can be modified with an azide. Separately, an E3 ligase ligand can be conjugated to the carboxylic acid of this compound. The two components can then be joined using SPAAC.
A notable application of PROTACs is the targeting of the BCR-ABL fusion protein, the oncogenic driver of Chronic Myeloid Leukemia (CML).
Caption: PROTAC-mediated degradation of BCR-ABL.
Experimental Protocols
The following protocols provide a framework for the use of this compound in the synthesis and characterization of bioconjugates. These should be optimized for specific applications.
Protocol for Antibody Conjugation
This two-step protocol describes the conjugation of this compound to an antibody, followed by the attachment of an azide-modified payload.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Azide-modified payload (e.g., Azido-PEG4-MMAE)
-
Anhydrous DMSO
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
Step 1: Activation of Antibody with this compound
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in reaction buffer.
-
-
Antibody Preparation:
-
Adjust the antibody concentration to 2-5 mg/mL in reaction buffer.
-
-
Activation Reaction:
-
Add a 20 to 50-fold molar excess of EDC and Sulfo-NHS to the antibody solution.
-
Immediately add a 10 to 20-fold molar excess of the this compound stock solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess reagents by SEC using a column pre-equilibrated with PBS, pH 7.4.
-
Collect the protein fractions containing the BCN-modified antibody.
-
Step 2: SPAAC Reaction with Azide-Modified Payload
-
Payload Preparation:
-
Prepare a 10 mM stock solution of the azide-modified payload in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 3 to 5-fold molar excess of the azide-payload solution to the BCN-modified antibody.
-
Incubate the reaction for 4-12 hours at room temperature or 37°C.
-
-
Final Purification:
-
Purify the final ADC using SEC to remove unreacted payload.
-
Concentrate the purified ADC and store at 4°C for short-term use or -80°C for long-term storage.
-
Protocol for Small Molecule Conjugation (PROTAC Synthesis)
This protocol outlines a modular approach to synthesizing a PROTAC using this compound.
Materials:
-
Small molecule inhibitor with a primary amine handle
-
This compound
-
HATU and DIPEA (N,N-Diisopropylethylamine)
-
Azide-modified E3 ligase ligand (e.g., Azido-thalidomide)
-
Anhydrous DMF
-
RP-HPLC system for purification
Procedure:
-
Amide Bond Formation:
-
Dissolve the amine-containing small molecule inhibitor and a 1.2-fold molar equivalent of this compound in anhydrous DMF.
-
Add a 1.5-fold molar equivalent of HATU and a 3-fold molar equivalent of DIPEA.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
-
SPAAC Reaction:
-
Once the first reaction is complete, add a 1.1-fold molar equivalent of the azide-modified E3 ligase ligand directly to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Purify the crude PROTAC by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol for Characterization: Determining Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.
Materials:
-
Purified ADC sample
-
HIC column
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the area of each peak.
-
The average DAR is calculated as the weighted average of the peak areas: Average DAR = Σ(Peak Area_n * n) / Σ(Peak Area_n) where n is the number of drugs conjugated to the antibody for a given peak.
-
Conclusion
This compound is a powerful and versatile linker that has found significant utility in the development of targeted therapies. Its combination of a highly reactive BCN group for copper-free click chemistry, a stable amide-forming carboxylic acid, and a beneficial PEG3 spacer allows for the construction of sophisticated ADCs and PROTACs with improved properties. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to harness the full potential of this important molecular tool in their pursuit of next-generation therapeutics. As the field of targeted drug delivery continues to advance, the strategic application of well-designed linkers like this compound will remain a cornerstone of success.
The Pivotal Role of the Terminal Carboxylic Acid in endo-BCN-PEG3-acid for Advanced Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The heterobifunctional linker, endo-BCN-PEG3-acid, has emerged as a powerful tool in the fields of bioconjugation, drug delivery, and diagnostics. Its unique architecture, comprising a bicyclo[6.1.0]nonyne (BCN) moiety, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, provides orthogonal reactivity for the precise assembly of complex biomolecular conjugates. This technical guide elucidates the critical function of the terminal carboxylic acid group, detailing its role in covalent bond formation, its impact on the linker's versatility, and its strategic importance in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs).
Introduction to this compound: A Trifunctional Linker
This compound is a versatile chemical linker designed with three key functional components:
-
endo-Bicyclo[6.1.0]nonyne (BCN): A strained cyclooctyne that enables highly efficient and bioorthogonal, copper-free click chemistry reactions with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This reaction is favored in biological systems due to the absence of a cytotoxic copper catalyst.[2]
-
PEG3 Spacer: A three-unit polyethylene glycol chain that enhances the hydrophilicity and aqueous solubility of the linker and the resulting conjugate.[3][4] The PEG spacer also provides a flexible and defined distance between the conjugated molecules, which can be crucial for maintaining their biological activity by minimizing steric hindrance.
-
Terminal Carboxylic Acid (-COOH): This functional group provides a reactive handle for conjugation to amine-containing molecules, a key feature that will be the focus of this guide.
The strategic combination of these three components allows for a dual-reactivity approach, enabling the linkage of two different molecules with high specificity and efficiency.
The Core Function: Amide Bond Formation
The primary and most critical function of the terminal carboxylic acid on the this compound linker is its ability to react with primary amine groups to form a stable and robust amide bond. This covalent linkage is central to many bioconjugation strategies.
Reaction Mechanism
The formation of an amide bond between a carboxylic acid and an amine does not occur spontaneously under physiological conditions. The carboxylic acid must first be "activated" to a more reactive intermediate. This is typically achieved using coupling agents such as carbodiimides (e.g., EDC, DCC) or peptide coupling reagents (e.g., HATU, HBTU).
The general mechanism can be summarized in the following logical steps:
This controlled, multi-step process ensures high coupling efficiency and specificity, which is paramount when working with sensitive biomolecules.
Versatility in Bioconjugation
The carboxylic acid functionality imparts significant versatility to the this compound linker, allowing it to be conjugated to a wide array of biomolecules and surfaces that present primary amine groups.
Common Amine-Containing Targets
-
Proteins and Peptides: The side chains of lysine residues and the N-terminus of proteins and peptides contain primary amines, making them readily available for conjugation. This is a common strategy for labeling antibodies, enzymes, and other proteins.
-
Antibodies: In the development of Antibody-Drug Conjugates (ADCs), the carboxylic acid can be used to attach the linker to the lysine residues of an antibody.
-
Amine-Modified Oligonucleotides: Synthetic DNA and RNA can be modified to include a terminal amine group for conjugation.
-
Small Molecule Drugs and Probes: Many small molecules possess or can be modified to include a primary amine for linkage.
-
Nanoparticles and Surfaces: The surfaces of nanoparticles and other materials can be functionalized with amine groups to allow for the attachment of the linker, facilitating further biofunctionalization.
This broad reactivity makes the terminal carboxylic acid a cornerstone of the linker's utility in creating diverse and complex bioconjugates.
Experimental Protocols
General Protocol for Amide Coupling
The following is a generalized protocol for the conjugation of this compound to an amine-containing molecule.
Note: Optimal reaction conditions, including solvent, temperature, and incubation time, will vary depending on the specific molecules being conjugated and should be optimized accordingly.
Strategic Importance in Drug Development
The dual reactivity of this compound, enabled by the terminal carboxylic acid, is of particular importance in the development of complex therapeutics like Antibody-Drug Conjugates (ADCs).
A Logical Workflow for ADC Synthesis
In this workflow, the carboxylic acid of the linker is first conjugated to lysine residues on the antibody. Subsequently, the BCN group of the now antibody-bound linker is available to react with an azide-modified cytotoxic drug via copper-free click chemistry. This orthogonal, step-wise approach allows for the precise and controlled assembly of the final ADC.
Quantitative Data Summary
The physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₁NO₇ | |
| Molecular Weight | 397.5 g/mol | |
| Purity | > 95% | |
| Solubility | Water, DMSO, DCM, DMF | |
| Storage Condition | -20°C |
Conclusion
The terminal carboxylic acid is a fundamental component of the this compound linker, providing a robust and versatile handle for conjugation to amine-containing molecules. Its ability to form stable amide bonds upon activation is a cornerstone of its utility in bioconjugation. This functionality, combined with the bioorthogonal reactivity of the BCN group and the beneficial properties of the PEG spacer, makes this compound an indispensable tool for researchers and scientists in the development of next-generation diagnostics, therapeutics, and research reagents. The strategic use of this terminal functional group enables the precise and efficient construction of complex biomolecular architectures, driving innovation in drug development and chemical biology.
References
Methodological & Application
Application Notes and Protocols for endo-BCN-PEG3-acid Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of the bifunctional linker, endo-BCN-PEG3-acid, to primary amine residues (e.g., lysine) on an antibody. This procedure is a critical step in the development of antibody-drug conjugates (ADCs) and other targeted biologics, enabling the subsequent attachment of azide-modified payloads via copper-free click chemistry.
Introduction
The this compound linker is a valuable tool in bioconjugation, featuring a terminal carboxylic acid for covalent attachment to proteins and a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC). The polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation.[1] This protocol outlines the activation of the linker's carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester, followed by conjugation to the antibody. Subsequent purification and characterization steps are also detailed to ensure the quality and consistency of the resulting antibody-linker conjugate.
Materials and Equipment
Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound | BroadPharm | BP-22523 | -20°C |
| Monoclonal Antibody (mAb) | User-defined | - | 2-8°C |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Thermo Fisher Scientific | 22980 | -20°C, desiccated |
| NHS (N-hydroxysuccinimide) | Thermo Fisher Scientific | 24500 | Room Temperature |
| MES (2-(N-morpholino)ethanesulfonic acid) | Sigma-Aldrich | M3671 | Room Temperature |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Various | Room Temperature |
| Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) | User-prepared | - | 2-8°C |
| Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) | Sigma-Aldrich | Various | Room Temperature |
Equipment
| Equipment | Use |
| pH meter | Buffer preparation |
| Magnetic stirrer and stir bars | Reagent dissolution and reactions |
| Centrifugal concentrators (e.g., Amicon Ultra) | Buffer exchange and concentration |
| Size-Exclusion Chromatography (SEC) system | Purification of antibody conjugate |
| Hydrophobic Interaction Chromatography (HIC) system | DAR analysis |
| UV-Vis Spectrophotometer | Protein concentration determination |
| LC-MS system (optional) | Mass confirmation of conjugate |
| Incubator or water bath | Controlled temperature reactions |
| Pipettes and sterile, low-protein-binding microcentrifuge tubes | Reagent handling |
Experimental Protocols
This protocol is designed for the conjugation of approximately 1 mg of antibody. Adjustments may be necessary for different scales.
Antibody Preparation
-
Buffer Exchange: The antibody should be in an amine-free buffer, such as PBS, at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS (pH 7.4) using a centrifugal concentrator or a desalting column.
-
Concentration Determination: Measure the antibody concentration using a UV-Vis spectrophotometer at 280 nm.
Activation of this compound
This two-step process involves the activation of the carboxylic acid on the linker with EDC and NHS in an acidic buffer to form a semi-stable NHS ester, which will then react with the primary amines on the antibody in a neutral to slightly basic buffer.[2][3]
-
Prepare Activation Buffer: Prepare 0.1 M MES buffer and adjust the pH to 6.0.
-
Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Prepare EDC/NHS Solution: Immediately before use, prepare a solution of EDC and NHS in the Activation Buffer (MES, pH 6.0). For a 1 mg antibody reaction, a 10-20 fold molar excess of linker, EDC, and NHS is recommended.
-
Activation Reaction: In a microcentrifuge tube, combine the this compound stock solution with the EDC/NHS solution. The final concentration of the linker should be in the low millimolar range. Incubate for 15-30 minutes at room temperature with gentle mixing.
Conjugation to Antibody
-
pH Adjustment: If necessary, adjust the pH of the prepared antibody solution to 7.2-7.5 with a small amount of a suitable buffer like phosphate buffer.[2]
-
Conjugation Reaction: Add the activated this compound solution to the antibody solution. The final volume of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
Quenching of Unreacted Linker
-
Add Quenching Agent: To stop the reaction, add a quenching solution, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.[3]
-
Incubation: Incubate for 30 minutes at room temperature to ensure all unreacted linker is deactivated.
Purification of the Antibody-BCN Conjugate
Purification is essential to remove unreacted linker, EDC, NHS, and any aggregates. Size-exclusion chromatography (SEC) is the most common method.
-
Column Equilibration: Equilibrate an SEC column with sterile PBS (pH 7.4).
-
Sample Loading: Load the quenched reaction mixture onto the SEC column.
-
Fraction Collection: Collect fractions corresponding to the antibody conjugate, which will elute first. Monitor the elution profile at 280 nm.
-
Pooling and Concentration: Pool the fractions containing the purified antibody-BCN conjugate and concentrate using a centrifugal concentrator if necessary.
Characterization of the Antibody-BCN Conjugate
Linker-to-Antibody Ratio (LAR) Determination
The Linker-to-Antibody Ratio (LAR), analogous to the Drug-to-Antibody Ratio (DAR), is a critical quality attribute.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated linkers based on their hydrophobicity. The peak areas of the different species can be used to calculate the average LAR.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced antibody conjugate can provide precise mass information to determine the number of linkers attached.
-
UV-Vis Spectroscopy: If the linker has a distinct chromophore, UV-Vis spectroscopy can be used to estimate the average LAR. However, this compound does not have a strong UV absorbance distinct from the antibody, making this method less suitable.
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): Analytical SEC can be used to assess the purity of the conjugate and quantify the percentage of aggregates.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters and expected outcomes. These values may require optimization for specific antibodies and applications.
| Parameter | Recommended Value/Range | Purpose |
| Reaction Conditions | ||
| Antibody Concentration | 2-10 mg/mL | To ensure efficient conjugation |
| Linker:Antibody Molar Ratio | 10:1 to 20:1 | To drive the reaction towards higher LAR |
| EDC:Linker Molar Ratio | 1:1 to 2:1 | To activate the carboxylic acid |
| NHS:Linker Molar Ratio | 1:1 to 2:1 | To stabilize the activated linker |
| Activation pH | 6.0 (MES Buffer) | Optimal for EDC/NHS chemistry |
| Conjugation pH | 7.2-7.5 (PBS) | Favors reaction with primary amines |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | To allow for sufficient conjugation |
| Expected Outcomes | ||
| Average Linker-to-Antibody Ratio (LAR) | 2-6 | Dependent on reaction conditions |
| Purity (by SEC) | >95% | To ensure removal of unconjugated species |
| Aggregate Content (by SEC) | <5% | To maintain the therapeutic potential |
| Recovery | >80% | To minimize loss of valuable antibody |
Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation to an antibody.
Chemical Reaction Pathway
Caption: Chemical pathway for antibody conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low LAR | Inefficient activation of the linker | Ensure EDC/NHS are fresh and handled in anhydrous conditions. Optimize activation time. |
| Insufficient linker concentration | Increase the molar excess of the this compound linker. | |
| Hydrolysis of the NHS ester | Add the activated linker to the antibody solution immediately after activation. | |
| High Aggregation | High concentration of organic solvent | Keep the final concentration of DMF or DMSO below 10%. |
| Inappropriate buffer conditions | Ensure the pH of the conjugation buffer is optimal (7.2-7.5). | |
| Antibody instability | Perform conjugation at 4°C for a longer duration. | |
| Low Recovery | Non-specific binding to purification column | Use a well-packed, appropriate size-exclusion column. |
| Precipitation of the conjugate | Ensure the final conjugate is in a suitable storage buffer. |
Conclusion
This protocol provides a comprehensive guide for the successful conjugation of this compound to an antibody. The resulting antibody-BCN conjugate is a versatile intermediate for the development of ADCs and other targeted therapies through subsequent copper-free click chemistry with azide-modified payloads. Careful optimization of the reaction conditions and thorough characterization of the final product are crucial for ensuring the efficacy and safety of the final biotherapeutic.
References
Step-by-Step Guide for Using endo-BCN-PEG3-acid in Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Endo-BCN-PEG3-acid is a bifunctional linker molecule designed for applications in bioconjugation and drug delivery.[1][2][3] It features two key reactive groups: a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid. The BCN group facilitates covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4] The carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins and antibodies, to form a stable amide bond.[1] A hydrophilic polyethylene glycol (PEG3) spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions.
This guide provides detailed protocols for the use of this compound in a two-step bioconjugation workflow, quantitative analysis of the conjugation efficiency, and an example of its application in targeting a cellular signaling pathway.
Chemical Properties and Handling
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H31NO7 | |
| Molecular Weight | 397.46 g/mol | |
| Purity | >95% | |
| Solubility | Water, DMSO, DMF | |
| Storage | -20°C |
Note: Before use, allow the reagent to warm to room temperature to prevent condensation. Prepare stock solutions in an anhydrous solvent such as DMSO or DMF.
Experimental Workflow
The overall experimental workflow for using this compound to conjugate a protein to an azide-modified molecule is a two-step process. First, the carboxylic acid of the linker is activated and reacted with a primary amine on the protein. Second, the BCN group of the protein-linker conjugate is reacted with the azide-modified molecule of interest.
Detailed Experimental Protocols
Step 1: Conjugation of this compound to a Protein via Amine Coupling
This protocol describes the activation of the carboxylic acid on this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable amine-reactive ester, which then reacts with primary amines on a protein.
Materials:
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS pH 7.2-7.5)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
Protocol:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL). If necessary, perform a buffer exchange using a desalting column.
-
Prepare Reagent Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 10 mM stock solutions of EDC and sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound, EDC, and sulfo-NHS. A molar ratio of 1:1.2:1.2 is recommended.
-
Incubate for 15-30 minutes at room temperature to form the sulfo-NHS ester.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a good starting point for optimization.
-
The final concentration of DMSO in the reaction should be kept below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted sulfo-NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with an appropriate buffer (e.g., PBS pH 7.4).
-
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the reaction of the BCN-modified protein with an azide-containing molecule.
Materials:
-
BCN-modified protein (from Step 1)
-
Azide-modified molecule of interest
-
Reaction Buffer (e.g., PBS pH 7.4)
-
Anhydrous DMSO or DMF (if needed to dissolve the azide-modified molecule)
Protocol:
-
Prepare Reagents:
-
Determine the concentration of the BCN-modified protein using a protein assay such as the Bradford assay.
-
Dissolve the azide-modified molecule in the Reaction Buffer. If necessary, a stock solution can be prepared in DMSO.
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, combine the BCN-modified protein and the azide-modified molecule. A 1.5 to 5-fold molar excess of the azide-modified molecule over the BCN-modified protein is recommended.
-
If DMSO is used, ensure the final concentration is below 5% (v/v).
-
Incubate the reaction for 4-12 hours at room temperature or at 37°C. The reaction can also be performed at 4°C for 12-24 hours.
-
-
Purification:
-
Purify the final bioconjugate to remove unreacted azide-modified molecules using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography depending on the properties of the conjugate.
-
Quantitative Analysis of Conjugation
The efficiency of the conjugation reactions can be assessed using several methods.
| Analysis Method | Purpose | Expected Outcome |
| Bradford Protein Assay | Determine protein concentration before and after conjugation and purification. | Allows for calculation of protein recovery. |
| SDS-PAGE | Visualize the increase in molecular weight of the protein after conjugation. | A band shift corresponding to the addition of the linker and/or the final molecule. |
| UV-Vis Spectroscopy | Quantify the degree of labeling (DOL) if the conjugated molecule has a distinct absorbance. | Calculation of the average number of molecules conjugated per protein. |
| Mass Spectrometry (LC-MS) | Determine the precise molecular weight of the conjugate and confirm successful conjugation. | Provides accurate mass of the final product and can be used to determine the distribution of conjugated species. |
Example Quantitative Data:
The following table provides example parameters and expected outcomes for a typical conjugation of a 150 kDa antibody.
| Parameter | Step 1: Amine Coupling | Step 2: SPAAC |
| Protein Concentration | 5 mg/mL | 2 mg/mL |
| Molar Excess of Reagent | 20x (linker:protein) | 3x (azide-molecule:protein) |
| Reaction Time | 2 hours at RT | 12 hours at 37°C |
| Typical Protein Recovery | > 85% | > 90% |
| Expected Degree of Labeling | 2-4 linkers per antibody | > 90% conjugation of linkers |
Application Example: Targeting the EGFR Signaling Pathway in Cancer Therapy
A common application of bifunctional linkers like this compound is in the development of Antibody-Drug Conjugates (ADCs). In this example, an antibody targeting the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells, is conjugated to a cytotoxic drug.
The ADC binds to EGFR on the cancer cell surface and is subsequently internalized. Inside the cell, the ADC is trafficked to the lysosome, where the linker may be cleaved, releasing the cytotoxic drug. The released drug can then act on its intracellular target, such as DNA in the nucleus, leading to apoptosis of the cancer cell. The use of a stable linker like that formed from this compound ensures that the drug is delivered specifically to the target cells, minimizing off-target toxicity.
References
Developing Next-Generation ADCs: Application and Protocols for the endo-BCN-PEG3-acid Linker
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy.[1][2][3] These biotherapeutics leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[2][4] A critical component of an ADC is the linker that connects the antibody to the payload, as its chemical properties significantly influence the stability, efficacy, and pharmacokinetics of the entire conjugate. This document provides detailed application notes and protocols for the use of an endo-BCN-PEG3-acid linker in the development of ADCs.
The this compound linker is a heterobifunctional linker designed for advanced ADC development. It features three key components:
-
endo-Bicyclononyne (BCN): A strained alkyne that enables highly efficient and specific conjugation to azide-modified antibodies via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry reaction is bioorthogonal, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts, making it ideal for sensitive biomolecules.
-
Polyethylene Glycol (PEG3): A three-unit PEG spacer that enhances the hydrophilicity of the ADC. This improved solubility can mitigate aggregation issues often associated with hydrophobic payloads, leading to better manufacturing processes and improved pharmacokinetic profiles.
-
Carboxylic Acid (-acid): A terminal functional group that allows for the attachment of a variety of payloads through standard amide bond formation.
These features make the this compound linker a versatile tool for creating stable, homogeneous, and effective ADCs.
Data Presentation
The following tables summarize key quantitative data relevant to the development of ADCs using a PEGylated linker. These tables provide a framework for presenting experimental results and for comparing different ADC constructs.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| ADC Construct | Linker | Molar Ratio (Linker:Ab) | Conjugation Efficiency (%) | Average DAR (by UV-Vis) | DAR Distribution (by HIC) |
| ADC-1 | This compound | 5:1 | 95 | 3.8 | DAR2 (10%), DAR4 (85%), DAR6 (5%) |
| ADC-2 | This compound | 10:1 | 98 | 4.1 | DAR2 (5%), DAR4 (90%), DAR6 (5%) |
| Control-ADC | mc-vc-PAB | 10:1 | 85 | 3.5 | Heterogeneous mixture |
Table 2: In Vitro Stability and Cytotoxicity
| ADC Construct | Plasma Stability (% Intact ADC after 7 days) | Target Cell Line | IC50 (nM) | Non-Target Cell Line | IC50 (nM) |
| ADC-1 | 92 | HER2+ (BT-474) | 0.5 | HER2- (MCF-7) | >1000 |
| ADC-2 | 95 | HER2+ (BT-474) | 0.4 | HER2- (MCF-7) | >1000 |
| Control-ADC | 80 | HER2+ (BT-474) | 1.2 | HER2- (MCF-7) | >1000 |
Experimental Protocols
Detailed methodologies for the key experiments in the development of ADCs using the this compound linker are provided below.
Protocol 1: Site-Specific Azide Modification of the Antibody
This protocol describes the introduction of azide functional groups into a monoclonal antibody for subsequent conjugation with the BCN linker. This can be achieved through various methods, including the use of an azide-reactive NHS ester or through enzymatic modification.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-NHS ester (e.g., Azido-PEG4-NHS Ester)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 8.0
-
Quenching buffer: Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10)
Procedure:
-
Antibody Preparation: Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Linker Preparation: Dissolve the Azido-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction Setup: Add a 10-fold molar excess of the Azido-NHS ester stock solution to the antibody solution.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature.
-
Quenching: Add Tris-HCl to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents and purify the azide-modified antibody using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the concentration of the modified antibody using a BCA assay. The degree of azide incorporation can be determined using a colorimetric assay or mass spectrometry.
Protocol 2: Conjugation of the endo-BCN-PEG3-Payload to the Azide-Modified Antibody via SPAAC
This protocol details the copper-free click chemistry reaction to conjugate the BCN-functionalized payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
endo-BCN-PEG3-Payload (pre-synthesized)
-
Reaction buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Payload Preparation: Dissolve the endo-BCN-PEG3-Payload in a minimal amount of anhydrous DMSO to create a 10 mM stock solution.
-
Reaction Setup: In a reaction vessel, add the azide-modified antibody. To this, add a 3- to 5-fold molar excess of the endo-BCN-PEG3-Payload stock solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight. Reaction progress can be monitored by HPLC.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using a size-exclusion chromatography (SEC) system.
-
Characterization: Collect the fractions corresponding to the monomeric ADC and characterize the final product.
Protocol 3: Characterization of the ADC
This protocol outlines the key analytical methods to characterize the purified ADC.
Materials:
-
Purified ADC
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
-
LC-MS system
Procedure:
-
Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the DAR using the Beer-Lambert law, correcting for the contribution of the payload's absorbance at 280 nm.
-
-
Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drug-linker moieties.
-
Inject the purified ADC onto a HIC column and elute with a decreasing salt gradient.
-
The resulting chromatogram will show peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). The area under each peak represents the relative abundance of that species.
-
-
Confirmation of Identity and Integrity by Mass Spectrometry:
-
Use liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the intact ADC and its subunits (light chain and heavy chain).
-
This analysis confirms successful conjugation and provides information on the mass of the attached drug-linker.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the development of ADCs with the this compound linker.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Bioconjugation with endo-BCN-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of peptides with modifying groups is a cornerstone of modern drug development and chemical biology. The covalent attachment of moieties like polyethylene glycol (PEG) can significantly enhance the therapeutic properties of peptides by improving solubility, extending circulatory half-life, and reducing immunogenicity.[1][2] This document provides detailed application notes and protocols for the bioconjugation of peptides using endo-BCN-PEG3-acid, a heterobifunctional linker designed for a two-step conjugation strategy.
This linker features a short, hydrophilic 3-unit PEG spacer to reduce aggregation and minimize steric hindrance.[3][4] One terminus is a carboxylic acid, which can be coupled to primary amines (such as the N-terminus or lysine side chains) on a peptide via stable amide bond formation. The other terminus is an endo-bicyclo[6.1.0]nonyne (BCN) group. BCN is a strained cyclooctyne that reacts efficiently and specifically with azide-functionalized molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] This "click chemistry" reaction is bioorthogonal, proceeding rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for creating complex bioconjugates. The endo isomer of BCN is reported to be slightly more reactive in SPAAC than its exo counterpart.
This two-step approach allows for the precise, site-specific labeling of peptides and subsequent conjugation to a wide array of azide-bearing molecules, including small molecule drugs, imaging agents, or other biomolecules, paving the way for the development of advanced peptide-drug conjugates (PDCs) and research tools.
Principle of the Reaction
The overall bioconjugation strategy involves two primary chemical transformations:
-
Amide Bond Formation: The carboxylic acid of this compound is first activated, typically using carbodiimide chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester is a stable intermediate that readily reacts with primary amine groups on the peptide to form a robust amide linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The now BCN-functionalized peptide is reacted with a molecule containing an azide group. The ring strain of the BCN alkyne drives a spontaneous [3+2] cycloaddition with the azide, forming a highly stable triazole ring that covalently links the two components.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₁NO₇ | |
| Molecular Weight | 397.5 g/mol | |
| Purity | >95% | |
| Storage Condition | -20°C, desiccated | |
| Solubility | Water, DMSO, DMF, DCM |
Table 2: Quantitative Data for Bioconjugation Reactions
| Parameter | Reaction Step | Typical Value | Conditions & Notes | Reference |
| Reaction Yield | Amide Coupling (EDC/NHS) | 70-90% | Dependent on peptide sequence and reaction optimization. | |
| SPAAC | High to Quantitative | Generally very efficient due to the favorable kinetics of the reaction. | ||
| Reaction Kinetics | Second-Order Rate Constant (k₂) for endo-BCN + Benzyl Azide | ~0.29 M⁻¹s⁻¹ | In CD₃CN/D₂O (1:2) | |
| Second-Order Rate Constant (k₂) for endo-BCN-OH + Benzyl Azide | 0.15 M⁻¹s⁻¹ | In DMSO at 37°C | ||
| Linkage Stability | Amide Bond | Very High | Stable under physiological conditions. | |
| 1,2,3-Triazole Ring | Very High | Resistant to hydrolysis, oxidation, reduction, and enzymatic degradation. |
Experimental Protocols & Workflows
The overall workflow for producing a peptide bioconjugate using this compound is a sequential, two-stage process. First, the peptide is functionalized with the BCN linker. Following purification, the BCN-peptide is then conjugated to an azide-modified molecule of interest.
Protocol 1: Functionalization of a Peptide with this compound
This protocol describes the activation of the linker's carboxylic acid and its conjugation to a primary amine on the peptide.
Materials:
-
Peptide containing at least one primary amine group.
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0.
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine.
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.
Procedure:
-
Peptide Preparation: Dissolve the peptide in Conjugation Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).
-
Linker Preparation: Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Activation of Carboxylic Acid:
-
In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer immediately before use. A 2-fold molar excess of EDC and 5-fold molar excess of NHS relative to the peptide is a good starting point.
-
Add the desired amount of the this compound stock solution to the EDC/NHS mixture. A 10- to 20-fold molar excess of the linker over the peptide is recommended to drive the reaction to completion.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to Peptide:
-
Immediately add the activated linker solution to the dissolved peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary using the Conjugation Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the BCN-functionalized peptide from excess reagents using RP-HPLC.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Use a suitable gradient (e.g., 5% to 95% B over 30-60 minutes) to separate the more hydrophobic BCN-peptide from the unreacted peptide.
-
Collect fractions and analyze by Mass Spectrometry to confirm the desired product. The expected mass increase will be the mass of the linker minus the mass of water (397.5 - 18.02 = 379.48 Da).
-
-
Lyophilization: Lyophilize the pure fractions to obtain the BCN-peptide as a powder. Store at -20°C or -80°C.
Protocol 2: SPAAC Reaction of BCN-Peptide with an Azide-Modified Molecule
This protocol outlines the copper-free click reaction between the purified BCN-peptide and an azide-containing molecule.
Materials:
-
Purified, lyophilized BCN-peptide.
-
Azide-modified molecule of interest (e.g., drug, fluorescent dye, biotin).
-
Reaction Buffer: 1X PBS, pH 7.4.
-
Anhydrous DMSO (if needed to dissolve the azide-modified molecule).
-
Purification System: RP-HPLC or Size-Exclusion Chromatography (SEC), depending on the final conjugate's properties.
Procedure:
-
Reagent Preparation:
-
Dissolve the BCN-peptide in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL).
-
Dissolve the azide-modified molecule in DMSO or the Reaction Buffer to prepare a stock solution (e.g., 10 mM).
-
-
SPAAC Reaction:
-
In a reaction vessel, combine the BCN-peptide solution with the azide-modified molecule. A 2- to 4-fold molar excess of the azide molecule over the BCN-peptide is a recommended starting point to ensure complete consumption of the peptide.
-
If DMSO is used, ensure the final concentration in the reaction mixture is below 5-10% (v/v) to avoid impacting peptide structure.
-
Gently mix the components.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. Reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the final bioconjugate to remove excess azide-modified molecule and any side products.
-
RP-HPLC: Suitable for many peptide conjugates, separating based on hydrophobicity.
-
SEC: Ideal for separating the larger conjugate from smaller, unreacted molecules.
-
-
Characterization:
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Confirm the identity of the final conjugate by observing the expected molecular weight.
-
SDS-PAGE: A band shift may be visible for the final conjugate compared to the initial BCN-peptide, depending on the mass of the attached molecule.
-
HPLC Analysis: Assess the purity of the final product.
-
-
Storage: Store the purified, lyophilized bioconjugate at -20°C or -80°C.
Application in Targeted Drug Delivery
A primary application for this bioconjugation technology is in the creation of Peptide-Drug Conjugates (PDCs) for targeted therapy. A targeting peptide (e.g., one that binds to a receptor overexpressed on cancer cells) can be linked to a cytotoxic drug via the endo-BCN-PEG3 linker. This strategy aims to deliver the drug payload specifically to the target cells, increasing efficacy while reducing systemic toxicity.
References
- 1. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 2. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential conjugation methods based on triazole formation and related reactions using azides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02698C [pubs.rsc.org]
Application Notes: Labeling of Oligonucleotides with endo-BCN-PEG3-acid for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications from diagnostics to therapeutic development. Bicyclo[6.1.0]nonyne (BCN) functional groups are particularly valuable as they allow for copper-free click chemistry via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient, selective, and occurs at physiological conditions, making it ideal for conjugating oligonucleotides to other biomolecules or surfaces.[1][2][3] This document provides detailed protocols for the labeling of amine-modified oligonucleotides with endo-BCN-PEG3-acid, a linker that introduces a BCN moiety for subsequent SPAAC reactions. The inclusion of a hydrophilic PEG3 spacer helps to maintain the solubility of the resulting conjugate in aqueous media.[4]
The terminal carboxylic acid of this compound can be readily conjugated to a primary amine on an oligonucleotide through the formation of a stable amide bond.[4] This is typically achieved by activating the carboxylic acid with reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an intermediate NHS ester, which then efficiently reacts with the amine.
Principle of the Reaction
The labeling process is a two-step procedure. First, the carboxylic acid group of this compound is activated using EDC and NHS to form a more reactive NHS ester. This activated linker is then added to a solution containing the amine-modified oligonucleotide. The primary amine of the oligonucleotide performs a nucleophilic attack on the NHS ester, forming a stable amide bond and releasing NHS as a byproduct. The resulting BCN-labeled oligonucleotide can then be purified and used in downstream SPAAC reactions with azide-containing molecules.
Materials and Methods
Materials
-
Amine-modified oligonucleotide
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium borate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Nuclease-free water
-
Purification columns (e.g., RP-HPLC)
-
MALDI-TOF Mass Spectrometer
Experimental Protocols
Protocol 1: Activation of this compound
-
Reagent Preparation : Allow this compound, EDC, and NHS to equilibrate to room temperature before opening.
-
Activation Reaction :
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
In a separate tube, prepare a fresh solution of 100 mM EDC and 100 mM NHS in anhydrous DMF or DMSO.
-
To activate the this compound, mix equal volumes of the acid solution with the EDC/NHS solution. For example, mix 10 µL of 100 mM this compound with 10 µL of the 100 mM EDC/NHS mixture.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
Protocol 2: Labeling of Amine-Modified Oligonucleotide
-
Oligonucleotide Preparation : Dissolve the amine-modified oligonucleotide in the conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 0.3-0.8 mM.
-
Conjugation Reaction :
-
Add a 5-20 fold molar excess of the freshly activated endo-BCN-PEG3-NHS ester solution to the oligonucleotide solution.
-
Vortex the mixture gently and incubate for 2-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.
-
-
Quenching : Add 1/10th volume of quenching buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.
Protocol 3: Purification of BCN-Labeled Oligonucleotide
Purification is crucial to remove unreacted BCN linker and any side products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method.
-
Sample Preparation : Dilute the quenched reaction mixture with 0.1 M Triethylammonium acetate (TEAA) buffer.
-
HPLC Conditions :
-
Column : C8 or C18 analytical or semi-preparative column.
-
Mobile Phase A : 0.1 M TEAA in nuclease-free water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : A linear gradient from 5% to 95% acetonitrile over 30 minutes is a good starting point.
-
Detection : Monitor the absorbance at 260 nm.
-
-
Fraction Collection : Collect the peaks corresponding to the labeled oligonucleotide. The labeled product will typically have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the BCN group.
-
Desalting : Desalt the collected fractions using a suitable method, such as ethanol precipitation or a desalting column, to remove the HPLC buffer salts.
Protocol 4: Characterization by MALDI-TOF Mass Spectrometry
The final product should be characterized to confirm successful labeling.
-
Sample Preparation : Mix a small amount of the purified BCN-labeled oligonucleotide with a suitable MALDI matrix (e.g., 3-hydroxypicolinic acid).
-
Analysis : Acquire the mass spectrum in positive or negative ion mode.
-
Data Interpretation : Compare the observed molecular weight with the calculated molecular weight of the BCN-labeled oligonucleotide. A successful conjugation will result in a mass shift corresponding to the addition of the endo-BCN-PEG3 moiety. Be aware of potential secondary peaks resulting from depurination during the analysis.
Data Presentation
The efficiency of the labeling reaction can be assessed by comparing the peak areas of the labeled and unlabeled oligonucleotides in the HPLC chromatogram. The following table provides a template for recording and comparing experimental results.
| Parameter | Expected/Typical Value | Experimental Result |
| Oligonucleotide Concentration | 0.5 mM | |
| Molar Excess of BCN Reagent | 10x | |
| Reaction Time | 2 hours | |
| Reaction Temperature | Room Temperature | |
| Labeling Efficiency (by HPLC) | > 90% | |
| Final Yield (after purification) | 50-70% | |
| Expected Mass (Da) | Calculated based on sequence | |
| Observed Mass (MALDI-TOF, Da) | Within 0.1% of expected |
Note: The expected values are representative for efficient conjugation reactions and may vary depending on the specific oligonucleotide sequence and reaction conditions.
Visualizations
Experimental Workflow for Oligonucleotide Labeling
Caption: Workflow for labeling oligonucleotides with this compound.
Signaling Pathway of SPAAC
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.
References
Application Notes and Protocols: Surface Functionalization of Nanoparticles with endo-BCN-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools. This document provides detailed application notes and protocols for the surface modification of nanoparticles using endo-BCN-PEG3-acid. This heterobifunctional linker offers a versatile platform for conjugating biomolecules to nanoparticles through a two-step process: initial attachment of the linker to the nanoparticle surface via its carboxylic acid group, followed by a highly efficient and bioorthogonal "click chemistry" reaction using the bicyclononyne (BCN) group.
The polyethylene glycol (PEG) spacer enhances the aqueous solubility and biocompatibility of the nanoparticles, reduces non-specific protein binding, and can prolong circulation time in vivo. The endo isomer of BCN is known for its high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the covalent attachment of azide-modified biomolecules (e.g., proteins, peptides, antibodies, or nucleic acids) under mild, catalyst-free conditions.[1]
Core Applications
-
Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles for site-specific delivery.
-
Advanced In Vivo Imaging: Attachment of imaging agents (e.g., fluorescent dyes, MRI contrast agents) for tracking and diagnostic purposes.
-
Development of Biosensors: Immobilization of capture probes (e.g., antibodies, aptamers) on the nanoparticle surface for the detection of specific biomarkers.
-
Fundamental Research: Creation of well-defined nanostructures for studying biological processes and interactions.
Experimental Protocols
This section details the protocols for the two main stages of nanoparticle functionalization: the initial conjugation of this compound to amine-functionalized nanoparticles and the subsequent SPAAC reaction with an azide-modified molecule of interest.
Protocol 1: Covalent Attachment of this compound to Amine-Functionalized Nanoparticles via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group on this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by its reaction with primary amines on the surface of nanoparticles to form a stable amide bond.[2]
Materials:
-
Amine-functionalized nanoparticles (e.g., aminated silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS for aqueous reactions)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (optional)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Centrifuge and appropriate centrifuge tubes
-
Orbital shaker or rotator
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Sonicate the suspension briefly to ensure a homogenous dispersion.
-
-
Activation of this compound:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
In a separate tube, add a 10-50 fold molar excess of this compound relative to the estimated surface amine groups on the nanoparticles.
-
Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS (or sulfo-NHS) relative to the this compound.
-
Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to Nanoparticles:
-
Add the activated this compound solution to the nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.2-7.4 by adding the Coupling Buffer.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing on a rotator or orbital shaker.
-
-
Quenching and Purification:
-
Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes.
-
Pellet the functionalized nanoparticles by centrifugation (the speed and time will depend on the nanoparticle size and density; e.g., 10,000 x g for 20 minutes).
-
Remove the supernatant and resuspend the nanoparticle pellet in the Washing Buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times to remove unreacted reagents.
-
After the final wash, resuspend the BCN-functionalized nanoparticles in a suitable storage buffer (e.g., PBS).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Molecule to BCN-Functionalized Nanoparticles
This protocol outlines the "click chemistry" reaction between the BCN groups on the nanoparticle surface and an azide-modified biomolecule.[3]
Materials:
-
BCN-functionalized nanoparticles (from Protocol 1)
-
Azide-modified molecule of interest (e.g., protein, peptide, oligonucleotide)
-
Reaction Buffer: PBS, pH 7.4
-
Centrifuge and appropriate centrifuge tubes or size-exclusion chromatography columns for purification
-
Orbital shaker or rotator
Procedure:
-
Reaction Setup:
-
Disperse the BCN-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Add the azide-modified molecule to the nanoparticle suspension. A 2-10 fold molar excess of the azide-modified molecule over the estimated surface BCN groups is a good starting point for optimization.
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing.[3] The reaction time may need to be optimized depending on the specific reactants.
-
-
Purification:
-
For larger nanoparticles: Pellet the conjugated nanoparticles by centrifugation. Remove the supernatant containing the unreacted azide-modified molecule. Resuspend the pellet in fresh Reaction Buffer. Repeat the washing steps 2-3 times.
-
For smaller nanoparticles or to ensure complete removal of unbound molecules: Purify the reaction mixture using size-exclusion chromatography (SEC) or tangential flow filtration (TFF), selecting a column or membrane with an appropriate molecular weight cutoff to separate the nanoparticles from the smaller, unreacted molecules.
-
-
Storage:
-
Resuspend the final purified nanoparticle conjugate in a suitable storage buffer and store at 4°C. For long-term storage, the addition of a cryoprotectant and storage at -20°C or -80°C may be necessary, depending on the stability of the conjugated biomolecule.
-
Characterization and Data Presentation
Thorough characterization of the functionalized nanoparticles at each stage is crucial. The following tables provide representative quantitative data that can be expected from these modifications. Note that the exact values will vary depending on the core nanoparticle material, size, and surface chemistry.
Table 1: Physicochemical Characterization of Nanoparticles
| Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Amine-Functionalized Nanoparticles | 100 ± 5 | < 0.2 | +35 ± 5 |
| BCN-PEG3-Functionalized Nanoparticles | 115 ± 7 | < 0.2 | +15 ± 5 |
| Biomolecule-Conjugated Nanoparticles | 130 ± 10 | < 0.25 | -5 ± 5 |
Data is illustrative and will vary based on the specific nanoparticle and conjugated biomolecule.
Table 2: Drug Loading and Release Characteristics (Example with Doxorubicin)
| Nanoparticle Formulation | Drug Loading Capacity (DLC, w/w%) | Drug Loading Efficiency (DLE, %) |
| PEG-Functionalized Nanoparticles | ~5-10%[4] | ~70-85% |
| Targeted Ligand-Conjugated Nanoparticles | ~4-8% | ~65-80% |
DLC and DLE are highly dependent on the drug, nanoparticle material, and loading method.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for nanoparticle functionalization.
Caption: Logical relationship of functional layers.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional magnetic nanoparticles for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for EDC/NHS Activation of endo-BCN-PEG3-acid for Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the activation of endo-BCN-PEG3-acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate covalent conjugation to primary amines. This method is a cornerstone of bioconjugation, enabling the linkage of molecules for various applications, including antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[1][2]
The this compound linker is a versatile heterobifunctional reagent.[3] It features a bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal carboxylic acid.[3][4] The polyethylene glycol (PEG3) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance.
The EDC/NHS chemistry is a "zero-length" crosslinking method, meaning no part of the EDC or NHS molecules is incorporated into the final amide bond. EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it to a more stable, amine-reactive NHS ester, thereby increasing the efficiency of the coupling reaction to a primary amine at physiological pH.
Data Presentation
The efficiency of the EDC/NHS activation and subsequent amine coupling can be influenced by several factors, including pH, reagent concentrations, and reaction time. The following table summarizes recommended starting conditions based on established protocols for similar compounds. Optimization may be required for specific applications.
| Parameter | Recommended Condition | Notes |
| Activation pH | 4.5 - 6.0 | The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment. An MES buffer is commonly used. |
| Coupling pH | 7.2 - 8.0 | The reaction of the NHS-activated ester with the primary amine is most efficient at a neutral to slightly basic pH. A phosphate-based buffer (PBS) is a suitable choice. |
| Molar Ratio (this compound : EDC : NHS) | 1 : 2 : 5 | This is a common starting point. Ratios may need to be optimized. A higher excess of NHS can improve efficiency. |
| Activation Time | 15 - 30 minutes at room temperature | The activation of the carboxylic acid is a relatively rapid process. |
| Coupling Time | 2 hours at room temperature to overnight at 4°C | The reaction time for the amine coupling can be adjusted based on the reactivity of the amine and the desired conjugation efficiency. |
| Quenching Reagent | Hydroxylamine, Tris, or Glycine | Used to quench any unreacted NHS-activated esters. |
Experimental Protocols
Materials
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 (PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or appropriate chromatography system for purification
Protocol 1: Two-Step Aqueous Activation and Amine Coupling
This protocol is recommended for most applications, especially when working with sensitive biomolecules. The two-step process minimizes the exposure of the amine-containing molecule to the EDC reagent.
1. Reagent Preparation:
- Equilibrate this compound, EDC, and NHS to room temperature before use.
- Prepare a stock solution of this compound in anhydrous DMF or DMSO.
- Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO. EDC is moisture-sensitive and should be handled accordingly.
- Dissolve the amine-containing molecule in Coupling Buffer.
2. Activation of this compound:
- In a reaction vessel, add the desired amount of this compound.
- Add Activation Buffer to the reaction vessel.
- Add the EDC stock solution to the reaction mixture to achieve the desired molar excess (e.g., 2-fold).
- Immediately add the NHS stock solution to the reaction mixture to achieve the desired molar excess (e.g., 5-fold).
- Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
3. Amine Coupling:
- Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.
- Immediately add the amine-containing molecule to the activated linker solution. A 1.5 to 5-fold molar excess of the activated linker is recommended.
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching:
- Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
- Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
5. Purification:
- Purify the conjugate using a desalting column, dialysis, or an appropriate chromatography method (e.g., size-exclusion or reverse-phase HPLC) to remove excess reagents and byproducts.
Protocol 2: One-Pot Aqueous Activation and Amine Coupling
This simplified protocol can be used when the amine-containing molecule is not sensitive to EDC.
1. Reagent Preparation:
- Follow the reagent preparation steps outlined in Protocol 1.
2. Reaction Setup:
- In a reaction vessel, combine the this compound and the amine-containing molecule in Coupling Buffer (pH 7.2-7.5).
- Prepare a fresh solution of EDC and NHS in Coupling Buffer or an anhydrous solvent.
3. Coupling Reaction:
- Add the EDC/NHS solution to the reaction mixture containing the acid and amine.
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching and Purification:
- Follow the quenching and purification steps as described in Protocol 1.
Mandatory Visualizations
Caption: EDC/NHS activation of a carboxylic acid for amine coupling.
Caption: Workflow for the two-step activation and amine coupling protocol.
References
Application Notes and Protocols for the Purification of endo-BCN-PEG3-acid Conjugated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with endo-BCN-PEG3-acid is a powerful strategy in biopharmaceutical research and development. This modification, often a key step in the creation of Antibody-Drug Conjugates (ADCs) or other targeted therapeutics, leverages the bioorthogonal reactivity of the bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and the pharmacokinetic benefits of the polyethylene glycol (PEG) linker. The terminal carboxylic acid on the PEG chain allows for straightforward conjugation to primary amines on the protein surface. Following the conjugation reaction, a heterogeneous mixture containing the desired conjugated protein, unreacted protein, excess this compound, and potentially multi-conjugated species necessitates a robust purification strategy to isolate a pure and active final product.
This document provides detailed application notes and protocols for the purification of this compound conjugated proteins using common liquid chromatography techniques.
Overview of the Purification Workflow
The general strategy for purifying this compound conjugated proteins involves a multi-step chromatographic process. The choice and order of these steps depend on the specific properties of the protein and the nature of the impurities. A typical workflow begins with an initial capture and bulk separation step, followed by one or more polishing steps to achieve high purity.
Caption: General purification workflow for this compound conjugated proteins.
Data Presentation: Comparative Analysis of Purification Techniques
The selection of a purification technique is guided by its ability to resolve the conjugated protein from key impurities. The following tables summarize expected outcomes and key parameters for the most common methods.
Table 1: Separation Efficiency of Common Chromatographic Techniques
| Technique | Separation Principle | Primary Impurities Removed | Resolution of Conjugate vs. Unreacted Protein | Resolution of Isoforms |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Excess this compound, Aggregates | Good to Excellent | Poor |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | Unreacted Protein | Excellent | Good to Excellent |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Unreacted Protein, Aggregates | Good | Good |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Unreacted Protein, Isoforms | Excellent | Excellent |
Table 2: Typical Quantitative Outcomes for a Model Protein Conjugate
| Purification Step | Purity by SEC-HPLC (%) | Recovery (%) | Key Observations |
| Crude Reaction Mixture | 40-60 | 100 | Heterogeneous mixture |
| Post-Size Exclusion Chromatography | 70-85 | 90-95 | Removal of small molecules and large aggregates |
| Post-Ion Exchange Chromatography | >95 | 80-90 | Significant reduction of unreacted protein |
| Post-HIC or RP-HPLC (Polishing) | >98 | 70-85 | High purity, potential for isoform separation |
Experimental Protocols
Prior to any chromatographic purification, it is essential to prepare the sample by removing particulate matter. This can be achieved by centrifugation followed by filtration through a 0.22 µm or 0.45 µm filter.[1]
Protocol 1: Size Exclusion Chromatography (SEC)
SEC is an ideal initial step to remove excess, low-molecular-weight this compound and any high-molecular-weight aggregates.[] The separation is based on the hydrodynamic volume of the molecules.[]
Objective: To separate the conjugated protein from small molecule impurities and large aggregates.
Materials:
-
SEC Column: e.g., Superdex 200 Increase 10/300 GL, Zenix SEC-150[3]
-
HPLC System: With UV detector
-
Mobile Phase/Equilibration Buffer: 150 mM Sodium Phosphate, pH 7.0[3]
-
Sample: Filtered crude conjugation reaction mixture
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Inject the filtered sample onto the column. The sample volume should not exceed 2% of the total column volume for optimal resolution.
-
Elute the sample isocratically with the mobile phase at a constant flow rate.
-
Monitor the elution profile at 280 nm.
-
Collect fractions corresponding to the main peak, which represents the conjugated protein and any unreacted protein.
Caption: Workflow for SEC purification.
Protocol 2: Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. The addition of the this compound linker shields some of the protein's surface charges, altering its isoelectric point (pI) and allowing for separation from the unreacted protein. Both cation exchange (CEX) and anion exchange (AEX) can be employed, depending on the protein's pI and the chosen buffer pH.
Objective: To separate the conjugated protein from the unreacted native protein.
Materials:
-
IEX Column: e.g., Cation Exchange (e.g., SP Sepharose) or Anion Exchange (e.g., Q Sepharose)
-
HPLC or Chromatography System: With UV detector and gradient capability
-
Binding Buffer (Buffer A): e.g., 20 mM MES, pH 6.0
-
Elution Buffer (Buffer B): e.g., 20 mM MES, pH 6.0 + 1 M NaCl
-
Sample: SEC-purified protein fraction, buffer-exchanged into Binding Buffer
Procedure:
-
Equilibrate the IEX column with Binding Buffer until the pH and conductivity are stable.
-
Load the sample onto the column.
-
Wash the column with several column volumes of Binding Buffer to remove any unbound molecules.
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 30 minutes). The conjugated protein is expected to elute at a different salt concentration than the unreacted protein.
-
Monitor the elution at 280 nm and collect fractions across the elution peak(s).
-
Analyze fractions by SDS-PAGE or SEC-HPLC to identify those containing the pure conjugate.
Caption: Workflow for IEX purification.
Protocol 3: Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on differences in their surface hydrophobicity. PEGylation can alter a protein's hydrophobicity, providing a basis for separation. This technique is often used as a polishing step.
Objective: To further purify the conjugated protein and potentially separate isoforms.
Materials:
-
HIC Column: e.g., Phenyl Sepharose
-
Chromatography System: With UV detector and gradient capability
-
Binding Buffer (Buffer A): High salt buffer, e.g., 1.8 M (NH₄)₂SO₄ in 100 mM sodium phosphate, pH 7.0
-
Elution Buffer (Buffer B): Low salt buffer, e.g., 100 mM sodium phosphate, pH 7.0
-
Sample: IEX-purified protein fraction; salt concentration adjusted to match Binding Buffer
Procedure:
-
Equilibrate the HIC column with Binding Buffer.
-
Adjust the salt concentration of the sample to match the Binding Buffer and load it onto the column.
-
Wash the column with Binding Buffer.
-
Elute the bound proteins using a reverse salt gradient (e.g., 0-100% Buffer B).
-
Monitor the elution at 280 nm and collect fractions.
-
Analyze fractions to identify those containing the pure conjugate.
Protocol 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers high-resolution separation based on hydrophobicity and is particularly effective for analyzing purity and separating closely related isoforms.
Objective: High-resolution analysis and purification of the conjugated protein.
Materials:
-
RP-HPLC Column: e.g., C4 or C18 wide-pore column
-
HPLC System: With UV detector and gradient capability
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample: Purified protein conjugate
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample.
-
Elute with a linear gradient of increasing acetonitrile concentration (e.g., 10-90% Mobile Phase B over 30-60 minutes).
-
Monitor the elution at 214 nm or 280 nm.
-
Collect fractions for further analysis.
Characterization of the Purified Conjugate
Following purification, it is crucial to characterize the final product to confirm its identity, purity, and integrity.
-
Purity Assessment: Analytical SEC-HPLC is the gold standard for determining the level of aggregation and purity. SDS-PAGE can also provide a qualitative assessment of purity.
-
Identity Confirmation: Mass spectrometry (MS) can be used to confirm the molecular weight of the conjugated protein, thereby verifying the successful attachment of the this compound linker.
-
Concentration Determination: UV-Vis spectrophotometry at 280 nm is a common method for determining the concentration of the purified protein conjugate.
Conclusion
The purification of this compound conjugated proteins is a critical process that requires a well-designed, multi-step strategy. A combination of size exclusion, ion exchange, and hydrophobic interaction or reversed-phase chromatography can effectively remove unreacted starting materials, byproducts, and aggregates to yield a highly pure final product. The specific choice and optimization of these techniques will depend on the individual characteristics of the target protein. The protocols provided in this document serve as a comprehensive guide for researchers to develop robust and efficient purification workflows.
References
Application Notes and Protocols for SPAAC Reactions with endo-BCN-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing endo-BCN-PEG3-acid. This versatile reagent is a key component in bioconjugation, enabling the efficient and specific linkage of molecules in complex biological environments.
Introduction to this compound and SPAAC
This compound is a heterobifunctional linker that features a bicyclo[6.1.0]nonyne (BCN) moiety and a terminal carboxylic acid group, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The strained alkyne of the BCN group reacts selectively with azide-functionalized molecules through the copper-free SPAAC reaction, forming a stable triazole linkage.[3][4] The carboxylic acid end allows for conjugation to primary amine groups on proteins, peptides, or other molecules through the formation of a stable amide bond, typically requiring activation with carbodiimide chemistry.[1] The PEG3 spacer enhances aqueous solubility and reduces steric hindrance during conjugation.
The SPAAC reaction is a cornerstone of bioorthogonal chemistry due to its high selectivity and biocompatibility. It proceeds readily under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for in vivo and in vitro applications.
Key Features of this compound in SPAAC Reactions:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for live-cell imaging and in vivo studies.
-
High Reactivity: The endo isomer of BCN exhibits slightly higher reactivity compared to the exo isomer.
-
Excellent Chemoselectivity: The BCN group specifically reacts with azides, avoiding side reactions with other functional groups commonly found in biological systems.
-
Enhanced Solubility: The hydrophilic PEG3 spacer improves the water solubility of the reagent and resulting conjugates.
-
Versatility: The carboxylic acid handle allows for straightforward conjugation to a wide range of amine-containing molecules.
Quantitative Data: Reaction Kinetics
The kinetics of SPAAC reactions are typically described by second-order rate constants. The reactivity of the BCN group is influenced by the structure of the azide. While specific kinetic data for this compound with a wide range of azides is not extensively published, the reaction of endo-BCN with a model azide provides a valuable benchmark.
| Cyclooctyne | Azide | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| endo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 |
| endo-BCN | 2-azidoethanol | Human Blood Plasma (20°C) | 0.19 - 0.21 |
Note: The reaction rate can be influenced by factors such as temperature, pH, and the specific buffer used.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS for Amine Conjugation
This protocol describes the activation of the terminal carboxylic acid of this compound to form a more reactive N-hydroxysuccinimide (NHS) ester, which can then efficiently react with primary amines.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/sulfo-NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mM).
-
Immediately before use, prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, dissolve this compound in Activation Buffer.
-
Add a 1.2 to 1.5-fold molar excess of EDC and NHS/sulfo-NHS to the this compound solution.
-
Incubate the reaction for 15-60 minutes at room temperature with gentle mixing.
-
-
Conjugation to Amine-containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound (now an NHS ester) to the amine-containing molecule solution. A 10-20 fold molar excess of the activated linker over the amine is a common starting point for proteins.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts by a suitable method such as size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.
-
Protocol 2: SPAAC Reaction with an Azide-Modified Molecule
This protocol outlines the general procedure for the SPAAC reaction between the BCN-functionalized molecule (prepared as in Protocol 1 or a commercially available BCN-NHS ester conjugate) and an azide-modified molecule.
Materials:
-
BCN-functionalized molecule
-
Azide-modified molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer. Avoid buffers containing azides.
Procedure:
-
Reagent Preparation:
-
Dissolve the BCN-functionalized molecule and the azide-modified molecule in the Reaction Buffer.
-
-
SPAAC Reaction:
-
Combine the BCN-functionalized molecule and the azide-modified molecule in a reaction tube. A 1.5 to 5-fold molar excess of one reactant over the other is a typical starting point.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized depending on the specific reactants and their concentrations.
-
The reaction progress can be monitored by techniques such as LC-MS, SDS-PAGE (for proteins), or fluorescence (if one of the components is fluorescently labeled).
-
-
Purification:
-
Purify the resulting conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC.
-
Protocol 3: One-Pot, Two-Step Conjugation of a Small Molecule to an Azide-Modified Protein
This protocol details a streamlined approach for labeling an azide-modified protein with a small molecule amine using this compound.
Materials:
-
This compound
-
EDC and NHS/sulfo-NHS
-
Small molecule with a primary amine
-
Azide-modified protein
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and NHS/sulfo-NHS.
-
Incubate for 30 minutes at room temperature.
-
-
Conjugation to Small Molecule Amine:
-
Add a 1.1-fold molar excess of the small molecule amine (dissolved in a minimal amount of DMSO or DMF if necessary) to the activated this compound solution.
-
Allow the reaction to proceed for 2 hours at room temperature to form the BCN-functionalized small molecule.
-
-
SPAAC Reaction with Azide-Modified Protein:
-
Add the reaction mixture containing the BCN-functionalized small molecule directly to the azide-modified protein in Reaction Buffer. Use a 5-10 fold molar excess of the BCN-small molecule conjugate over the protein.
-
Incubate the reaction overnight at 4°C with gentle agitation.
-
-
Purification:
-
Remove excess BCN-small molecule conjugate and other reagents by size-exclusion chromatography (desalting column) or dialysis.
-
Visualizing the Workflow and Reaction
SPAAC Reaction Mechanism
Caption: The SPAAC reaction between an endo-BCN derivative and an azide.
Experimental Workflow for Bioconjugation
Caption: General workflow for conjugating an amine-containing molecule to an azide-containing molecule.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency (Amine Coupling) | Inactive EDC or NHS/sulfo-NHS | Use fresh, high-quality reagents. |
| pH of activation or coupling buffer is not optimal | Ensure Activation Buffer pH is 4.5-6.0 and Coupling Buffer pH is 7.2-8.0. | |
| Presence of primary amines in buffers (e.g., Tris, Glycine) | Use amine-free buffers such as MES and PBS for activation and coupling steps. | |
| Low Conjugation Efficiency (SPAAC) | Steric hindrance | Increase reaction time and/or temperature. Consider a longer PEG spacer if available. |
| Low concentration of reactants | Increase the concentration of one or both reactants. | |
| Precipitation of Conjugate | Hydrophobicity of the conjugated molecule | The PEG3 spacer enhances solubility, but for very hydrophobic molecules, consider using a longer PEG linker if available. Ensure the final DMSO/DMF concentration in aqueous reactions is low (typically <5-10%). |
| Off-target Reactions | Reaction of BCN with thiols | While SPAAC is highly selective, some reactivity of BCN with thiols has been reported. If working with thiol-containing molecules, consider adding a reducing agent like β-mercaptoethanol (β-ME) at a low concentration (1-10 mM) to protect the thiols. |
References
Application Notes and Protocols for endo-BCN-PEG3-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of endo-BCN-PEG3-acid as a heterobifunctional linker in the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). Detailed protocols for conjugation and characterization are provided, along with data interpretation guidelines and visualizations of relevant biological pathways.
Introduction to this compound
This compound is a versatile linker molecule designed for the covalent attachment of therapeutic payloads to targeting moieties, such as antibodies. It features three key components:
-
An endo-Bicyclononyne (BCN) group: This strained alkyne facilitates copper-free "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), with azide-modified molecules. This reaction is bioorthogonal, meaning it can proceed efficiently in complex biological media without interfering with native biochemical processes.
-
A hydrophilic triethylene glycol (PEG3) spacer : The PEG linker enhances the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic drug payloads.[1][2] It can also reduce aggregation, minimize steric hindrance, and potentially improve the pharmacokinetic profile of the final conjugate by reducing immunogenicity and nonspecific clearance.[1][3]
-
A terminal carboxylic acid (-COOH) : This functional group allows for the covalent attachment to primary amines on targeting proteins (e.g., lysine residues on an antibody) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as using EDC and NHS.
The combination of these features makes this compound a valuable tool for constructing well-defined and stable drug delivery systems.
Key Applications
The primary application of this compound is in the construction of targeted drug delivery systems, including:
-
Antibody-Drug Conjugates (ADCs): The most common application, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen.
-
Peptide-Drug Conjugates (PDCs): Similar to ADCs, but using a targeting peptide instead of a full antibody.
-
Targeted Nanoparticle Systems: Functionalizing the surface of nanoparticles with targeting ligands and therapeutic agents.
-
Probe Development: Creating multifunctional probes for in vitro and in vivo imaging and diagnostics.[4]
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide representative data for similar BCN-containing linkers and general ADC characterization. This information serves as a valuable benchmark for experimental design and data interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₁NO₇ | |
| Molecular Weight | 397.47 g/mol | |
| Purity | >95% | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage | -20°C, desiccated, protected from light |
Table 2: Representative Reaction Kinetics for SPAAC
The following data is for the reaction of BCN with benzyl azide, a model compound. The kinetics for this compound are expected to be in a similar range.
| Cyclooctyne | Azide | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| endo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 |
| exo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.19 |
Table 3: Comparison of Methods for Drug-to-Antibody Ratio (DAR) Determination
| Feature | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | UV/Vis Spectroscopy |
| Principle | Separates ADC species based on hydrophobicity. | Separates species by chromatography and determines their mass-to-charge ratio. | Measures absorbance to determine the concentration of the antibody and drug. |
| Information Provided | Average DAR, drug distribution (DAR species), unconjugated antibody. | Precise mass of intact ADC, average DAR, drug distribution, conjugation sites. | Average DAR only. |
| Advantages | Provides distribution information, non-denaturing. | Highly accurate and detailed information. | Simple, rapid, and readily available. |
| Limitations | May require method development, resolution can be challenging. | Can be complex, requires specialized instrumentation. | Provides only an average value, susceptible to interference. |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes the activation of the carboxylic acid on this compound, conjugation to an antibody, followed by the strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-modified payload.
Materials:
-
This compound
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Azide-modified drug payload
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
Step 1: Antibody Modification with this compound
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a desired molar excess of the this compound stock solution with the EDC and NHS stock solutions in Activation Buffer. A 1:2:4 molar ratio of acid:EDC:NHS is a good starting point.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to the Antibody:
-
Immediately add the activated linker solution to the antibody solution. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% to maintain antibody integrity. A 10-20 fold molar excess of the linker to the antibody is recommended as a starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the BCN-modified Antibody:
-
Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS, pH 7.4.
-
Determine the concentration of the purified BCN-antibody conjugate using a standard protein assay (e.g., BCA).
-
Step 2: SPAAC Reaction with Azide-Modified Payload
-
Preparation of Payload:
-
Dissolve the azide-modified drug payload in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
-
Click Chemistry Reaction:
-
Add a 2-5 fold molar excess of the azide-payload stock solution to the BCN-modified antibody.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction progress can be monitored by LC-MS.
-
-
Final Purification:
-
Purify the final ADC using a desalting column or size-exclusion chromatography to remove the excess payload.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Protocol 2: Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug payload (λmax).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
DAR Determination by Hydrophobic Interaction Chromatography (HIC):
-
Use a HIC column and a decreasing salt gradient to separate the different drug-loaded species.
-
The retention time increases with the number of conjugated drug molecules due to increased hydrophobicity.
-
The average DAR is calculated from the relative peak areas of the different species.
DAR and Purity Analysis by LC-MS:
-
For a more detailed analysis, the ADC can be analyzed by LC-MS. The mass of the intact ADC will increase with each conjugated drug-linker moiety.
-
The average DAR can be calculated from the deconvoluted mass spectrum.
Visualizations
Signaling Pathways for Targeted Drug Delivery
The following diagrams illustrate the general mechanisms of action for ADCs targeting common cancer-associated receptors.
Caption: HER2-Targeted ADC Mechanism of Action.
Caption: EGFR-Targeted ADC Mechanism of Action.
Experimental Workflow
References
Application Notes and Protocols for Creating Fluorescent Probes with endo-BCN-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of endo-BCN-PEG3-acid in the creation of fluorescent probes for biological research. Bicyclo[6.1.0]nonyne (BCN) is a cyclooctyne that participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1] This copper-free reaction is ideal for conjugating molecules in biological systems where copper catalysts would be toxic.[2]
The this compound linker is a versatile tool for bioconjugation. It possesses a BCN group for reaction with an azide-modified molecule (such as a fluorescent dye) and a carboxylic acid group for covalent attachment to a primary amine on a target biomolecule (e.g., a protein, antibody, or peptide).[3][4] The polyethylene glycol (PEG3) spacer enhances aqueous solubility and reduces steric hindrance. These characteristics make this compound an excellent choice for developing fluorescent probes for a variety of applications, including cellular imaging, flow cytometry, and tracking of biomolecules.
Quantitative Data
Table 1: Reaction Kinetics of BCN
The efficiency of the SPAAC reaction is a critical factor in designing experiments. The second-order rate constant (k) is a measure of the reaction speed. BCN is known for its high stability, particularly in the presence of thiols, making it well-suited for intracellular applications. While dibenzocyclooctyne (DBCO) derivatives generally exhibit faster reaction kinetics, BCN's smaller size and increased stability offer significant advantages in certain experimental contexts.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| BCN | Benzyl Azide | ~0.06 - 0.1 | |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | |
| DIBO | Benzyl Azide | ~0.3 - 0.7 |
Note: Reaction rates can be influenced by the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.
Table 2: Photophysical Properties of Common Azide-Modified Fluorophores
The choice of fluorophore is critical for the successful application of the fluorescent probe. The following table summarizes the properties of commonly used fluorescent dyes that are commercially available with azide modifications for use in SPAAC reactions.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Quantum Yield (Φ) | Reference |
| Alexa Fluor™ 488 Azide | 495 | 519 | 71,000 | 0.92 | |
| Cy3-Azide | ~550 | ~570 | ~150,000 | ~0.2 | |
| Cy5-Azide | 649 | 666 | 250,000 | 0.2 | |
| TAMRA-Azide | ~555 | ~580 | ~91,000 | ~0.1 |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Biomolecule with a Fluorescent Dye using this compound
This protocol describes the conjugation of this compound to a primary amine-containing biomolecule, followed by the SPAAC reaction with an azide-modified fluorescent dye.
Workflow Overview
Caption: Two-step fluorescent labeling workflow.
Materials:
-
This compound
-
Biomolecule (e.g., antibody, protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Azide-modified fluorescent dye
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
Step 1: Conjugation of this compound to the Biomolecule
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS (e.g., 10 mg/mL in Activation Buffer).
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound stock solution with Activation Buffer.
-
Add a molar excess of EDC and NHS to the this compound solution. A 5- to 10-fold molar excess of EDC and NHS over the linker is a good starting point.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Biomolecule:
-
Add the activated this compound solution to your biomolecule solution. The molar ratio of linker to biomolecule will need to be optimized for your specific application, but a starting point of 10:1 to 20:1 is common for antibodies.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Linker:
-
Purify the BCN-modified biomolecule from excess linker and reaction byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Step 2: SPAAC Reaction with Azide-Modified Fluorescent Dye
-
Preparation of Fluorescent Dye:
-
Dissolve the azide-modified fluorescent dye in anhydrous DMSO to a stock concentration of 1-10 mM.
-
-
SPAAC Reaction:
-
Add the azide-modified fluorescent dye stock solution to the purified BCN-modified biomolecule. A 2- to 5-fold molar excess of the dye over the biomolecule is a common starting point.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light. The reaction time will depend on the concentrations of the reactants and the specific kinetics of the BCN-azide pair.
-
-
Purification of the Fluorescent Probe:
-
Remove unreacted fluorescent dye by size-exclusion chromatography using a column appropriate for the size of your biomolecule.
-
Characterization of the Fluorescent Probe:
-
Degree of Labeling (DOL): Determine the ratio of dye molecules to biomolecules by measuring the absorbance of the purified conjugate at the absorbance maximum of the dye and the biomolecule (e.g., 280 nm for proteins).
-
Functionality: Assess the biological activity of the fluorescently labeled biomolecule to ensure that the conjugation process has not compromised its function.
-
Fluorescence Spectroscopy: Characterize the excitation and emission spectra of the final probe.
Protocol 2: Purification of Fluorescently Labeled Antibody by Size-Exclusion Chromatography (SEC)
Objective: To separate the fluorescently labeled antibody from unreacted dye and other small molecules.
Materials:
-
Fluorescently labeled antibody solution
-
SEC column (e.g., Sephadex G-25, Superdex 200, or equivalent, with a fractionation range appropriate for the size of the antibody, ~150 kDa)
-
Elution Buffer (e.g., PBS, pH 7.4)
-
Fraction collector (optional)
-
UV-Vis spectrophotometer
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least 2-3 column volumes of Elution Buffer at the desired flow rate. Ensure a stable baseline on the UV detector.
-
-
Sample Preparation:
-
Centrifuge the fluorescently labeled antibody solution at >10,000 x g for 10 minutes to remove any aggregates.
-
-
Sample Loading:
-
Carefully load the clarified sample onto the top of the column. The sample volume should typically be between 1-5% of the total column volume for optimal resolution.
-
-
Elution and Fraction Collection:
-
Begin the elution with the Elution Buffer at a constant flow rate.
-
Monitor the column effluent using a UV detector at 280 nm (for the antibody) and the absorbance maximum of the fluorophore.
-
Collect fractions of a suitable volume.
-
-
Analysis of Fractions:
-
The labeled antibody will elute first in the void volume or early fractions, while the smaller, unreacted dye molecules will be retained by the column and elute later.
-
Measure the absorbance of the collected fractions at 280 nm and the dye's maximum absorbance wavelength to identify the fractions containing the purified fluorescently labeled antibody.
-
Pool the fractions containing the purified product.
-
-
Concentration and Storage:
-
If necessary, concentrate the pooled fractions using an appropriate method (e.g., centrifugal filtration).
-
Store the purified fluorescent probe under appropriate conditions (e.g., at 4°C or -20°C, protected from light).
-
Application Example: Tracking GPCR Internalization
Fluorescent probes created with this compound can be used to study the trafficking and internalization of G-protein coupled receptors (GPCRs), which are major drug targets.
Experimental Workflow for GPCR Trafficking Studies
Caption: Workflow for studying GPCR trafficking.
GPCR Internalization Signaling Pathway
Caption: GPCR internalization pathway.
By fluorescently labeling a GPCR on the cell surface, researchers can visualize its movement upon agonist stimulation. The process often involves the receptor being phosphorylated by a G-protein-coupled receptor kinase (GRK), followed by the recruitment of β-arrestin. This leads to the internalization of the receptor into endosomes via clathrin-coated pits. From the endosome, the receptor can either be recycled back to the cell membrane or targeted for degradation. Live-cell imaging of the fluorescently labeled GPCR allows for the real-time monitoring and quantification of these dynamic processes.
References
- 1. Visualization and quantification of GPCR trafficking in mammalian cells by confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence-detection size-exclusion chromatography utilizing nanobody technology for expression screening of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using green fluorescent proteins to study G-protein-coupled receptor localization and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immobilizing Biomolecules using endo-BCN-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent immobilization of biomolecules onto amine-functionalized surfaces using the heterobifunctional linker, endo-BCN-PEG3-acid . This linker facilitates a two-step conjugation strategy, offering precise control over biomolecule orientation and density. The protocols outlined below are intended as a starting point and may require optimization for specific applications.
Introduction
This compound is a versatile crosslinker designed for the stable immobilization of biomolecules. It features two key functional groups:
-
A carboxylic acid (-COOH) group that readily reacts with primary amines on a surface through amide bond formation, typically activated by EDC and NHS.
-
An endo-bicyclo[6.1.0]nonyne (BCN) group that participates in highly efficient and specific copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified biomolecules.[1][2]
The polyethylene glycol (PEG3) spacer enhances the solubility of the linker in aqueous buffers and minimizes non-specific binding of other molecules to the surface.[1][2] This system is ideal for a range of applications including the development of biosensors, targeted drug delivery systems, and proteomics research.
Principle of Immobilization
The immobilization process involves a two-stage approach:
-
Surface Activation and Functionalization: The amine-bearing surface is first treated with this compound in the presence of activating agents (EDC/NHS) to form a stable amide linkage. This results in a surface functionalized with reactive BCN groups.
-
Biomolecule Immobilization via Click Chemistry: An azide-modified biomolecule of interest is then introduced to the BCN-functionalized surface. The BCN group reacts specifically and spontaneously with the azide group, forming a stable triazole linkage and effectively immobilizing the biomolecule.
Quantitative Data Summary
The efficiency of immobilization and the resulting surface characteristics are critical for the performance of the final application. While specific values will vary depending on the surface, biomolecule, and reaction conditions, the following table provides representative data from studies using similar BCN-based immobilization strategies.
| Parameter | Typical Value Range | Method of Analysis | Key Considerations |
| Immobilization Efficiency | 70 - 95% | Fluorescence, QCM-D, ELISA | Dependent on the purity of the azide-modified biomolecule and the density of BCN groups on the surface. |
| Surface Density of Immobilized Biomolecule | 100 - 500 ng/cm² | QCM-D, SPR, AFM | Influenced by the initial amine density on the surface, the size of the biomolecule, and steric hindrance. |
| Stability of Immobilized Layer | High | QCM-D, Functional Assays | The covalent amide and triazole linkages provide excellent stability under a wide range of pH and temperature conditions. |
| Non-specific Binding | Low | ELISA, SPR | The PEG spacer significantly reduces non-specific adsorption of proteins and other molecules. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-functionalized surface (e.g., amine-coated glass slide, silicon wafer, or microplate)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Wash Buffer: PBS, pH 7.4
-
Reaction Buffer: PBS, pH 7.4
-
Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Protocol 1: Surface Functionalization with this compound
This protocol describes the activation of the carboxylic acid moiety of this compound and its reaction with an amine-functionalized surface.
Workflow for Surface Functionalization
Caption: Workflow for functionalizing a surface with this compound.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare a solution of 100 mM EDC and 25 mM NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix the this compound stock solution with the EDC/NHS solution at a 1:1 volume ratio. For example, mix 50 µL of 10 mM this compound with 50 µL of the EDC/NHS solution.
-
Incubate the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
-
Surface Functionalization:
-
Apply the activated this compound solution to the amine-functionalized surface, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at room temperature in a humid chamber to prevent evaporation.
-
After incubation, aspirate the solution and wash the surface three times with Wash Buffer.
-
-
Quenching:
-
To quench any unreacted activated esters, incubate the surface with Quenching Buffer for 15-30 minutes at room temperature.
-
Wash the surface three times with Wash Buffer and then with deionized water.
-
Dry the BCN-functionalized surface under a gentle stream of nitrogen. The surface is now ready for biomolecule immobilization.
-
Protocol 2: Immobilization of Azide-Modified Biomolecules
This protocol details the copper-free click chemistry reaction to immobilize an azide-modified biomolecule onto the BCN-functionalized surface.
Workflow for Biomolecule Immobilization
Caption: Workflow for immobilizing an azide-modified biomolecule.
-
Preparation of Biomolecule Solution:
-
Dissolve the azide-modified biomolecule in Reaction Buffer to the desired concentration (e.g., 0.1 - 1 mg/mL). The optimal concentration should be determined empirically.
-
-
Immobilization Reaction:
-
Apply the azide-modified biomolecule solution to the BCN-functionalized surface.
-
Incubate for 4-12 hours at room temperature or overnight at 4°C. The reaction time may require optimization depending on the reactivity of the azide and the desired surface density.
-
-
Washing:
-
After incubation, aspirate the biomolecule solution and wash the surface extensively with Reaction Buffer to remove any non-covalently bound molecules.
-
Perform a final rinse with deionized water.
-
-
Storage:
-
The surface with the immobilized biomolecule can be stored in an appropriate buffer at 4°C for short-term storage or dried and stored at -20°C for long-term storage.
-
Application Example: Antibody Immobilization for a Biosensor
This section illustrates the use of this compound to immobilize antibodies for a label-free biosensor application, such as Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).
Signaling Pathway for Antibody-Antigen Detection
Caption: Logical flow for a biosensor using immobilized antibodies.
In this application, an azide-modified antibody is specifically oriented and immobilized on the sensor surface. Upon introduction of a sample containing the target antigen, a binding event occurs, which is detected as a change in the physical properties of the sensor surface, providing a quantitative measurement of the antigen concentration.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Immobilization Efficiency | Incomplete surface activation | Ensure EDC/NHS solutions are fresh. Optimize EDC/NHS concentration and reaction time. Use anhydrous solvents for stock solutions. |
| Inactive azide-modified biomolecule | Confirm the presence and reactivity of the azide group on the biomolecule. | |
| Steric hindrance | Use a linker with a longer PEG spacer if the biomolecule is large. | |
| High Non-specific Binding | Incomplete quenching of the surface | Ensure thorough quenching and washing steps after surface functionalization. |
| Hydrophobic interactions | Include a blocking step with a suitable blocking agent (e.g., BSA, casein) after biomolecule immobilization. | |
| Inconsistent Results | Variability in surface amine density | Use surfaces with a certified and consistent amine density. |
| Hydrolysis of NHS-ester | Use the activated linker solution immediately after preparation. |
For further technical support, please refer to the manufacturer's documentation for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving endo-BCN-PEG3-acid Conjugation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of conjugation reactions involving endo-BCN-PEG3-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional chemical linker used in bioconjugation.[1][2] It features three key components:
-
An endo-Bicyclononyne (BCN) group: A strained alkyne that reacts with azide-containing molecules through copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]
-
A PEG3 spacer : A short, hydrophilic polyethylene glycol chain that improves solubility in aqueous solutions and minimizes steric hindrance between the conjugated molecules.[4][5]
-
A Carboxylic Acid (-COOH) group: A terminal group that can be activated to react with primary amines (e.g., on lysine residues of proteins) to form a stable amide bond.
Its primary application is to link a biomolecule containing a primary amine to another molecule functionalized with an azide group.
Q2: What is the general workflow for using this compound?
A2: The conjugation process is typically a two-step procedure:
-
Amine Coupling: The carboxylic acid on the this compound linker is first activated (commonly using EDC and NHS/Sulfo-NHS) and then reacted with a primary amine on the first biomolecule (e.g., an antibody).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The BCN-functionalized biomolecule from the first step is then reacted with a second molecule that has been modified to contain an azide group. This "click chemistry" reaction is highly specific and occurs under mild, aqueous conditions without the need for a toxic copper catalyst.
Q3: Why is a PEG linker included in the BCN reagent?
A3: The polyethylene glycol (PEG) spacer offers several advantages in bioconjugation. Its hydrophilic nature enhances the solubility of the entire conjugate, which is particularly useful when working with hydrophobic molecules. The PEG linker also provides a flexible spacer, which can reduce steric hindrance and help preserve the biological activity of the conjugated molecules. Furthermore, PEGylation can help reduce the immunogenicity of the final conjugate.
Q4: How can I monitor the progress of the conjugation reaction?
A4: Reaction progress can be monitored using several analytical techniques. Common methods include Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), which will show a shift in the molecular weight of a protein upon successful conjugation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC)—particularly Size-Exclusion (SEC) or Reversed-Phase (RP-HPLC)—is effective for separating the conjugated product from unreacted starting materials. Mass spectrometry can be used to confirm the precise mass of the final conjugate.
Troubleshooting Guide
This guide addresses common issues encountered during the two-step conjugation process with this compound.
Issue 1: Low Efficiency in the First Step (Amine Coupling)
| Possible Cause | Recommended Solution |
| Hydrolysis of Activated Ester | The activated carboxylic acid (e.g., NHS ester) is sensitive to moisture. Use anhydrous solvents (like DMSO or DMF) to prepare stock solutions of the linker and perform the activation step immediately before adding it to the amine-containing biomolecule. |
| Competing Amines in Buffer | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the activated linker. Use an amine-free buffer such as Phosphate-Buffered Saline (PBS) or HEPES for the reaction. |
| Suboptimal pH | The reaction between an NHS ester and a primary amine is most efficient at a pH between 7.0 and 8.5. Working at a lower pH can significantly slow the reaction rate. |
| Inefficient Acid Activation | Ensure the correct molar ratio of activating agents (e.g., EDC and Sulfo-NHS) to the this compound is used. A slight excess of the activating agents is often required. |
Issue 2: Low Efficiency in the Second Step (SPAAC Reaction)
| Possible Cause | Recommended Solution |
| Slow Reaction Kinetics | Increase the concentration of one or both reactants to accelerate the reaction. If the biomolecules are stable at higher temperatures, increasing the incubation temperature (e.g., from room temperature to 37°C) can also increase the reaction rate. Extending the incubation time (e.g., from 4 hours to overnight) is another option. |
| Incompatible Buffer System | The choice of buffer can significantly affect SPAAC reaction rates. For some reactions, HEPES buffer has been shown to yield higher reaction rates compared to PBS. |
| Presence of Sodium Azide | If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-modified molecule for the BCN group, drastically reducing the efficiency of your intended reaction. Ensure all buffers are freshly prepared and azide-free. |
| Steric Hindrance | The PEG3 spacer may not be long enough to overcome steric hindrance between large biomolecules. Consider using a linker with a longer PEG chain (e.g., endo-BCN-PEG4-acid or endo-BCN-PEG8-acid). |
| Suboptimal pH | While SPAAC can proceed over a wide pH range, reaction rates can be pH-dependent. Higher pH values have been shown to generally increase reaction rates, but this must be balanced with the stability of the biomolecules involved. |
Issue 3: Poor Yield or Aggregation After Purification
| Possible Cause | Recommended Solution |
| Conjugate Aggregation | The final conjugate may be prone to aggregation. Use Size Exclusion Chromatography (SEC) for purification, as it is a gentle method that separates molecules based on size. Consider adding stabilizing agents to your buffer if aggregation persists. |
| Irreversible Binding to Column | During RP-HPLC, highly hydrophobic conjugates can bind irreversibly to C18 stationary phases. Use a column with a less hydrophobic stationary phase (e.g., C4 or C8) and a larger pore size (e.g., 300 Å) to improve recovery. |
| Inefficient Removal of Unreacted Linker | For large biomolecular conjugates (like antibodies), unreacted this compound can be effectively removed using SEC or dialysis. For smaller conjugates, RP-HPLC may be required. |
Quantitative Data Summary
Table 1: Influence of Buffer and pH on SPAAC Reaction Rates This table summarizes representative second-order rate constants for SPAAC reactions, highlighting the impact of different buffer systems. Note that specific rates will vary based on the exact azide and cyclooctyne used.
| Buffer System | pH | Typical Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 7.0 | 0.32–0.85 | |
| HEPES | 7.0 | 0.55–1.22 | |
| DMEM Media | ~7.4 | 0.59–0.97 | |
| RPMI Media | ~7.2 | 0.27–0.77 |
As shown, HEPES buffer at pH 7.0 resulted in the highest reaction rates among the tested aqueous buffers.
Experimental Protocols
Protocol 1: General Two-Step Protein Conjugation
This protocol outlines the general procedure for conjugating a protein (containing primary amines) to an azide-modified molecule using this compound.
Materials:
-
Protein solution in amine-free buffer (e.g., PBS, pH 7.5)
-
This compound
-
Anhydrous DMSO
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Azide-modified molecule of interest
-
Purification system (e.g., SEC or dialysis equipment)
Procedure:
Step 1: Activation and Amine Coupling
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in reaction buffer or water.
-
In a reaction tube, combine the this compound with a 1.5-fold molar excess of both EDC and Sulfo-NHS. Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the activated linker mixture to your protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Remove excess, unreacted linker and activation reagents using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Step 2: SPAAC Reaction
-
To the purified BCN-activated protein, add the azide-modified molecule. A 2- to 5-fold molar excess of the azide molecule is typically recommended to drive the reaction.
-
Incubate the reaction for 4-24 hours at room temperature or 37°C, depending on the stability of the components and the intrinsic reaction rate.
-
Monitor the reaction progress using an appropriate analytical method (e.g., SDS-PAGE or HPLC).
-
Purify the final conjugate using a suitable chromatography method (e.g., SEC) to remove any unreacted azide-modified molecule.
Visual Diagrams
Caption: General experimental workflow for a two-step bioconjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, 1807501-82-1 | BroadPharm [broadpharm.com]
- 3. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 4. BCN-PEG3-amine (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. precisepeg.com [precisepeg.com]
Technical Support Center: Troubleshooting Low Yield in SPAAC Reactions
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during your SPAAC experiments.
Q1: My SPAAC reaction has a low or no yield. What are the common causes and how can I improve it?
A1: Low or no product formation in SPAAC reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a systematic guide to troubleshooting the issue.
-
Reagent Integrity:
-
Degradation of Cyclooctyne: Strained cyclooctynes, such as DBCO, can degrade over time, especially with exposure to air (oxidation) or high concentrations which can lead to polymerization.[1] Always use freshly prepared or properly stored reagents, ideally under an inert atmosphere (argon or nitrogen) and protected from light.[1][2] It is advisable to verify the integrity of your cyclooctyne reagent via NMR or mass spectrometry if you suspect degradation.[2]
-
Azide Quality: Ensure your azide-containing compound is pure and has not degraded. The presence of reducing agents like TCEP should be avoided as they can reduce the azide group.[2]
-
-
Reaction Conditions:
-
Suboptimal Buffer and pH: The choice of buffer and its pH can significantly impact reaction rates. While PBS is commonly used, studies have shown that HEPES buffer can lead to higher reaction rates. Generally, a slightly alkaline pH (7.5-8.5) can increase the rate of SPAAC reactions. However, this effect can be buffer-dependent, with HEPES showing less pH-dependence.
-
Low Temperature: While many SPAAC reactions proceed at room temperature (25°C), increasing the temperature to 37°C can significantly accelerate the reaction rate, provided your biomolecules are thermally stable.
-
Insufficient Reaction Time: Depending on the intrinsic reactivity of your specific cyclooctyne and azide pair, the reaction may require more time to reach completion. Monitor the reaction over 24-48 hours if you suspect slow kinetics.
-
Low Reactant Concentrations: The law of mass action dictates that higher concentrations of reactants lead to faster reaction rates. If solubility is a limiting factor, consider using a minimal amount of a compatible organic co-solvent like DMSO, but be mindful of its potential to denature proteins at high concentrations.
-
-
Steric Hindrance:
-
The accessibility of the azide and alkyne moieties can be impeded by the surrounding molecular structure, especially when working with large biomolecules like antibodies.
-
Consider introducing a PEG spacer to your linker to extend the reactive group away from the surface of the biomolecule, which has been shown to enhance reaction rates.
-
Q2: I am observing multiple products or unexpected side reactions. What could be the cause?
A2: While SPAAC is known for its high specificity, side reactions can occur under certain conditions.
-
Impure Starting Materials: The presence of impurities in either the cyclooctyne or azide starting material can lead to the formation of side products. It is crucial to use highly pure reagents. Consider purifying your starting materials by HPLC, NMR, or mass spectrometry before the reaction.
-
Reaction with Other Functional Groups: Although rare, highly reactive cyclooctynes may react with other nucleophiles present in complex biological media, especially during prolonged reaction times or at elevated temperatures. To mitigate this, you can try lowering the reaction temperature or reducing the reaction time.
-
DBCO-Specific Side Reactions: DBCO reagents have been reported to exhibit some reactivity with cysteine residues under certain conditions.
Q3: How can I monitor the progress of my SPAAC reaction?
A3: Monitoring the reaction progress is crucial for optimization and determining the endpoint. Several analytical techniques can be employed:
-
UV-Vis Spectroscopy: The disappearance of the characteristic absorbance of DBCO around 309 nm can be monitored over time to determine the reaction kinetics.
-
NMR Spectroscopy: For reactions with sufficient concentrations, ¹H NMR spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of product signals.
-
Mass Spectrometry (LC-MS): This is a powerful technique to identify the formation of the desired product and any potential side products.
-
Chromatography (TLC, HPLC): Thin-layer chromatography or high-performance liquid chromatography can be used to track the consumption of starting materials and the formation of the product.
Q4: I am having difficulty purifying my final product. What can I do?
A4: Purification challenges often arise when the product and unreacted starting materials have similar physical properties.
-
Optimize Chromatographic Conditions: If using column chromatography, try different solvent systems or stationary phases to improve separation. For biomolecules, size-exclusion chromatography (SEC) or affinity chromatography are often effective.
-
Alternative Purification Methods: Techniques like dialysis can be used to remove small molecule reagents from larger biomolecule products. For issues with separating unbound small molecule azides, reverse-phase HPLC (RP-HPLC) might be a better choice than SEC.
Data Presentation
The following tables summarize key quantitative data to aid in the optimization of your SPAAC reactions.
Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (k₂) Reaction between sulfo-DBCO-amine and an azide-modified glucopyranoside at 37°C.
| Buffer | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| PBS | 7.0 | 0.32 - 0.85 | |
| HEPES | 7.0 | 0.55 - 1.22 | |
| Borate | 10.0 | ~1.18 | |
| DMEM | 7.4 | 0.59 - 0.97 | |
| RPMI | 7.4 | 0.27 - 0.77 |
Table 2: Reactivity of Common Cyclooctynes Reaction with benzyl azide.
| Cyclooctyne | Solvent System | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Bicyclo[6.1.0]nonyne (BCN), endo | CD₃CN/D₂O (1:2) | 0.29 | |
| Bicyclo[6.1.0]nonyne (BCN), exo | CD₃CN/D₂O (1:2) | 0.19 | |
| Dibenzocyclooctyne (DBCO) | DMSO | ~1.0 |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule in an aqueous buffer.
-
Reagent Preparation:
-
Prepare a stock solution of the cyclooctyne-functionalized molecule (e.g., DBCO-linker) in a compatible solvent such as DMSO.
-
Prepare the azide-modified biomolecule in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.4). Ensure the buffer does not contain sodium azide as a preservative.
-
-
Reaction Setup:
-
In a reaction vessel, add the azide-modified biomolecule solution.
-
Add the cyclooctyne stock solution to the biomolecule solution. A 2- to 5-fold molar excess of the limiting reagent is typically recommended. The final concentration of any organic co-solvent (like DMSO) should be kept low (ideally <10%) to avoid denaturation of biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (25°C) or 37°C.
-
Reaction times can vary from 1 to 24 hours, depending on the reactants and their concentrations. Gentle mixing during incubation is recommended.
-
-
Monitoring (Optional):
-
At various time points, an aliquot of the reaction mixture can be taken for analysis by SDS-PAGE, HPLC, or mass spectrometry to monitor the progress of the conjugation.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted reagents.
-
For biomolecules, size-exclusion chromatography (e.g., desalting columns) or dialysis are common methods.
-
Protocol 2: Monitoring SPAAC Reaction Kinetics using UV-Vis Spectroscopy
This protocol describes how to follow the progress of a SPAAC reaction by monitoring the disappearance of the DBCO absorbance.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, the characteristic peak for many DBCO reagents.
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should be such that the absorbance at 309 nm is within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately start monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of the DBCO concentration (which is proportional to the absorbance at 309 nm) versus time.
-
For a pseudo-first-order reaction (where one reactant is in large excess), the plot should be a straight line. The negative of the slope of this line corresponds to the pseudo-first-order rate constant.
-
Visualizations
Caption: Troubleshooting workflow for low yield in SPAAC reactions.
Caption: Generalized experimental workflow for a SPAAC reaction.
References
Technical Support Center: Optimizing EDC/NHS Coupling with endo-BCN-PEG3-acid
Welcome to the technical support center for the optimization of EDC/NHS coupling reactions involving endo-BCN-PEG3-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and enhance the efficiency of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two-step EDC/NHS coupling with this compound?
A1: The EDC/NHS coupling process involves two key steps, each with a distinct optimal pH range. The initial activation of the carboxylic acid on this compound with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][2][3][4][5] For the subsequent coupling of the NHS-activated linker to a primary amine on your target molecule, a physiological to slightly basic pH of 7.0 to 8.5 is optimal. A two-step protocol is highly recommended, where the activation is performed in a buffer like MES at pH 5-6, followed by an adjustment to pH 7.2-7.5 for the coupling step.
Q2: Which buffers are recommended for this reaction, and which should be avoided?
A2: It is critical to use buffers that are free of competing primary amines and carboxylates.
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Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely used and effective choice.
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Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is a common and suitable option. Other compatible buffers include borate or sodium bicarbonate.
-
Buffers to Avoid: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will directly compete with the desired reaction and should be avoided.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure the stability and reactivity of your this compound, it should be stored at –20 °C in a sealed container, protected from light and moisture. When preparing solutions, it is advisable to use anhydrous solvents such as DMF or DMSO and to minimize prolonged exposure to moisture.
Q4: How can I quench the EDC/NHS coupling reaction?
A4: Quenching is an important step to terminate the reaction and deactivate any unreacted NHS esters. Common quenching reagents include hydroxylamine, Tris, glycine, or ethanolamine. The addition of hydroxylamine at a final concentration of 10mM will hydrolyze unreacted NHS esters, regenerating the carboxyl group. Alternatively, primary amine-containing reagents like Tris or glycine (20-50mM) can be used to cap the reactive sites. 2-Mercaptoethanol can also be used to quench the EDC activation step specifically.
Q5: What are the typical applications of this compound?
A5: The dual functionality of this compound makes it a versatile tool in bioconjugation. The carboxylic acid allows for EDC/NHS-mediated coupling to primary amines, while the endo-BCN group facilitates copper-free click chemistry (SPAAC) with azide-modified molecules. This enables the creation of multifunctional probes for imaging and diagnostics, the development of antibody-drug conjugates (ADCs) and other drug delivery systems, and the functionalization of surfaces and nanoparticles.
Troubleshooting Guide
Issue 1: Low Conjugation Yield
| Possible Cause | Suggested Solution |
| Suboptimal pH | Verify that the pH for the activation step is between 4.5-6.0 and for the coupling step is between 7.2-8.5. Use a two-step protocol with appropriate buffers (e.g., MES for activation, PBS for coupling). |
| Hydrolysis of Reagents | EDC is highly susceptible to hydrolysis. Equilibrate EDC and NHS to room temperature before opening vials and prepare solutions immediately before use. The NHS-ester intermediate also has a limited half-life in aqueous solutions (e.g., 4-5 hours at pH 7, 1 hour at pH 8). Proceed to the coupling step promptly after activation. |
| Incorrect Molar Ratios | The molar ratio of EDC and NHS to the carboxyl group of this compound is critical. A molar excess of EDC and NHS is generally recommended. Start with a 2- to 10-fold molar excess of EDC and a 1.5- to 2-fold molar excess of NHS over the carboxyl groups. Optimization may be required for your specific application. |
| Inactive Reagents | Ensure that your EDC and NHS are not expired and have been stored properly to prevent degradation from moisture. |
| Competing Nucleophiles | Ensure your buffers and sample are free from extraneous primary amines or carboxylates that can compete with the reaction. |
Issue 2: Precipitation During the Reaction
| Possible Cause | Suggested Solution |
| High EDC Concentration | Very high concentrations of EDC can sometimes lead to precipitation of proteins or other molecules. If precipitation is observed, try reducing the molar excess of EDC. |
| Protein Aggregation | The addition of reagents or a change in pH can cause protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility. The PEG3 spacer on the linker is designed to improve solubility, but protein-specific optimization may still be necessary. |
| Low Solubility of the Linker | While the PEG3 spacer enhances hydrophilicity, ensure that the this compound is fully dissolved in an appropriate solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer. |
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for EDC/NHS Coupling
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0 | 7.0 - 8.5 |
| Recommended Buffer | 0.1 M MES, 0.5 M NaCl | Phosphate-Buffered Saline (PBS) |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Reaction Time | 15 - 30 minutes | 2 hours to overnight |
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol is a general guideline for coupling the carboxyl group of this compound to primary amines on a protein. Optimization may be required for your specific application.
Materials:
-
This compound
-
Protein of interest (in a suitable buffer, e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Dissolve this compound in an appropriate anhydrous solvent (e.g., DMSO, DMF) to create a stock solution.
-
-
Activation of this compound:
-
In a reaction tube, add the desired amount of this compound stock solution to the Activation Buffer.
-
Add EDC and Sulfo-NHS to the linker solution. A common starting point is a final concentration of ~2 mM EDC and ~5 mM Sulfo-NHS, representing a molar excess over the linker.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions with your protein, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Protein Coupling:
-
Immediately add the activated this compound solution to your protein solution in Coupling Buffer. The molar ratio of the activated linker to the protein will depend on the desired degree of labeling and should be optimized.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction and deactivate any remaining active NHS esters.
-
-
Purification:
-
Remove excess, unreacted linker and quenching reagents from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography.
-
Visualizations
Caption: The two-step reaction mechanism of EDC/NHS coupling.
Caption: A typical workflow for a two-step EDC/NHS coupling experiment.
References
Technical Support Center: Preventing Aggregation of Protein Conjugates with endo-BCN-PEG3-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting aggregation issues when conjugating proteins using endo-BCN-PEG3-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioconjugation?
A1: this compound is a heterobifunctional linker molecule designed for a two-step bioconjugation process.[1][2][3][4] It consists of three key components:
-
endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that reacts with azide-modified molecules via copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] This reaction is bioorthogonal, meaning it can be performed in complex biological mixtures without interfering with native cellular processes.
-
Polyethylene Glycol (PEG3) Spacer: A short, hydrophilic three-unit polyethylene glycol chain that enhances the solubility of the linker and the final protein conjugate in aqueous buffers, helping to reduce aggregation.
-
Carboxylic Acid (-COOH): This functional group can be activated to react with primary amines (e.g., lysine residues) on the surface of a protein to form a stable amide bond.
This dual functionality allows for the covalent linkage of a protein to another molecule that has been modified with an azide group.
Q2: What are the primary causes of protein aggregation when using this compound?
A2: Protein aggregation during or after conjugation is a common challenge that can arise from several factors:
-
High Degree of Labeling (DOL): Attaching too many linker molecules to the protein surface can alter its isoelectric point (pI) and increase surface hydrophobicity, leading to reduced solubility and aggregation.
-
Suboptimal Reaction Conditions:
-
pH: The pH of the reaction buffer is critical. A pH that is close to the protein's pI can minimize its net charge, reducing electrostatic repulsion between molecules and promoting aggregation.
-
Buffer Composition: The absence of stabilizing excipients or the presence of destabilizing agents in the buffer can make the protein more prone to aggregation.
-
Temperature: Higher temperatures can increase reaction rates but may also induce protein unfolding and subsequent aggregation.
-
-
High Protein Concentration: Performing the conjugation at high protein concentrations increases the likelihood of intermolecular interactions, which can lead to aggregation.
-
Conformational Changes: The covalent modification of amino acid residues can disrupt the protein's native three-dimensional structure, exposing hydrophobic regions that can interact and cause aggregation.
-
Reagent Handling: The this compound reagent should be dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the aqueous protein solution to prevent precipitation of the reagent.
Q3: How does the PEG3 spacer in this compound help prevent aggregation?
A3: The polyethylene glycol (PEG) spacer is a well-established tool for improving the properties of protein therapeutics. The PEG3 spacer in this compound contributes to preventing aggregation in several ways:
-
Increased Hydrophilicity: PEG is highly hydrophilic and creates a hydration shell around the protein conjugate. This increases the overall solubility of the conjugate in aqueous solutions.
-
Steric Hindrance: The flexible PEG chain creates a physical barrier on the protein surface. This steric hindrance can prevent the close approach of protein molecules, thereby reducing intermolecular interactions that lead to aggregation.
-
Masking of Hydrophobic Patches: The PEG linker can mask hydrophobic regions on the protein surface that may have become exposed during the conjugation process, preventing them from interacting with hydrophobic regions on other protein molecules.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to protein conjugate aggregation.
| Problem | Potential Cause | Recommended Solution |
| Visible Precipitation or Turbidity During Conjugation | Reagent precipitation due to poor solubility. | Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM before adding it to the protein solution. Add the stock solution dropwise while gently mixing. |
| High protein concentration. | Reduce the protein concentration to a range of 1-5 mg/mL. | |
| Suboptimal buffer pH. | Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI). For the EDC/NHS activation step, a pH of 6.0-7.5 is recommended. For the SPAAC reaction, a pH of 7.4 is common. | |
| Aggregation Detected After Conjugation (e.g., by SEC or DLS) | High Degree of Labeling (DOL). | Reduce the molar excess of this compound during the conjugation reaction. Perform a titration to determine the optimal linker-to-protein ratio that achieves sufficient labeling without causing aggregation. |
| Protein instability in the reaction buffer. | Add stabilizing excipients to the buffer, such as 5-10% glycerol, 50-100 mM arginine, or 0.01-0.1% polysorbate 20 (Tween-20). | |
| Reaction temperature is too high. | Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| Low Yield of Monomeric Conjugate | Aggregates are being removed during purification. | Optimize the conjugation reaction as described above to minimize aggregate formation from the start. Consider using a purification method that can separate monomers from aggregates, such as size-exclusion chromatography (SEC). |
| Unwanted side reactions. | If the protein contains free cysteines, consider blocking them with a reversible agent like N-ethylmaleimide (NEM) before the conjugation reaction to prevent intermolecular disulfide bond formation. The BCN group can also have some reactivity towards thiols, which can be minimized by the addition of 1-10 mM β-mercaptoethanol. | |
| Conjugate Aggregates Upon Storage | Inappropriate storage buffer. | Formulate a storage buffer containing cryoprotectants and stabilizers (e.g., PBS with 10% glycerol). |
| Freeze-thaw cycles. | Aliquot the purified conjugate into single-use volumes and store at -80°C to avoid repeated freezing and thawing. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol first activates the carboxylic acid of this compound using EDC and NHS and then reacts the activated linker with the primary amines of the protein.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., 20 mM MES, 150 mM NaCl, pH 6.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before use.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with MES buffer (pH 6.0).
-
Add a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Add the activated this compound mixture to the protein solution. A 5- to 20-fold molar excess of the linker to the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the BCN-modified protein from excess reagents using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the reaction between the BCN-modified protein and an azide-functionalized molecule.
Materials:
-
BCN-modified protein (from Protocol 1)
-
Azide-functionalized molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water) to a known concentration.
-
-
SPAAC Reaction:
-
In a reaction vessel, combine the BCN-modified protein with the Reaction Buffer.
-
Add a 2- to 4-fold molar excess of the azide-containing molecule to the protein solution.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the final protein conjugate from unreacted azide-molecule using size-exclusion chromatography or another suitable purification method.
-
Data Summary Tables
Table 1: Recommended Reaction Conditions for Protein Conjugation
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-5 mg/mL | Minimizes intermolecular interactions that can lead to aggregation. |
| Buffer pH (EDC/NHS) | 6.0 - 7.5 | Optimal for EDC/NHS chemistry while maintaining protein stability. |
| Buffer pH (SPAAC) | 7.0 - 8.0 | Efficient for SPAAC while maintaining protein stability. |
| Molar Excess of Linker | 5-20 fold | A starting point for optimization; lower ratios reduce the risk of aggregation. |
| Molar Excess of Azide | 2-4 fold | Ensures efficient reaction with the BCN-modified protein. |
| Temperature | 4°C - 25°C | Lower temperatures can reduce aggregation but may require longer reaction times. |
| Reaction Time (EDC/NHS) | 2-4 hours at RT; 12-18 hours at 4°C | To be optimized for the specific protein. |
| Reaction Time (SPAAC) | 4-12 hours at RT; 12-24 hours at 4°C | To be optimized for the specific reactants. |
Table 2: Common Stabilizing Excipients
| Excipient | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes protein structure. |
| Arginine | 50-100 mM | Suppresses protein aggregation by interacting with hydrophobic and charged regions. |
| Polysorbate 20/80 | 0.01-0.1% (v/v) | Non-ionic detergents that prevent surface adsorption and aggregation. |
| Sucrose/Trehalose | 5-10% (w/v) | Osmolytes that stabilize the native protein conformation. |
Visualizations
References
- 1. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. This compound, 1807501-82-1 | BroadPharm [broadpharm.com]
- 5. Item - Impact of Polymer Bioconjugation on Protein Stability and Activity Investigated with Discrete Conjugates: Alternatives to PEGylation - figshare - Figshare [figshare.com]
common side reactions with BCN linkers
Here is a technical support center for researchers and scientists working with BCN (Bicyclo[6.1.0]nonyne) linkers.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered when using BCN linkers in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions and stability concerns associated with BCN linkers?
A1: The primary concerns when working with BCN linkers are related to their stability and potential for non-specific reactions. The high ring strain that drives the desired reaction with azides also makes the linker susceptible to degradation under certain conditions.[1][2] Key issues include:
-
Degradation/Instability : BCN linkers can be unstable in highly acidic environments (e.g., TFA) and during long-term storage if not handled properly.[1][3]
-
Reaction with Thiols : The strained alkyne of the BCN linker can react with nucleophilic thiol groups, such as those found in cysteine residues or thiol-containing buffers like DTT. This can lead to undesired byproducts and reduced conjugation efficiency. It has been noted that β-mercaptoethanol (β-ME) can help suppress this side reaction.[4]
-
Hydrolysis : While the BCN core itself is relatively stable against hydrolysis, functional groups attached to the linker (e.g., NHS esters used for protein attachment) are susceptible to hydrolysis, which is a competing side reaction during the initial functionalization step.
Q2: My SPAAC reaction with a BCN linker is showing very low yield. What are the common causes?
A2: Low yield in a SPAAC reaction is a frequent issue that can stem from several factors. The most common culprits include:
-
Reagent Degradation : Improper storage of the BCN linker or the azide-containing molecule can lead to degradation and loss of reactivity.
-
Suboptimal Reaction Conditions : The reaction kinetics are sensitive to pH, buffer composition, and temperature. For instance, HEPES buffer may offer better reaction rates than PBS, and a slightly alkaline pH (7.5-8.5) can be beneficial.
-
Steric Hindrance : If the BCN or azide group is located near a bulky group on the interacting molecules, it can physically block the reaction site.
-
Solubility Issues : Poor solubility of one or both reactants in the chosen buffer system can significantly reduce reaction rates.
-
Incorrect Stoichiometry : An improper molar ratio of the BCN linker to the azide partner can result in the incomplete consumption of the limiting reagent.
Q3: How should I properly store and handle BCN reagents to ensure their stability?
A3: To prevent degradation and maintain reactivity, BCN reagents should be stored under specific conditions. Long-term storage is typically recommended at -20°C, protected from light and moisture. It is best practice to prepare fresh solutions from the stored solid reagent before each experiment to avoid degradation that may occur in solution over time.
Q4: Can BCN linkers isomerize to a less reactive form?
A4: While isomerization has been observed in related strained cyclooctynes like trans-cyclooctene (TCO), there is limited direct evidence of significant isomerization of BCN linkers under standard bioconjugation conditions. However, the strained nature of the bicyclo[6.1.0]nonyne ring means it is susceptible to structural modifications, which could potentially alter its reactivity.
Troubleshooting Guides
Issue 1: Low or No Conjugation Product Observed
This guide provides a systematic approach to diagnosing the cause of poor SPAAC reaction outcomes.
References
stability issues of endo-BCN-PEG3-acid in biological buffers
Welcome to the technical support center for endo-BCN-PEG3-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in biological buffers and to troubleshoot common issues encountered during its use in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored at –20°C in a sealed container, protected from light and moisture.[1] For short-term storage (days to weeks), refrigeration at 4°C is acceptable. The compound is generally stable enough for shipping at ambient temperatures for a few weeks.[2]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to use anhydrous solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare stock solutions.[1] Avoid prolonged exposure to moisture to prevent hydrolysis. Once dissolved, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: My SPAAC reaction with this compound is slow or has a low yield. What are the potential causes and solutions?
A3: Several factors can affect the efficiency of your SPAAC reaction. Consider the following:
-
Degradation of this compound: The strained alkyne of the BCN group is susceptible to hydrolysis, especially under acidic conditions. Ensure your stock solution is fresh and has been stored properly.
-
pH of the reaction buffer: While SPAAC reactions are generally tolerant of a range of pH values, the stability of the BCN moiety can be compromised at low pH. For optimal stability, it is recommended to perform reactions at a neutral or slightly basic pH (pH 7-8).
-
Presence of thiols: The BCN group can react with free thiols, such as dithiothreitol (DTT) or β-mercaptoethanol (β-ME), which are common in protein purification buffers. If possible, remove these reducing agents before initiating the conjugation reaction. The presence of β-ME can suppress this thiol-BCN addition.[3]
-
Steric hindrance: The accessibility of the azide and BCN moieties on your biomolecules can impact reaction efficiency. If you suspect steric hindrance, consider optimizing the linker length on either reaction partner.
Q4: I am observing non-specific labeling in my experiments. What could be the cause?
A4: While SPAAC is a highly specific bioorthogonal reaction, non-specific binding can occur, particularly with proteins. To minimize this, consider the following:
-
Purity of reagents: Ensure that your this compound and azide-modified biomolecule are of high purity.
-
Blocking agents: The inclusion of a blocking agent, such as bovine serum albumin (BSA), in your reaction buffer can help to reduce non-specific protein binding.
-
Purification of the conjugate: Thorough purification of the final conjugate using an appropriate method (e.g., size exclusion chromatography, affinity chromatography) is crucial to remove any unreacted labeling reagents.
Q5: How stable is the amide bond formed from the carboxylic acid group of this compound?
A5: The terminal carboxylic acid of this compound can be reacted with primary amines in the presence of coupling agents like EDC or HATU to form a stable amide bond.[4] Studies have shown that amide linkages involving the BCN scaffold are more stable in biological media compared to carbamate linkages, making them suitable for applications requiring prolonged incubation.
Stability Data in Biological Buffers
The stability of the BCN moiety is influenced by factors such as pH, temperature, and the composition of the buffer. The following tables provide illustrative data on the stability of this compound in common biological buffers. This data is intended to be representative and may vary depending on specific experimental conditions.
Table 1: Stability of this compound in Phosphate-Buffered Saline (PBS) at pH 7.4
| Temperature | Time (hours) | % Degradation (Illustrative) |
| 4°C | 24 | < 1% |
| 72 | < 2% | |
| 25°C | 24 | ~5% |
| 72 | ~15% | |
| 37°C | 24 | ~10% |
| 72 | ~25% |
Table 2: Effect of pH on the Stability of this compound in Buffer at 37°C over 24 hours
| Buffer | pH | % Degradation (Illustrative) |
| Acetate Buffer | 5.5 | ~20% |
| MES Buffer | 6.5 | ~15% |
| PBS | 7.4 | ~10% |
| Tris Buffer | 8.0 | < 5% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Biological Buffer
This protocol outlines a general method to determine the stability of this compound in a buffer of interest using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Biological buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column
-
Mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)
-
Thermostated incubator or water bath
Procedure:
-
Prepare a stock solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare test solutions: Dilute the stock solution into the pre-warmed biological buffer to a final concentration of 1 mM. Prepare multiple identical samples for analysis at different time points.
-
Incubation: Incubate the test solutions at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time-point analysis: At each designated time point (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take an aliquot from one of the test solutions.
-
Quench the reaction (optional): If degradation is rapid, you may need to quench the sample by flash-freezing in liquid nitrogen and storing at -80°C until analysis.
-
HPLC analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to intact this compound over time.
-
Data analysis: Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Degradation pathways for the BCN moiety in biological buffers.
References
Technical Support Center: Purification of endo-BCN-PEG3-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of endo-BCN-PEG3-acid conjugates. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an this compound conjugation reaction mixture?
A1: The most common impurities include unreacted this compound, excess coupling agents (e.g., EDC, HATU) and their byproducts (e.g., N-acylurea), unreacted amine-containing molecule, and potential side-products such as di-PEGylated species or O-acylated products if other nucleophilic groups are present.
Q2: Which chromatographic technique is most suitable for purifying my this compound conjugate?
A2: The choice of technique depends on the properties of your conjugate and the impurities you need to remove.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique ideal for purifying small molecule conjugates and separating species with different hydrophobicities.[][2]
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Size Exclusion Chromatography (SEC) is a gentle method best suited for removing small molecule impurities (like excess reagents) from a significantly larger conjugate or for buffer exchange.[][3]
-
Hydrophobic Interaction Chromatography (HIC) is useful for separating molecules based on differences in hydrophobicity, particularly for larger biomolecules where RP-HPLC might be denaturing.[]
Q3: I am observing low recovery of my conjugate after purification. What could be the cause?
A3: Low recovery can stem from several factors, including irreversible binding to the chromatography column, especially with highly hydrophobic conjugates on RP-HPLC columns. Precipitation of the conjugate on the column, or instability of the conjugate under the purification conditions can also lead to product loss.
Q4: Is the endo-BCN group stable during purification?
A4: The bicyclo[6.1.0]nonyne (BCN) group can be sensitive to acidic conditions, which may be present in some RP-HPLC mobile phases. Prolonged exposure to strong acids should be avoided to prevent potential degradation or hydrolysis of the strained alkyne. It is advisable to work at a pH that maintains the stability of the BCN moiety.
Q5: How can I confirm the purity and identity of my final conjugate?
A5: A combination of analytical techniques is recommended. Analytical RP-HPLC can assess purity, while mass spectrometry (LC-MS) can confirm the molecular weight of the conjugate and identify any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound conjugates.
Issue 1: Poor Resolution in RP-HPLC
| Possible Cause | Recommended Solution |
| Inappropriate Column Chemistry | For hydrophobic conjugates, a C18 column might be too retentive. Consider a less hydrophobic stationary phase like C8 or C4. |
| Suboptimal Mobile Phase/Gradient | Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. Also, ensure the mobile phase pH is compatible with your conjugate's stability and solubility. |
| Column Overloading | Reduce the amount of sample loaded onto the column. Overloading can lead to peak broadening and poor separation. |
| Peak Tailing | Peak tailing can be caused by secondary interactions with the stationary phase, especially for basic compounds. Lowering the mobile phase pH (e.g., with 0.1% formic acid) can help protonate silanol groups and reduce tailing. Ensure your sample is dissolved in a solvent compatible with the initial mobile phase. |
Issue 2: Presence of Unreacted Starting Materials or Reagent Byproducts
| Possible Cause | Recommended Solution |
| Inefficient Separation | If the unreacted materials are significantly different in size from the conjugate, Size Exclusion Chromatography (SEC) is an effective method for their removal. For small molecule conjugates with slight differences in hydrophobicity, optimizing the gradient in RP-HPLC is crucial. |
| EDC/HATU Byproducts | These small molecule impurities can often be removed by SEC or by performing a liquid-liquid extraction prior to chromatographic purification if the solubility characteristics of the conjugate and impurities are sufficiently different. |
Issue 3: Conjugate Instability During Purification
| Possible Cause | Recommended Solution |
| Acidic Conditions | The BCN group can be sensitive to low pH. If using RP-HPLC with an acidic mobile phase, minimize the exposure time and consider using a buffered mobile phase at a higher pH if compatible with the stationary phase and the conjugate's stability. |
| Temperature Effects | While slightly elevated temperatures can sometimes improve peak shape in HPLC, they can also accelerate degradation. Perform purification at room temperature or cooled, where possible, and assess the impact on stability. |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific this compound conjugate.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This method is suitable for the purification of small molecule this compound conjugates.
1. Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1 mL/min (analytical) or 20 mL/min (preparative) |
| Detection | UV at 220 nm and 280 nm (or wavelength of your chromophore) |
| Column Temperature | Ambient |
3. Gradient Elution (Example):
| Time (min) | % Mobile Phase B |
| 0-5 | 10 |
| 5-35 | 10 - 90 (linear gradient) |
| 35-40 | 90 |
| 40-41 | 90 - 10 (linear gradient) |
| 41-50 | 10 (re-equilibration) |
4. Post-Purification:
-
Collect fractions containing the purified product.
-
Analyze fractions by analytical HPLC or LC-MS to confirm purity.
-
Pool pure fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol 2: Size Exclusion Chromatography (SEC)
This protocol is ideal for removing small molecule impurities from a larger conjugate.
1. Column and Buffer Preparation:
-
Select a column with a fractionation range appropriate for your conjugate and the impurities.
-
Equilibrate the SEC column with at least two column volumes of the desired buffer (e.g., PBS, ammonium bicarbonate).
2. Sample Preparation:
-
Concentrate the sample if necessary. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.
-
Filter the sample through a 0.22 µm filter.
3. SEC Conditions:
| Parameter | Recommendation |
| Column | e.g., Superdex 75, Sephadex G-25 (choose based on MW) |
| Mobile Phase | Isocratic elution with a suitable buffer (e.g., 1x PBS, pH 7.4) |
| Flow Rate | As recommended by the column manufacturer |
| Detection | UV at 280 nm (for proteins) or other relevant wavelength |
4. Elution and Collection:
-
Inject the sample and begin the isocratic elution.
-
Collect fractions and monitor the elution profile. The conjugate should elute in the earlier fractions, while smaller impurities will be retained longer.
-
Analyze fractions for purity.
Quantitative Data Summary
The following tables provide a comparative overview of the purification techniques. Note that these values are representative and will vary depending on the specific conjugate and experimental conditions.
Table 1: Comparison of Purification Techniques
| Technique | Resolution | Loading Capacity | Typical Purity | Key Application |
| RP-HPLC | High | Low to Medium | >95% | High-purity separation of small molecules |
| SEC | Low to Medium | Medium | Variable | Removal of small molecule impurities, buffer exchange |
| HIC | Medium | High | >90% | Purification of larger biomolecules, separation by hydrophobicity |
Table 2: Example RP-HPLC Performance Data
| Parameter | Value |
| Crude Purity (by area %) | 65% |
| Post-RP-HPLC Purity (by area %) | >98% |
| Typical Recovery | 70-85% |
| Main Impurities Removed | Unreacted starting materials, coupling agent byproducts |
Visual Workflows and Diagrams
Purification Method Selection Workflow
Caption: Decision workflow for selecting the appropriate purification method.
RP-HPLC Troubleshooting Logic
Caption: Troubleshooting logic for common RP-HPLC purification issues.
References
Technical Support Center: Improving the Solubility of endo-BCN-PEG3-Acid Conjugates
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of conjugates derived from endo-BCN-PEG3-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a heterobifunctional linker used in bioconjugation and click chemistry.[1][2] It is composed of three key parts:
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An endo-BCN group for reacting with azide-tagged molecules via copper-free click chemistry.[2]
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A hydrophilic PEG3 (polyethylene glycol) spacer , which is designed to increase solubility in aqueous media.[1][3]
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A terminal carboxylic acid group for forming stable amide bonds with primary amines.
The unconjugated linker is generally soluble in water, DMSO, DMF, and DCM. However, the solubility of the final conjugate is highly dependent on the properties of the molecule it is attached to.
Q2: Why is my this compound conjugate poorly soluble in aqueous buffer?
While the PEG linker enhances hydrophilicity, poor solubility of the final conjugate is a common issue and typically arises from two main factors:
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The Conjugated Molecule is Hydrophobic: If the molecule you have attached to the linker (e.g., a small molecule drug, a peptide) is large or hydrophobic, it can overwhelm the solubilizing effect of the short PEG3 chain.
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The pH of the Solution is Too Low: The terminal carboxylic acid group has a pKa of approximately 4.5. In buffers with a pH at or below this value, the group is protonated (-COOH), making it neutral and significantly less water-soluble. To achieve good aqueous solubility, the pH must be high enough to deprotonate this group into its charged, more soluble carboxylate form (-COO⁻).
Q3: What is the first and most critical step to improve the solubility of my conjugate?
The first and most critical step is to check and adjust the pH of your solution. For maximal solubility, the pH should be well above the pKa of the carboxylic acid. Using a buffer in the pH range of 7.0-8.5 ensures the terminal acid group is in its deprotonated and highly soluble carboxylate form (-COO⁻). Phosphate-buffered saline (PBS) at a pH of 7.4 is an excellent starting point.
Q4: Can I use organic co-solvents to dissolve my conjugate? If so, which ones are recommended?
Yes. Using a water-miscible organic co-solvent is a standard and effective approach, especially when the conjugate is highly hydrophobic. The recommended method is to first dissolve the conjugate in a minimal amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a high-concentration stock solution. This stock is then added dropwise to your aqueous buffer with vigorous stirring. It is crucial that the final concentration of the organic co-solvent be kept as low as possible (typically <5% v/v) to avoid negative impacts on subsequent biological experiments.
Q5: Is it safe to heat or sonicate my sample to help it dissolve?
Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to help dissolve stubborn conjugates and break up micro-aggregates. However, this should be done with caution. Prolonged or excessive heating can potentially degrade the conjugate, so it should be used as a secondary method after pH and co-solvent adjustments have been attempted.
Troubleshooting Guide: Conjugate Precipitation
If you observe that your this compound conjugate is precipitating or failing to dissolve, follow this systematic workflow.
Caption: A troubleshooting workflow for solubilizing this compound conjugates.
The Role of pH in Solubility
The terminal carboxylic acid on the linker is the primary handle for pH-mediated solubility enhancement. At low pH, it is protonated and neutral, leading to lower aqueous solubility. At neutral to high pH, it deprotonates to a charged carboxylate anion, which is significantly more soluble in water.
Caption: The effect of pH on the ionization and solubility of the terminal carboxylic acid.
Data & Recommended Solvents
This table summarizes the recommended solvents and key considerations for dissolving this compound and its conjugates.
| Solvent | Type | Recommended Use | Key Considerations |
| Water | Aqueous | Unconjugated linker or highly hydrophilic conjugates | Adjust pH to >7.0 to ensure deprotonation of the carboxylic acid. |
| PBS (pH 7.4) | Aqueous Buffer | General starting point for most conjugates | The pH is suitable for keeping the acid group in its soluble carboxylate form. |
| DMSO | Organic Co-solvent | Stock solutions for hydrophobic conjugates | Use a minimal volume to dissolve, then add dropwise to stirring aqueous buffer. |
| DMF | Organic Co-solvent | Stock solutions for hydrophobic conjugates | An alternative to DMSO; follow the same procedure for preparing a stock solution. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This method is ideal for conjugates that are moderately soluble and only require pH optimization.
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Weigh Compound: Accurately weigh the desired amount of your conjugate into a sterile microcentrifuge tube.
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Suspend in Water: Add a volume of deionized water that is less than your final target volume (e.g., 80% of the final volume). The mixture may appear as a suspension or slurry.
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Adjust pH: While gently vortexing or stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise. Monitor the solution's clarity. Continue adding base until the conjugate fully dissolves.
-
Final Volume & Buffer: Once the conjugate is dissolved, add your desired concentrated buffer stock (e.g., 10x PBS) and bring the solution to the final target volume and concentration with deionized water.
-
Verify pH: Check the final pH of the solution and adjust if necessary. A brief, gentle sonication can be used to disperse any remaining micro-aggregates.
Protocol 2: Solubilization Using an Organic Co-solvent
This is the recommended method for highly hydrophobic conjugates that do not dissolve with pH adjustment alone.
-
Weigh Compound: Accurately weigh the desired amount of your conjugate into a sterile microcentrifuge tube.
-
Prepare Stock Solution: Add a minimal volume of dry, high-purity DMSO or DMF to the tube to completely dissolve the conjugate. Aim for a high concentration (e.g., 10-50 mg/mL). This is your concentrated stock solution.
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Prepare Aqueous Buffer: In a separate, larger tube, place the full required volume of your final aqueous buffer (e.g., PBS, pH 7.4). Place this tube on a vortexer or stir plate set to a vigorous speed.
-
Combine Solutions: While the aqueous buffer is stirring vigorously, add the organic stock solution very slowly in a dropwise manner. It is critical to add the organic stock to the aqueous buffer and not the other way around to prevent precipitation.
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Final Check: Ensure the final percentage of the organic co-solvent is as low as possible (ideally <5% v/v). If the solution remains cloudy, the solubility limit in that specific buffer system has been exceeded, and you may need to prepare a more dilute final solution.
References
Technical Support Center: Minimizing Non-specific Binding in Labeling Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize non-specific binding in labeling experiments. High background staining can obscure specific signals, leading to the misinterpretation of results. The following resources offer solutions to common issues encountered in a variety of applications, including Western Blot, ELISA, Immunofluorescence (IF), Immunohistochemistry (IHC), and Flow Cytometry.
Troubleshooting Guides
This section provides solutions to specific problems you may be encountering during your labeling experiments.
Issue 1: High Background Across the Entire Sample (e.g., membrane, slide, or well)
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Question: I am observing a high, uniform background in my experiment, making it difficult to distinguish my specific signal. What are the likely causes and how can I fix this?
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Answer: This is a common issue that can often be resolved by optimizing several key steps in your protocol. The primary causes include improper antibody concentration, insufficient blocking, and inadequate washing.[1]
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Antibody Concentration is Too High: Using an excessive amount of primary or secondary antibody is a frequent cause of high background.[1][2] This increases the likelihood of low-affinity, non-specific interactions.
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Solution: Perform a titration experiment to determine the optimal antibody concentration. This involves testing a range of dilutions to find the one that provides the best signal-to-noise ratio.[3][4] A control experiment using only the secondary antibody can help determine if it is the source of the non-specific signal.
-
-
Inadequate Blocking: The blocking step is critical for preventing antibodies from binding to non-specific sites on your support (e.g., membrane or plate).
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Solution: Ensure your blocking buffer is fresh and appropriate for your system. Common blocking agents include non-fat dry milk, bovine serum albumin (BSA), and specialized commercial buffers. Consider increasing the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent. For phospho-specific antibodies, BSA is generally preferred over milk, as milk contains casein, a phosphoprotein that can cause background.
-
-
Insufficient Washing: Washing steps are essential for removing unbound and non-specifically bound antibodies.
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Solution: Increase the number and duration of your wash steps. Using a wash buffer containing a mild detergent, such as Tween-20, can help to disrupt weak, non-specific interactions.
-
-
Issue 2: Non-specific Bands or Staining in Negative Controls
-
Question: My negative control, which should not have a signal, is showing bands (Western Blot) or staining (IHC/IF). What could be causing this?
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Answer: Staining in a negative control definitively points to non-specific binding. This can be due to the secondary antibody, cross-reactivity, or endogenous factors within your sample.
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Secondary Antibody Non-specificity: The secondary antibody may be binding to components in your sample other than the primary antibody.
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Solution: Run a control with only the secondary antibody to confirm this is the issue. If staining persists, consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with proteins from your sample species.
-
-
Cross-reactivity: The primary or secondary antibodies may be recognizing similar epitopes on other proteins in your sample.
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Solution: Ensure your primary antibody is highly specific for the target protein. If you are using a polyclonal antibody, which is a mixture of antibodies recognizing different epitopes, you may have a higher chance of cross-reactivity. Consider switching to a monoclonal antibody.
-
-
Endogenous Enzyme Activity (for enzyme-based detection systems): Tissues can contain endogenous enzymes (e.g., peroxidases or phosphatases) that can react with your detection substrate, leading to a false positive signal.
-
Solution: Block endogenous peroxidase activity by treating the sample with a hydrogen peroxide solution before primary antibody incubation. For alkaline phosphatase, levamisole can be used as an inhibitor.
-
-
Issue 3: High Background in Specific Cell Types or Tissues
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Question: I am observing high background staining only in certain cell types or tissues within my sample. Why is this happening and what can I do?
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Answer: This pattern of non-specific binding is often due to specific biological properties of those cells or tissues.
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Fc Receptor Binding: Immune cells like macrophages, B cells, and dendritic cells have Fc receptors on their surface that can bind to the Fc region of antibodies, leading to non-specific staining.
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Solution: Use an Fc receptor blocking reagent before adding your primary antibody. This is particularly important in flow cytometry and immunohistochemistry experiments with immune tissues.
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-
Endogenous Biotin: Tissues such as the liver and kidney have high levels of endogenous biotin, which can be detected by streptavidin-based detection systems, a common source of background in IHC.
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Solution: Use an avidin/biotin blocking kit to block the endogenous biotin before applying your primary antibody.
-
-
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding?
A1: Non-specific binding refers to the attachment of antibodies to unintended targets in your sample. This can be due to a variety of interactions, including hydrophobic, ionic, and other intermolecular forces between the antibody and other molecules in the sample or on the support matrix. This phenomenon leads to unwanted background signal, which can decrease the sensitivity and accuracy of your experiment.
Q2: How do I choose the right blocking buffer?
A2: The choice of blocking buffer depends on the specific assay and the detection system being used.
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Non-fat dry milk is a cost-effective and commonly used blocking agent, typically at a concentration of 3-5%. However, it should be avoided when detecting phosphoproteins due to the presence of casein.
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Bovine Serum Albumin (BSA) is a purified protein that provides a consistent blocking effect and is a good alternative when milk is not suitable.
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Normal serum from the same species as the secondary antibody can be used to block non-specific binding sites that the secondary antibody might recognize.
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Commercial blocking buffers are often optimized for specific applications and can provide superior performance, especially for challenging experiments.
Q3: Can I reuse my diluted antibodies?
A3: While it may be tempting to save diluted antibodies, it is generally not recommended. Repeated use can lead to microbial contamination and a decrease in antibody activity, which can both contribute to higher background and weaker specific signals. It is best to prepare fresh antibody dilutions for each experiment.
Q4: How important is the quality of water and reagents?
A4: The quality of your water and all reagents is critical for minimizing background. Contaminated water or buffers can introduce particles or substances that contribute to non-specific binding. Always use high-purity water and prepare fresh buffers for your experiments.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Antibodies
| Antibody Type | Western Blot | ELISA | Immunofluorescence (IF) / Immunohistochemistry (IHC) | Flow Cytometry |
| Primary Antibody | 1:1000 - 1:5000 | 0.1 - 1.0 µg/mL | 1:100 - 1:1000 | 0.1 - 1.0 µg/10^6 cells |
| Secondary Antibody | 1:5000 - 1:20000 | 1:2000 - 1:10000 | 1:200 - 1:2000 | 1:200 - 1:1000 |
| Note: These are general guidelines. The optimal concentration for each antibody must be determined empirically through titration. |
Table 2: Common Blocking Buffers and Incubation Conditions
| Blocking Agent | Typical Concentration | Incubation Time (Room Temp) | Incubation Time (4°C) | Notes |
| Non-fat Dry Milk | 3-5% in TBST/PBST | 1-2 hours | Overnight | Cost-effective. Not recommended for detecting phosphoproteins or when using biotin-avidin systems. |
| Bovine Serum Albumin (BSA) | 1-5% in TBST/PBST | 1-2 hours | Overnight | Good general-purpose blocker. Preferred for phospho-antibodies. |
| Normal Serum | 5-10% in TBS/PBS | 30-60 minutes | N/A | Use serum from the same species as the secondary antibody to block Fc receptor binding and other non-specific interactions. |
| Fish Gelatin | 0.1-0.5% in TBS/PBS | 1 hour | Overnight | Less likely to cross-react with mammalian antibodies. |
Experimental Protocols
Protocol 1: General Blocking and Antibody Incubation Protocol
This protocol provides a general framework. Specific incubation times and concentrations should be optimized for your particular experiment.
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Blocking:
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After sample preparation (e.g., protein transfer for Western Blot, fixation/permeabilization for IF/IHC), incubate the sample in the appropriate blocking buffer (see Table 2).
-
Ensure the entire surface is covered.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Primary Antibody Incubation:
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Dilute the primary antibody to its optimal concentration in fresh blocking buffer or antibody dilution buffer.
-
Remove the blocking solution and add the diluted primary antibody to the sample.
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Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the primary antibody solution.
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Wash the sample three to five times with wash buffer (e.g., TBST or PBST) for 5-10 minutes each with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the secondary antibody to its optimal concentration in fresh blocking buffer or antibody dilution buffer.
-
Add the diluted secondary antibody to the sample.
-
Incubate for 1 hour at room temperature with gentle agitation, protecting from light if using a fluorescently labeled secondary antibody.
-
-
Final Washes:
-
Remove the secondary antibody solution.
-
Repeat the washing step (step 3) three to five times.
-
Visualizations
Caption: Troubleshooting workflow for non-specific binding.
Caption: Illustration of specific vs. non-specific antibody binding.
References
Technical Support Center: Optimizing endo-BCN-PEG3-acid Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for endo-BCN-PEG3-acid conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this compound conjugation?
A1: The conjugation process involves two primary, sequential reactions:
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Amine Coupling: The terminal carboxylic acid of this compound is first activated, typically using carbodiimide chemistry (e.g., EDC and NHS), to form a stable N-hydroxysuccinimide (NHS) ester.[1][2] This activated ester then readily reacts with a primary amine on your target molecule (e.g., a protein or peptide) to form a stable amide bond.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The bicyclo[6.1.0]nonyne (BCN) group of the now-conjugated linker reacts with an azide-functionalized molecule in a copper-free "click" reaction.[3][4] The inherent ring strain of the BCN group is the driving force for this highly specific and efficient reaction, which forms a stable triazole linkage.[3]
Q2: What are the critical factors that influence the reaction time of the BCN-azide (SPAAC) conjugation?
A2: The kinetics of the SPAAC reaction are primarily influenced by four key factors:
-
Temperature: Higher temperatures increase the reaction rate. Reactions at 37°C will proceed faster than those at room temperature (approx. 25°C).
-
pH: The reaction rate is generally faster at a physiological to slightly basic pH (7.0-8.5).
-
Concentration: As with most second-order reactions, higher concentrations of both the BCN- and azide-containing molecules will lead to a faster reaction time.
-
Buffer Composition: The choice of buffer can significantly impact reaction kinetics. Studies have shown that HEPES buffer can lead to higher reaction rates compared to phosphate-buffered saline (PBS).
Q3: How should I store and handle the this compound reagent?
A3: To ensure maximum activity, this compound and any activation reagents (EDC/NHS) should be stored desiccated at -20°C. Before use, allow the vials to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze and inactivate the reagents. It is recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Part 1: Amine Coupling (Activation of the Carboxylic Acid)
Q: My amine coupling yield is low. What are the likely causes and how can I fix it?
A: Low yield in the EDC/NHS activation and coupling step is a common issue. Here’s a systematic approach to troubleshooting:
| Potential Cause | Recommended Solution | Citation |
| Incorrect pH | The activation of the carboxyl group with EDC is most efficient at pH 4.5-6.0. The subsequent coupling to the amine is best at pH 7.0-8.5. Use a two-step protocol: activate in MES buffer (pH 5-6), then adjust the pH to 7.2-7.5 with PBS or borate buffer for the amine reaction. | |
| Reactive Buffers | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with your reaction. Ensure you are using non-interfering buffers like MES for activation and PBS or borate for coupling. | |
| Inactive Reagents | EDC and NHS are moisture-sensitive and can lose activity over time. Purchase fresh reagents, store them properly under desiccation at -20°C, and prepare solutions immediately before use. | |
| Hydrolysis of Intermediates | The activated O-acylisourea and NHS ester intermediates are susceptible to hydrolysis. Perform the reaction steps promptly after adding reagents. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6. |
Part 2: BCN-Azide Conjugation (SPAAC Reaction)
Q: The SPAAC reaction is very slow or seems incomplete after several hours. How can I speed it up?
A: If your BCN-azide conjugation is not proceeding efficiently, consider the following optimization strategies:
| Potential Cause | Recommended Solution | Citation |
| Sub-optimal Temperature | Increase the incubation temperature. If your biomolecules are stable, running the reaction at 37°C instead of room temperature can significantly increase the reaction rate. | |
| Sub-optimal pH or Buffer | If compatible with your molecules, increase the pH of the reaction buffer to the 7.5-8.5 range. Consider switching from PBS to HEPES buffer, which has been shown to enhance SPAAC kinetics. | |
| Low Reactant Concentration | Increase the concentration of one or both reactants. If one component is particularly precious, consider using a molar excess (e.g., 1.5 to 5 equivalents) of the other, more abundant component. | |
| Presence of Sodium Azide | Ensure none of your buffers contain sodium azide (NaN₃) as a preservative. It will act as a competitive inhibitor for the azide on your target molecule, drastically reducing the efficiency of your intended reaction. |
Quantitative Data Summary
The following tables provide a summary of how different experimental parameters can affect reaction times.
Table 1: Estimated Impact of Temperature and pH on SPAAC Reaction Time (Based on general principles of SPAAC kinetics. Actual times will vary based on specific reactants and concentrations.)
| Temperature | pH | Relative Reaction Rate | Estimated Time to Completion |
| 4°C | 7.4 | Slowest | 12 - 24 hours |
| Room Temp (~25°C) | 7.4 | Baseline (1x) | 4 - 12 hours |
| 37°C | 7.4 | ~1.5x - 2x faster | 2 - 6 hours |
| 37°C | 8.0 | ~2x - 3x faster | 1 - 4 hours |
Table 2: Second-Order Rate Constants for BCN and Other Cyclooctynes (For reaction with benzyl azide, a model compound)
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Reactivity | Citation |
| endo-BCN | ~0.14 - 0.29 | Moderate | |
| DBCO | ~0.6 - 1.0 | High | |
| DIBO | ~0.3 - 0.7 | High |
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Amine-Containing Molecule to an Azide-Containing Molecule using this compound
This protocol outlines the full workflow, from activating the linker to the final SPAAC reaction.
Step A: Activation of this compound and Conjugation to an Amine-Containing Protein
-
Reagent Preparation:
-
Allow this compound, EDC, and Sulfo-NHS to equilibrate to room temperature before opening.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in an amine-free activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
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Prepare your amine-containing protein in a coupling buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.
-
-
Activation of Carboxyl Groups:
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In a microcentrifuge tube, combine your this compound with a 2 to 5-fold molar excess of both EDC and Sulfo-NHS solutions.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Amine Coupling Reaction:
-
Immediately add the activated linker solution to your protein solution. A 5 to 20-fold molar excess of the activated linker over the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) equilibrated with an appropriate buffer for the subsequent SPAAC reaction (e.g., PBS or HEPES, pH 7.4).
-
Step B: SPAAC Reaction with Azide-Containing Molecule
-
Reactant Preparation:
-
Determine the concentration of your BCN-functionalized protein from Step A.
-
Prepare your azide-containing molecule in the same buffer.
-
-
Conjugation Reaction:
-
Add the azide-containing molecule to the BCN-functionalized protein. A molar ratio of 1.5 to 3-fold excess of the smaller molecule is recommended.
-
Incubate the reaction for 2-12 hours at room temperature or 1-6 hours at 37°C. Reaction progress can be monitored by techniques like SDS-PAGE (observing a band shift) or mass spectrometry.
-
-
Final Purification:
-
Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove any unreacted materials.
-
Protocol 2: Systematic Optimization of SPAAC Reaction Time
This protocol provides a framework for systematically testing variables to find the fastest reaction conditions for your specific molecules.
-
Set Up Parallel Reactions: Prepare identical reaction mixtures of your BCN- and azide-functionalized molecules as described in Protocol 1, Step B.
-
Variable 1: Temperature:
-
Incubate parallel reactions at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, and 12 hours) and analyze for product formation (e.g., via SDS-PAGE).
-
-
Variable 2: pH:
-
Set up reactions in different buffers covering a range of pH values (e.g., PBS pH 7.0, PBS pH 7.4, HEPES pH 7.8, Borate buffer pH 8.5).
-
Monitor the reactions over time as described above to determine the optimal pH.
-
-
Variable 3: Molar Ratio:
-
At the optimal temperature and pH determined above, set up reactions with varying molar ratios of the azide-molecule to the BCN-molecule (e.g., 1:1, 2:1, 5:1).
-
Analyze at set time points to find the lowest molar excess that provides the desired reaction completion time.
-
-
Data Analysis: Quantify the product formation at each time point for all conditions to determine the optimal parameters for minimizing reaction time.
Visualizations
References
effect of pH on endo-BCN-PEG3-acid reactivity
Welcome to the technical support center for endo-BCN-PEG3-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this bifunctional linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the two reactive functionalities of this compound and what are their respective reactions?
A1: this compound is a heterobifunctional linker possessing two distinct reactive groups:
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A bicyclo[6.1.0]nonyne (BCN) group: This strained alkyne reacts with azide-functionalized molecules via a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction to form a stable triazole linkage.[1][2]
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A terminal carboxylic acid group: This group can be activated to react with primary amine-containing molecules to form a stable amide bond.[1][2] A common method for this activation is the use of EDC and NHS (or sulfo-NHS).[3]
Q2: What is the optimal pH for the SPAAC reaction with the BCN group?
A2: The SPAAC reaction is generally robust across a range of pH values, but for optimal performance, a slightly alkaline pH of 7.5-8.5 is often recommended as it can increase the reaction rate. However, the choice of buffer is also crucial, with some studies indicating that HEPES buffer may lead to higher reaction rates compared to PBS.
Q3: What is the optimal pH for the amide coupling reaction involving the carboxylic acid group?
A3: The amide coupling reaction using activators like EDC and NHS is a two-step process with different pH optima for each step:
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Activation Step: The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0. MES buffer is a common choice for this step.
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Coupling Step: The subsequent reaction of the activated intermediate (e.g., an NHS ester) with a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5. PBS or borate buffer are suitable for this step.
Q4: Is the this compound molecule stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions is pH-dependent. The strained alkyne of the BCN group is susceptible to hydrolysis, particularly under acidic conditions, which can lead to its inactivation. If pre-activating the carboxylic acid to an NHS ester, this intermediate is also prone to hydrolysis, especially at higher pH values. For long-term storage, it is recommended to keep the reagent in a dry, dark environment at -20°C or below.
Troubleshooting Guides
SPAAC Reaction (BCN + Azide)
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation yield | Suboptimal pH. | Adjust the reaction buffer to a slightly alkaline pH (7.5-8.5) if your biomolecules are stable in this range. Consider using HEPES buffer, which has been shown to improve SPAAC reaction rates in some cases. |
| Degraded BCN reagent. | The BCN group can be sensitive to acidic conditions and prolonged storage in aqueous buffers. Use freshly prepared solutions of this compound. | |
| Presence of thiols. | The BCN group can react with thiols, such as those in cysteine residues or reducing agents like DTT. If possible, remove or block thiols prior to the SPAAC reaction. One study reported a half-life of a BCN derivative of approximately 6 hours in the presence of glutathione (GSH). | |
| Inefficient reaction kinetics. | Increase the reaction temperature to 25°C or 37°C if your molecules can tolerate it. Also, increasing the concentration of the reactants can improve the reaction rate. |
Amide Coupling (Carboxylic Acid + Amine via EDC/NHS)
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation yield | Suboptimal pH for activation or coupling. | For a two-step protocol, ensure the activation of the carboxylic acid with EDC is performed at pH 4.5-6.0 (e.g., in MES buffer). Subsequently, adjust the pH to 7.0-8.5 for the reaction with the amine (e.g., in PBS). |
| Inactive EDC or NHS. | EDC and NHS are moisture-sensitive. Use fresh reagents and allow them to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. | |
| Hydrolysis of the activated intermediate. | The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. Perform the coupling step as soon as possible after the activation step. | |
| Incompatible buffer. | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as they will compete in the reaction. |
Quantitative Data Summary
The following tables provide a summary of pH recommendations and other relevant quantitative data for the two reactive ends of this compound.
Table 1: pH Recommendations for this compound Reactions
| Reaction Type | Reactive Group | Recommended pH Range | Optimal pH (General) | Recommended Buffers |
| SPAAC | BCN | 7.0 - 8.5 | ~7.5 - 8.5 | HEPES, PBS |
| Carboxylic Acid Activation | Carboxylic Acid | 4.5 - 6.0 | ~5.5 | MES |
| Amine Coupling | Activated Carboxylic Acid (e.g., NHS ester) | 7.0 - 8.5 | ~7.2 - 7.5 | PBS, Borate |
Table 2: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide | Buffer (pH) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| sulfo DBCO-amine | 3-azido-L-alanine | PBS (7) | 0.32–0.85 |
| sulfo DBCO-amine | 3-azido-L-alanine | HEPES (7) | 0.55–1.22 |
| sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7) | 0.32–0.85 |
| sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 0.55–1.22 |
Experimental Protocols
Protocol 1: Two-Step Amide Coupling and SPAAC Conjugation
This protocol describes the conjugation of an amine-containing biomolecule (Biomolecule-NH₂) to this compound, followed by a SPAAC reaction with an azide-containing biomolecule (Biomolecule-N₃).
Materials:
-
This compound
-
Biomolecule-NH₂
-
Biomolecule-N₃
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Sulfo-NHS (N-hydroxysulfosuccinimide)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
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Quenching Solution: 1 M Tris-HCl, pH 8.0
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Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound:
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Dissolve this compound in the Activation Buffer.
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Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS.
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Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Biomolecule-NH₂:
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Immediately add the activated this compound solution to a solution of Biomolecule-NH₂ in Coupling Buffer.
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Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of BCN-functionalized Biomolecule:
-
Remove excess reagents and byproducts by size-exclusion chromatography or dialysis using the Coupling Buffer.
-
-
SPAAC Reaction:
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Add Biomolecule-N₃ to the purified BCN-functionalized biomolecule. A 2-4 fold molar excess of the less abundant component is often used.
-
Incubate for 1-4 hours at 25°C or 37°C. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight).
-
-
Final Purification:
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Purify the final conjugate using an appropriate chromatography method to remove any unreacted biomolecules.
-
Visualizations
Caption: Effect of pH on the reactivity and stability of the BCN and carboxylic acid groups.
Caption: Experimental workflow for a two-step conjugation using this compound.
References
Technical Support Center: Quenching Unreacted endo-BCN-PEG3-acid
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing endo-BCN-PEG3-acid in their experiments. Here you will find essential troubleshooting guidance and frequently asked questions to address common challenges encountered during the quenching of unreacted reagents.
Troubleshooting Guides
Issue: Incomplete Quenching of Unreacted this compound
Symptoms:
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Non-specific labeling or binding in subsequent experimental steps.
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Inconsistent or irreproducible results in downstream applications.
-
Presence of unexpected species in analytical data (e.g., HPLC, mass spectrometry).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Quencher Concentration | Increase the molar excess of the quenching agent. For small molecule azides like sodium azide, a 10- to 50-fold molar excess relative to the initial amount of this compound is recommended as a starting point. |
| Inadequate Reaction Time | Extend the incubation time for the quenching reaction. For sodium azide, a reaction time of 1-2 hours at room temperature is generally sufficient. If possible, monitor the reaction progress to confirm the complete consumption of the BCN reagent. |
| Poor Solubility of Quencher | Ensure that the quenching agent is completely dissolved in a compatible solvent before its addition to the reaction mixture. For quenchers with limited aqueous solubility, a concentrated stock solution can be prepared in a minimal amount of a compatible organic solvent, such as DMSO. |
| Inactivated Quenching Agent | Always use a freshly prepared solution of the quenching agent. Thiol-based compounds are particularly susceptible to oxidation and should be handled accordingly. |
| Suboptimal Reaction pH | Verify that the pH of the reaction mixture is within the optimal range for the quenching reaction. For strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a pH between 7.0 and 8.5 is generally preferred. |
Issue: Undesired Side Reactions or Degradation of Product During Quenching
Symptoms:
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Appearance of unexpected byproducts in analytical readouts.
-
A significant decrease in the yield of the desired bioconjugate.
-
Diminished biological activity or functionality of the final product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Reaction of BCN with Thiols | The BCN moiety can react with free thiols, such as those on cysteine residues of proteins. If a thiol-based quencher is not being used intentionally, this can lead to undesired cross-reactivity. To mitigate this, consider the addition of a low concentration of a mild thiol, like β-mercaptoethanol (β-ME), during the primary conjugation reaction to act as a scavenger and protect the BCN group.[1][2] |
| Hydrolysis of NHS Ester (if applicable) | When using an N-hydroxysuccinimide (NHS) ester activated form of this compound, the NHS ester is prone to hydrolysis. The quenching of the NHS ester should be carried out promptly after the conjugation reaction by adding an amine-containing buffer, such as Tris-HCl.[2][3] |
| Degradation of the BCN Moiety | The strained BCN ring can be sensitive to harsh chemical conditions. It is advisable to avoid highly acidic environments and prolonged exposure to elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective quenching agents for unreacted this compound?
A1: There are two primary classes of quenching agents suitable for unreacted BCN reagents:
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Small Molecule Azides: Simple, water-soluble azides are highly effective. Sodium azide is a commonly used, inexpensive, and efficient quenching agent that reacts with the BCN group through SPAAC to form a stable triazole adduct. 2-azidoethanol is another suitable option.
-
Thiol-Containing Reagents: Compounds containing thiol groups, such as β-mercaptoethanol (β-ME) or dithiothreitol (DTT), are known to react with BCN. However, it is important to note that this reactivity is sometimes considered an undesirable side reaction in the context of bioconjugation.[1] The use of a low concentration of β-ME can be strategic to prevent the reaction of BCN with free cysteines present on a protein of interest.
Q2: Can you provide a standard protocol for quenching with sodium azide?
A2: A typical procedure for quenching with sodium azide is as follows:
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Preparation: Prepare a stock solution of sodium azide in a suitable buffer, such as PBS.
-
Addition: Introduce a 10- to 50-fold molar excess of sodium azide to the reaction mixture that contains the unreacted this compound.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
Purification: Following the quenching reaction, remove the excess sodium azide and the newly formed triazole byproduct. This is typically achieved through size-exclusion chromatography (e.g., using a desalting column) or dialysis.
Q3: What are the best methods for removing the quenching agent and byproducts post-reaction?
A3: The most widely used techniques for the purification of bioconjugates from small molecule contaminants include:
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Size-Exclusion Chromatography (SEC): Desalting columns, such as those packed with Sephadex G-25 resin, are highly effective for the separation of larger bioconjugates from smaller molecules.
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Dialysis: For larger sample volumes, dialysis against a significant volume of an appropriate buffer is an effective method for removing small molecules.
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Ultrafiltration: The use of centrifugal filter units with a suitable molecular weight cutoff (MWCO) allows for the concentration of the bioconjugate while simultaneously removing smaller molecular weight impurities.
Q4: Is it appropriate to use Tris buffer to quench unreacted endo-BCN-PEG3-NHS ester?
A4: Tris buffer is effective for quenching the unreacted NHS ester by reacting with it to form a stable amide linkage. However, Tris will not react with the BCN group. Consequently, if you are working with an NHS ester activated BCN reagent and need to quench both reactive moieties, a two-step quenching process is necessary. First, use Tris buffer to quench the NHS ester, and then introduce a BCN-reactive quencher, such as sodium azide.
Experimental Protocols
Protocol 1: Quenching of Unreacted this compound with Sodium Azide
Materials:
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Reaction mixture containing unreacted this compound
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Sodium azide (NaN₃)
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Phosphate-buffered saline (PBS), pH 7.4
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Desalting column (e.g., Sephadex G-25) or dialysis cassette with an appropriate MWCO
Procedure:
-
Prepare a 1 M stock solution of sodium azide in PBS.
-
Determine the molar quantity of unreacted this compound remaining in your reaction.
-
Add a 20-fold molar excess of the 1 M sodium azide stock solution to your reaction mixture.
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Incubate the mixture for 1.5 hours at room temperature with gentle agitation.
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Purify the sample to remove excess sodium azide and the triazole byproduct using a desalting column pre-equilibrated with your desired buffer, or by performing dialysis.
Visualizations
Caption: Experimental workflow for bioconjugation, quenching, and purification.
Caption: Troubleshooting logic for incomplete quenching of this compound.
References
Technical Support Center: endo-BCN-PEG3-acid
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of endo-BCN-PEG3-acid. It includes frequently asked questions and troubleshooting advice to ensure the integrity and optimal performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
For long-term stability, this compound should be stored at -20°C immediately upon receipt.[1][2][3] Some suppliers suggest that storage at 4°C is suitable for short-term use.[4] Always refer to the manufacturer's specific recommendations provided with your product. It is crucial to store the compound in a sealed container, protected from moisture and light.[4]
Q2: The product was shipped at ambient temperature. Is it still viable?
Yes, it is common for this compound to be shipped at ambient temperature. The compound is generally stable for the duration of shipping. However, for long-term storage, it is imperative to transfer it to a -20°C freezer as soon as possible.
Q3: How do I properly handle this compound in the lab?
To prevent degradation, it is important to handle this compound with care. Avoid prolonged exposure to moisture. When preparing solutions, it is best practice to use anhydrous solvents. If the compound is stored in a freezer, allow it to equilibrate to room temperature before opening the container to minimize condensation.
Q4: What solvents can I use to dissolve this compound?
This compound is soluble in a variety of solvents. These include water, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF). The hydrophilic PEG spacer enhances its solubility in aqueous media.
Q5: How should I store solutions of this compound?
Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes. Ensure the storage containers are tightly sealed to prevent solvent evaporation and exposure to moisture.
Quantitative Data Summary
| Parameter | Recommended Condition | Notes | Source(s) |
| Long-Term Storage (Solid) | -20°C | Protect from light and moisture. | |
| Short-Term Storage (Solid) | 4°C | Sealed, away from moisture and light. | |
| Shipping | Ambient Temperature | Transfer to -20°C upon receipt. | |
| Stock Solution Storage | -80°C (up to 6 months) | Aliquot to avoid freeze-thaw cycles. | |
| -20°C (up to 1 month) | Sealed and protected from moisture. | ||
| Recommended Solvents | Water, DMSO, DCM, DMF | Use anhydrous solvents when possible. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
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Equilibration: Remove the vial of this compound from the freezer and allow it to warm to room temperature before opening. This prevents the condensation of atmospheric moisture onto the compound.
-
Solvent Addition: Add the desired volume of an appropriate anhydrous solvent (e.g., DMSO, DMF) to the vial to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the compound. If necessary, warming the solution to 37°C can aid in solubilization.
-
Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound is difficult to dissolve. | 1. Inappropriate solvent. 2. Compound has degraded due to improper storage. 3. Insufficient mixing. | 1. Confirm the use of a recommended solvent (Water, DMSO, DCM, DMF). 2. If degradation is suspected, verify the compound's purity via analytical methods (e.g., HPLC, NMR). 3. Gently warm the solution to 37°C and vortex or sonicate. |
| Inconsistent experimental results. | 1. Degradation of the compound from repeated freeze-thaw cycles. 2. Hydrolysis of the compound due to moisture exposure. 3. Inaccurate concentration of the stock solution. | 1. Prepare fresh aliquots from a new vial of the solid compound. 2. Ensure proper handling techniques, including allowing the vial to reach room temperature before opening and using anhydrous solvents. 3. Verify the concentration of the stock solution using a suitable analytical method. |
| Low reactivity in conjugation experiments. | 1. Degraded BCN or carboxylic acid functional groups. 2. Suboptimal reaction conditions (e.g., pH, temperature, presence of interfering substances). 3. Inactive coupling reagents (e.g., EDC, HATU). | 1. Use a fresh aliquot of this compound. 2. Optimize the reaction buffer and other conditions. 3. Use fresh or properly stored coupling reagents. |
Visual Guides
References
Technical Support Center: Optimizing Drug-to-Antibody Ratios with endo-BCN-PEG3-acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to improve the drug-to-antibody ratio (DAR) when using the endo-BCN-PEG3-acid linker in antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in ADC development?
A1: The this compound linker is a heterobifunctional chemical tool used in the construction of ADCs. It has three key components:
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endo-BCN (Bicyclononyne): This is a strained alkyne that reacts with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of click chemistry. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with biological processes.[1][2]
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PEG3 (Polyethylene Glycol, 3 units): The short polyethylene glycol spacer enhances the solubility and stability of the ADC.[3][4] By mitigating the hydrophobicity of the cytotoxic payload, the PEG spacer can help prevent aggregation, especially at higher DARs.[3]
-
Acid (Carboxylic Acid): This functional group is used to conjugate the linker to the antibody, typically by forming an amide bond with primary amine groups on lysine residues after activation (e.g., with EDC and NHS).
Q2: What are the main advantages of using a PEG spacer in the BCN linker?
A2: The inclusion of a PEG spacer, such as in this compound, offers several advantages in ADC development:
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Enhanced Solubility and Stability: Many potent cytotoxic drugs are hydrophobic, which can lead to ADC aggregation. The hydrophilic PEG spacer helps to solubilize the conjugate, improving its stability and manufacturability.
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Improved Pharmacokinetics: PEGylation can increase the hydrodynamic size of the ADC, leading to a longer circulation half-life and slower plasma clearance. This results in increased overall exposure of the tumor to the therapeutic agent.
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Potential for Higher DARs: By reducing aggregation associated with hydrophobic payloads, PEG spacers enable the development of ADCs with a higher number of drug molecules per antibody.
Q3: What are the common challenges encountered when trying to achieve a high DAR with this compound?
A3: Researchers may face several challenges when aiming for a high DAR:
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Low Conjugation Efficiency: Incomplete reactions can result in a low average DAR. This can be due to suboptimal reaction conditions, steric hindrance, or instability of the linker-payload construct.
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ADC Aggregation: As the DAR increases, the overall hydrophobicity of the ADC can rise, leading to the formation of aggregates. Aggregation can compromise the efficacy and safety of the ADC.
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Heterogeneity of the Final Product: Traditional conjugation methods targeting lysine residues can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites. This heterogeneity can make manufacturing and characterization difficult.
Troubleshooting Guide
Problem 1: Low Drug-to-Antibody Ratio (DAR) after conjugation.
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Potential Cause 1: Inefficient Activation of Carboxylic Acid.
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Recommended Solution: Ensure that the activating agents (e.g., EDC, NHS) are fresh and used in the correct molar excess. Optimize the pH of the reaction buffer for the activation step, typically between pH 6.0 and 7.5.
-
-
Potential Cause 2: Suboptimal SPAAC Reaction Conditions.
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Recommended Solution: While SPAAC is generally efficient, optimizing reaction parameters can improve yields. This includes adjusting the temperature (e.g., 37°C to increase the reaction rate), reaction time, and the molar excess of the azide-containing payload. Ensure that the reaction buffer is compatible with both the antibody and the payload.
-
-
Potential Cause 3: Steric Hindrance.
-
Recommended Solution: The PEG3 spacer is relatively short. If the conjugation site on the antibody or the azide on the payload is sterically hindered, a linker with a longer PEG chain (e.g., PEG8, PEG12) may be necessary to improve accessibility.
-
-
Potential Cause 4: Instability of the Linker or Payload.
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Recommended Solution: Verify the stability of your azide-functionalized payload and the this compound linker under your specific reaction conditions. Degradation of either component will lead to a lower DAR.
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Problem 2: ADC aggregation is observed during or after conjugation.
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Potential Cause 1: High Hydrophobicity of the Payload.
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Recommended Solution: This is a common issue, especially with high DARs. The PEG3 spacer helps, but for very hydrophobic payloads, a longer PEG chain may be required to sufficiently increase the hydrophilicity of the ADC.
-
-
Potential Cause 2: Unfavorable Buffer Conditions.
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Recommended Solution: Optimize the pH and ionic strength of the conjugation and storage buffers to maintain ADC solubility. Some antibodies are more prone to aggregation at their isoelectric point.
-
-
Potential Cause 3: High DAR.
-
Recommended Solution: While a high DAR is often desired, it can lead to aggregation. It may be necessary to target a lower, more optimal DAR that balances efficacy with good biophysical properties.
-
Quantitative Data Summary
The following tables summarize the impact of PEG linker length on key ADC properties, as reported in various studies.
Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics
| PEG Spacer Length | Clearance Rate | Half-Life (t½) | Overall Exposure (AUC) |
| No PEG | High | Short | Low |
| PEG4 | Moderate | Moderate | Moderate |
| PEG8 | Low | Long | High |
| PEG12 | Low | Long | High |
| PEG24 | Low | Long | High |
Note: This table represents general trends observed in literature. Actual values are dependent on the specific antibody, payload, and conjugation chemistry.
Table 2: Impact of PEG Spacer Length on In Vitro and In Vivo Efficacy
| PEG Spacer Length | In Vitro Cytotoxicity | In Vivo Antitumor Activity |
| No PEG | High | Moderate |
| PEG4 | High | Good |
| PEG8 | Slightly Reduced | Excellent |
| PEG12 | Slightly Reduced | Excellent |
| PEG24 | Reduced | Excellent |
Note: Longer PEG chains can sometimes cause steric hindrance, slightly reducing immediate in vitro potency, but this is often compensated by improved pharmacokinetics leading to enhanced in vivo efficacy.
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Payload to an Antibody using this compound
Step A: Conjugation of this compound to Antibody Lysine Residues
-
Antibody Preparation: Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.4). Adjust the antibody concentration to 2-5 mg/mL.
-
Activation of this compound: Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare stock solutions.
-
Conjugation Reaction: Add the activated this compound linker to the antibody solution. The molar ratio of linker to antibody will influence the resulting DAR and should be optimized. A typical starting point is a 5- to 20-fold molar excess.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Purification: Remove excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC). The purified BCN-functionalized antibody is now ready for the next step.
Step B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Payload Preparation: Dissolve the azide-containing payload in a compatible solvent (e.g., DMSO) to a known concentration.
-
SPAAC Reaction: Add the azide-payload solution to the purified BCN-functionalized antibody. A molar excess of the payload (e.g., 3-5 fold) is typically used.
-
Incubation: Incubate the reaction at 37°C for 4-16 hours. The reaction can also be performed at room temperature for a longer duration.
-
Purification: Purify the final ADC to remove the excess azide-payload using a desalting column, SEC, or dialysis.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
Several methods can be used to determine the DAR:
-
UV-Vis Spectroscopy: A relatively quick and simple method, but it provides an average DAR and no information on drug load distribution. It requires that the drug and antibody have distinct maximum absorbance wavelengths.
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method for detailed DAR analysis. ADCs with different numbers of conjugated drugs will have different hydrophobicities and will elute as separate peaks. The weighted average DAR can be calculated from the peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides detailed information on the DAR and the distribution of different drug-loaded species.
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Factors influencing DAR and resulting ADC properties.
References
- 1. BCN reagents BCN linkers Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. BCN-PEG3-amine (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Bioconjugation: A Mass Spectrometry-Based Comparison of Endo-BCN-PEG3-Acid and Alternative Chemistries
For researchers, scientists, and drug development professionals, the precise and verifiable conjugation of molecules is a cornerstone of innovation. The validation of these conjugates, particularly through mass spectrometry, provides the definitive evidence of successful synthesis and characterization of critical quality attributes. This guide offers an objective comparison of validating protein conjugates formed using endo-BCN-PEG3-acid via strain-promoted alkyne-azide cycloaddition (SPAAC) against two common alternatives: maleimide-thiol and NHS-ester chemistries.
This comparison will delve into the quantitative data derived from mass spectrometry, provide detailed experimental protocols for these analyses, and illustrate the underlying workflows. The focus is on intact mass analysis to determine the success of conjugation and to quantify the distribution of conjugated species, often expressed as a drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).
Experimental Workflow for Conjugation and Validation
The general process for creating and validating a protein conjugate involves the initial conjugation reaction followed by purification and characterization, with mass spectrometry being a key analytical technique. The specific reactive partners on the protein (e.g., azide, thiol, or amine) and the linker will dictate the exact protocol.
Quantitative Data Presentation: A Comparative Analysis
Mass spectrometry of the intact conjugate provides a distribution of species, each differing by the number of attached linker-payloads. Deconvolution of the raw mass spectrum generates a zero-charge mass spectrum where the relative abundance of each species can be quantified. This data is crucial for determining the average number of conjugations per protein and the homogeneity of the product.
The following table presents representative deconvoluted mass spectrometry data for a monoclonal antibody (mAb, ~148 kDa) conjugated with a hypothetical payload of ~1 kDa using three different linker chemistries.
| Conjugation Chemistry | Linker Type | Predominant Species (Mass in Da) | Average Conjugations (DAR) | Key Observations |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | This compound | DAR 2: ~150,775 | 2.0 | Highly homogenous product with predominantly two payloads per antibody, as expected for site-specific conjugation targeting engineered cysteines or glycans.[1] |
| Maleimide-Thiol Chemistry | SMCC-linker | DAR 0: ~148,000DAR 2: ~150,350DAR 4: ~152,700 | 3.5 | A heterogeneous mixture with species having 0, 2, and 4 payloads, typical for conjugation to reduced inter-chain disulfides.[2] |
| NHS-Ester Chemistry | NHS-ester linker | DAR 0-8: ~148,000 - ~156,000 | 3.4 | A highly heterogeneous mixture with a broad distribution of 0 to 8 payloads, characteristic of non-specific conjugation to surface-exposed lysines.[3][4][5] |
Note: The masses are illustrative and will vary based on the specific antibody, linker, and payload. DAR (Drug-to-Antibody Ratio) is calculated as the weighted average of the different conjugated species.
Experimental Protocols
Below are detailed methodologies for the validation of protein conjugation by mass spectrometry. The protocol for this compound is based on a typical SPAAC reaction, while the alternatives represent common maleimide-thiol and NHS-ester conjugation procedures.
Mass Spectrometry Validation of this compound Conjugation
This protocol assumes the protein has been engineered to contain azide groups for reaction with the BCN linker.
a. Conjugation Reaction:
-
Protein Preparation: Prepare the azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Linker Preparation: Dissolve the this compound-payload in DMSO to a stock concentration of 10 mM.
-
Reaction: Add a 3-5 fold molar excess of the this compound-payload solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
b. Purification:
-
Remove the unreacted linker-payload and DMSO using a desalting column (e.g., PD-10) or size-exclusion chromatography (SEC), exchanging the buffer to a volatile buffer suitable for mass spectrometry (e.g., 100 mM ammonium acetate).
c. LC-MS Analysis (Intact Mass):
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Agilent PLRP-S, 1000 Å, 8 µm, 50 x 2.1 mm or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A linear gradient from 20% to 80% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 80°C.
-
MS System: Agilent 6530 Q-TOF LC/MS or equivalent.
-
Ionization Mode: ESI, Positive.
-
Mass Range: 1000-4000 m/z.
-
Data Analysis: Deconvolute the raw mass spectrum using software such as Agilent MassHunter BioConfirm to obtain the zero-charge mass spectrum and determine the mass of the conjugated species.
Alternative 1: Mass Spectrometry Validation of Maleimide-Thiol Conjugation
This protocol involves the reaction of a maleimide-functionalized linker with free thiols on a protein, typically generated by reducing disulfide bonds.
a. Conjugation Reaction:
-
Protein Reduction: Reduce the antibody in PBS at 5-10 mg/mL with a 10-fold molar excess of TCEP for 1-2 hours at 37°C to generate free thiols.
-
Linker Preparation: Dissolve the maleimide-linker-payload in DMSO.
-
Reaction: Add a 5-10 fold molar excess of the maleimide-linker-payload to the reduced antibody.
-
Incubation: Incubate for 1-2 hours at room temperature. Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.
b. Purification:
-
Purify the conjugate using SEC to remove unreacted reagents and exchange into a mass spectrometry-compatible buffer.
c. LC-MS Analysis (Intact Mass):
-
The LC-MS parameters are generally similar to those described for the BCN-PEG3-acid conjugate analysis. The expected mass increase will correspond to the mass of the maleimide-linker-payload. The deconvoluted spectrum will show a distribution of species with varying numbers of attached payloads.
Alternative 2: Mass Spectrometry Validation of NHS-Ester Conjugation
This protocol describes the non-specific conjugation of an NHS-ester functionalized linker to primary amines (lysine residues and the N-terminus) on a protein.
a. Conjugation Reaction:
-
Protein Preparation: Buffer exchange the antibody into an amine-free buffer at a slightly alkaline pH (e.g., PBS, pH 8.0-8.5) at 2-10 mg/mL.
-
Linker Preparation: Dissolve the NHS-ester-linker-payload in DMSO.
-
Reaction: Add a 5-10 fold molar excess of the NHS-ester-linker-payload to the antibody solution.
-
Incubation: Incubate for 1-2 hours at room temperature. The reaction can be quenched by adding a final concentration of 10-20 mM Tris buffer.
b. Purification:
-
Purify the conjugate using SEC to remove unreacted reagents and exchange into a mass spectrometry-compatible buffer.
c. LC-MS Analysis (Intact Mass):
-
The LC-MS parameters are similar to the previous protocols. The deconvoluted mass spectrum will typically show a broad distribution of conjugated species due to the multiple available lysine residues on the antibody surface.
Signaling Pathways and Logical Relationships
The choice of conjugation chemistry has a direct impact on the homogeneity of the final product, which is a critical quality attribute. This relationship can be visualized as follows:
References
A Comparative Guide to the Reactivity of endo-BCN-PEG3-acid and exo-BCN-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
In the field of bioconjugation and click chemistry, the choice of reagents is critical for the success of labeling, imaging, and drug delivery applications. Bicyclo[6.1.0]nonyne (BCN) derivatives are widely used cyclooctynes for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, offering a balance of high reactivity and stability. BCN exists as two diastereomers, endo and exo, which can exhibit different chemical properties. This guide provides an objective comparison of the reactivity of endo-BCN-PEG3-acid and exo-BCN-PEG3-acid, supported by available experimental data and detailed methodologies.
Reactivity Comparison
The core reactivity of the BCN isomers in SPAAC reactions has been investigated. While specific kinetic data for the PEGylated acid derivatives is not extensively published, the reactivity is primarily dictated by the strained alkyne core. The PEG3-acid linker is principally incorporated to enhance aqueous solubility and provide a handle for conjugation, and it is not expected to significantly alter the intrinsic reaction kinetics of the BCN moiety.
A key study directly comparing the parent isomers, endo-BCN and exo-BCN, in a prototypical SPAAC reaction with benzyl azide revealed that the endo isomer is slightly more reactive.[1]
Quantitative Data Summary
The second-order rate constants (k₂) for the reaction of the parent endo- and exo-BCN isomers with benzyl azide are summarized in the table below. This data serves as a strong benchmark for the expected reactivity of their PEGylated acid derivatives.
| Isomer | Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Reference |
| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | [1] |
| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | [1] |
| endo-BCN derivative | Benzyl Azide | 0.15 | DMSO | [2] |
Note: The slightly higher reactivity of the endo isomer is a key consideration for applications requiring rapid conjugation at low concentrations.
Experimental Protocols
To quantitatively determine and compare the reaction kinetics of this compound and exo-BCN-PEG3-acid, a common and reliable method is ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the real-time monitoring of the disappearance of reactants and the appearance of the product.
Protocol for Monitoring SPAAC Kinetics by ¹H NMR Spectroscopy
Objective: To determine the second-order rate constants (k₂) for the SPAAC reaction of this compound and exo-BCN-PEG3-acid with a model azide (e.g., benzyl azide).
Materials:
-
This compound
-
exo-BCN-PEG3-acid
-
Benzyl azide
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN/D₂O mixture)
-
Internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of this compound, exo-BCN-PEG3-acid, benzyl azide, and the internal standard in the chosen deuterated solvent. The concentrations should be accurately known.
-
-
Reaction Setup:
-
In an NMR tube, combine the stock solutions to achieve the desired initial concentrations. A typical setup would involve equimolar concentrations of the BCN reagent and the azide (e.g., 10 mM each).
-
A known concentration of the internal standard is included for accurate quantification.
-
-
NMR Data Acquisition:
-
Quickly acquire an initial ¹H NMR spectrum (t=0) immediately after mixing the reactants.
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of acquisition should be tailored to the reaction rate (e.g., every 5-10 minutes for slower reactions, or more frequently for faster ones).
-
-
Data Analysis:
-
Process the NMR spectra (phasing, baseline correction).
-
For each time point, integrate the signal of a characteristic proton peak of the BCN reactant and the signal of the internal standard.
-
Calculate the concentration of the BCN reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the BCN concentration versus time.
-
For a second-order reaction with equimolar initial concentrations, the slope of the resulting linear plot is equal to -k₂[A]₀, where [A]₀ is the initial concentration of the reactants. The second-order rate constant (k₂) can then be calculated.
-
Visualizations
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for determining the SPAAC reaction kinetics using NMR spectroscopy.
References
- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of endo-BCN-PEG3-acid and DBCO Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of the appropriate bioorthogonal linker is a critical decision that dictates the efficiency, stability, and overall success of bioconjugation strategies. This guide provides an in-depth, data-driven comparison of two prominent strain-promoted alkyne-azide cycloaddition (SPAAC) linkers: endo-BCN-PEG3-acid and dibenzocyclooctyne (DBCO)-based linkers.
In the realm of copper-free click chemistry, both bicyclo[6.1.0]nonyne (BCN) and DBCO moieties have emerged as powerful tools for the specific and efficient ligation of azide-functionalized biomolecules under physiological conditions.[][2] Their utility is particularly evident in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), and in live-cell imaging applications.[2] This guide will objectively evaluate the performance of this compound and comparable DBCO linkers, focusing on reaction kinetics, stability, and providing detailed experimental methodologies.
Performance Comparison: Reactivity and Stability
The choice between BCN and DBCO linkers is nuanced and highly dependent on the specific experimental context, including the nature of the azide-containing molecule and the chemical environment.
Reaction Kinetics
The kinetics of the SPAAC reaction are a key determinant of the efficiency of bioconjugation, especially when working with low concentrations of reactants. Generally, DBCO linkers are recognized for their faster reaction rates with aliphatic azides, which is attributed to the higher ring strain of the dibenzocyclooctyne core.[3] However, the reactivity landscape shifts when considering aromatic azides.
| Linker Type | Azide Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Takeaway |
| DBCO | Benzyl Azide (aliphatic) | ~0.6 - 1.0[4] | DBCO exhibits superior reactivity with aliphatic azides. |
| endo-BCN | Benzyl Azide (aliphatic) | ~0.06 - 0.1 | endo-BCN is significantly slower than DBCO with aliphatic azides. |
| DBCO | Phenyl Azide (aromatic) | ~0.033 | DBCO's reactivity is markedly lower with aromatic azides. |
| endo-BCN | Phenyl Azide (aromatic) | ~0.2 | endo-BCN is surprisingly faster than DBCO with aromatic azides. |
This data underscores the importance of considering the electronic properties of the azide partner when selecting a cyclooctyne linker. For applications involving aliphatic azides, DBCO is the kinetically preferred option. Conversely, for aromatic azides, endo-BCN may offer a kinetic advantage.
Stability
The stability of the linker is critical for maintaining the integrity of the bioconjugate throughout an experiment, particularly within complex biological milieu.
| Condition | DBCO Stability | endo-BCN Stability | Recommendation |
| Reducing Agents (e.g., TCEP) | Unstable | More Stable | For protocols requiring reducing conditions, BCN is the more robust choice. |
| Thiols (e.g., Glutathione) | Less Stable | More Stable | In thiol-rich environments like the cytoplasm, BCN offers enhanced stability. |
| Intracellular Environment | Moderately Stable (36% degradation after 24h in RAW264.7 cells) | Less Stable (79% degradation after 24h in RAW264.7 cells) | For some intracellular applications, DBCO may exhibit greater stability than BCN. |
| Acidic Conditions | Generally Stable | Labile, can form inactive species | In acidic environments, DBCO is the preferred linker. |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are protocols for the activation of this compound and its subsequent conjugation to a protein, followed by a general protocol for SPAAC with a DBCO linker.
Protocol 1: Two-Step Protein Conjugation using this compound
This protocol details the activation of the carboxylic acid of this compound using EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to a protein.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0
-
Quenching Buffer: 1M Tris-HCl, pH 8.0, or 100 mM glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Spin desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)
Procedure:
Step 1: Activation of this compound
-
Equilibrate this compound, EDC, and NHS to room temperature.
-
Dissolve this compound in DMF or DMSO to a stock concentration of 10 mM.
-
In a separate tube, dissolve EDC and NHS in Activation Buffer to a concentration of 50 mM each.
-
To activate the linker, mix the this compound solution with the EDC/NHS solution at a 1:1.2:1.2 molar ratio (BCN-acid:EDC:NHS). For example, to 100 µL of 10 mM this compound, add 24 µL of 50 mM EDC and 24 µL of 50 mM NHS.
-
Incubate the reaction for 15-30 minutes at room temperature.
Step 2: Conjugation to Protein
-
Add a 20-30 fold molar excess of the activated BCN-NHS ester solution to the protein solution (1-10 mg/mL in PBS, pH 7.2-7.5).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted BCN linker and byproducts using a spin desalting column equilibrated with PBS.
Step 3: Copper-Free Click Reaction
-
To the purified BCN-labeled protein, add the azide-functionalized molecule. A 1.5 to 4-fold molar excess of the azide-containing molecule is recommended.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified from excess reagents using size-exclusion chromatography (SEC).
Protocol 2: One-Step Antibody Activation and Conjugation with DBCO-NHS Ester
This protocol describes a more direct approach using a pre-activated DBCO-NHS ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).
-
Spin desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO).
Procedure:
-
Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS.
-
Reaction Setup: Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should be below 20%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Remove excess, unreacted DBCO-NHS ester and quenching byproducts using a spin desalting column equilibrated with PBS.
-
Copper-Free Click Reaction: Mix the DBCO-activated antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4). Incubate for 2-12 hours at room temperature or overnight at 4°C. The final conjugate can be purified via SEC.
Visualizing the Workflow: Antibody-Drug Conjugate (ADC) Synthesis
The following diagrams illustrate the chemical structures of the linkers and a typical workflow for synthesizing an ADC using a BCN or DBCO linker.
References
A Comparative Guide to the Characterization of ADCs Synthesized with endo-BCN-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) synthesized using the endo-BCN-PEG3-acid linker with alternative conjugation technologies. The information presented herein is supported by experimental data and detailed methodologies to assist in the rational design and evaluation of next-generation ADCs.
Introduction to this compound in ADC Synthesis
The this compound linker is a key reagent in the field of bioconjugation, particularly for the synthesis of ADCs. It facilitates a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly specific and efficient conjugation of a payload to an antibody under mild, aqueous conditions, minimizing potential damage to the antibody structure and function. The bicyclononyne (BCN) moiety is a strained alkyne that reacts readily with an azide-modified component, while the PEG3 (polyethylene glycol) spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC. The terminal carboxylic acid enables the attachment of the linker to the payload or another modifying group.
Comparison of ADC Linker Technologies
The choice of linker is critical to the therapeutic index of an ADC, influencing its stability, efficacy, and safety profile. Below is a comparison of key performance parameters for ADCs synthesized with this compound (representing click chemistry) and the more traditional maleimide-based linkers.
Data Presentation
| Performance Parameter | This compound (Click Chemistry) | Maleimide-Based Linkers | Key Considerations & References |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Michael Addition | SPAAC is bioorthogonal and occurs under mild conditions. Maleimide chemistry targets thiol groups, often from reduced interchain disulfides. |
| Site-Specificity | High (when combined with site-specific azide incorporation) | Can be site-specific with engineered cysteines, but traditional methods targeting native lysines or cysteines lead to heterogeneity. | Site-specific conjugation leads to a more homogeneous Drug-to-Antibody Ratio (DAR) and improved therapeutic index.[1] |
| Drug-to-Antibody Ratio (DAR) Homogeneity | Generally high, leading to a well-defined product. | Can be heterogeneous, resulting in a mixture of ADC species with varying DARs (0, 2, 4, 6, 8).[1][2] | Homogeneity is a critical quality attribute for ADCs, impacting manufacturing consistency and clinical performance.[2] |
| In Vitro Plasma Stability | High. The triazole linkage formed is highly stable in plasma. | Variable. The thiosuccinimide linkage is susceptible to retro-Michael reaction, leading to premature drug release.[3] | N-aryl maleimides show improved stability over N-alkyl maleimides, with <20% deconjugation over 7 days compared to 35-67% for N-alkyl maleimides. |
| In Vitro Cytotoxicity (IC50) | Potent cytotoxicity is maintained. | Potent, but can be affected by linker stability and DAR heterogeneity. | Direct comparative studies are limited, but ADCs with stable linkers generally exhibit more consistent and potent cytotoxicity. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
Objective: To determine the average DAR of an ADC based on the absorbance spectra of the antibody and the conjugated payload.
Protocol:
-
Determine Extinction Coefficients:
-
Measure the molar extinction coefficient of the naked antibody (ε_Ab) at 280 nm.
-
Measure the molar extinction coefficient of the payload (ε_Drug) at its wavelength of maximum absorbance (λ_max) and at 280 nm.
-
-
Measure ADC Absorbance:
-
Dilute the ADC sample to an appropriate concentration in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the ADC solution at 280 nm (A_280) and at the λ_max of the payload (A_λmax).
-
-
Calculate Concentrations:
-
Calculate the concentration of the payload using the Beer-Lambert law at its λ_max.
-
Correct the absorbance at 280 nm for the contribution of the payload.
-
Calculate the concentration of the antibody using the corrected A_280 and its extinction coefficient.
-
-
Calculate DAR:
-
The DAR is the molar ratio of the payload to the antibody.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of an ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed the target and non-target cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a naked antibody control, and a free payload control.
-
Add the diluted compounds to the respective wells and incubate for a defined period (e.g., 72-96 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the ADC concentration.
-
ADC Plasma Stability Assay by LC-MS
Objective: To assess the stability of an ADC in plasma by measuring the change in average DAR over time.
Protocol:
-
ADC Incubation:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
-
Sample Preparation:
-
Isolate the ADC from the plasma at each time point, for example, by using protein A affinity chromatography.
-
-
LC-MS Analysis:
-
Analyze the intact ADC samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Deconvolute the resulting mass spectra to identify the different ADC species (e.g., DAR0, DAR2, DAR4).
-
-
Data Analysis:
-
Calculate the weighted average DAR at each time point based on the relative abundance of each species.
-
Plot the average DAR versus time to determine the stability of the ADC in plasma.
-
Binding Affinity Analysis by Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of the ADC to its target antigen.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the target antigen onto a sensor chip surface.
-
-
ADC Binding:
-
Inject a series of concentrations of the ADC over the sensor chip surface.
-
Monitor the binding in real-time as a change in the SPR signal.
-
-
Dissociation:
-
After the association phase, flow buffer over the chip to monitor the dissociation of the ADC from the antigen.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Mandatory Visualization
Caption: Workflow for ADC synthesis using this compound via SPAAC.
Caption: Key performance differences between BCN and maleimide linkers.
Caption: ADC targeting the HER2 pathway, leading to payload release and apoptosis.
References
- 1. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Determining the Degree of Labeling with endo-BCN-PEG3-acid
For researchers, scientists, and drug development professionals engaged in the precise construction of bioconjugates, the accurate determination of the degree of labeling (DOL) is a critical quality attribute. The DOL, representing the average number of labels conjugated to a biomolecule, directly impacts the efficacy, pharmacokinetics, and safety of therapeutic and diagnostic agents. This guide provides a comprehensive comparison of methodologies for determining the DOL of proteins labeled with endo-BCN-PEG3-acid and presents a comparative analysis with alternative strain-promoted alkyne-azide cycloaddition (SPAAC) linkers.
This compound is a popular bifunctional linker that incorporates a bicyclo[6.1.0]nonyne (BCN) moiety for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility, and a carboxylic acid for conjugation to primary amines on biomolecules. Due to the absence of a significant chromophore in the BCN-PEG linker itself, direct spectrophotometric quantification of its incorporation can be challenging. This guide will detail a robust indirect method for DOL determination and compare its performance with linkers that possess intrinsic chromophores.
Comparative Analysis of Labeling Reagents
The choice of a click chemistry linker is dictated by factors such as reaction kinetics, stability, and the ease of characterization. Here, we compare this compound with two common alternatives: DBCO-PEG-acid and TCO-PEG-acid.
| Feature | This compound | DBCO-PEG-acid | TCO-PEG-acid |
| Reactive Group | Bicyclo[6.1.0]nonyne (BCN) | Dibenzocyclooctyne (DBCO) | trans-Cyclooctene (TCO) |
| Bioorthogonal Reaction | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Tetrazine Ligation |
| Primary Amine Coupling | Carboxylic acid (requires activation, e.g., EDC/NHS) | Carboxylic acid (requires activation, e.g., EDC/NHS) | Carboxylic acid (requires activation, e.g., EDC/NHS) |
| DOL Determination | Indirect (e.g., TNBS assay) or Mass Spectrometry | Direct (UV-Vis at ~309 nm) or Mass Spectrometry | Indirect or Mass Spectrometry |
| Relative Reactivity | Good, particularly with electron-deficient azides | Generally faster than BCN with aliphatic azides[1] | Very fast kinetics with tetrazines |
| Stability | More stable in the presence of thiols compared to DBCO[2] | Less stable in the presence of thiols[2] | Stable in aqueous buffers |
Experimental Protocols
Detailed methodologies for protein labeling and subsequent DOL determination are crucial for reproducible results. The following protocols outline the procedures for a model protein, such as a monoclonal antibody (mAb).
Protocol 1: Protein Labeling with Carboxylic Acid-PEG-Linkers
This protocol describes the conjugation of carboxylic acid-containing linkers (this compound, DBCO-PEG-acid, or TCO-PEG-acid) to primary amines on a protein via EDC/NHS chemistry.
Materials:
-
Protein (e.g., IgG) at 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound, DBCO-PEG-acid, or TCO-PEG-acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
Linker Activation:
-
Dissolve the carboxylic acid-PEG-linker in anhydrous DMSO to a stock concentration of 10 mM.
-
In a separate tube, dissolve EDC and NHS in Reaction Buffer to a final concentration of 100 mM each.
-
Add a 1.2-fold molar excess of the EDC/NHS solution to the linker solution.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Labeling Reaction:
-
Immediately add a 10- to 20-fold molar excess of the activated linker to the protein solution.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis against PBS.
Protocol 2: DOL Determination for this compound using the TNBS Assay
This assay quantifies the number of remaining (unlabeled) primary amines on the protein. The DOL is then calculated by subtracting this value from the total number of available amines on the unlabeled protein.
Materials:
-
Labeled and purified protein conjugate
-
Unlabeled protein (control)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
4% (w/v) Sodium Bicarbonate (NaHCO₃)
-
0.5% (w/v) 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
1 M HCl
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of the unlabeled protein in 0.1 M sodium bicarbonate buffer at various concentrations (e.g., 0.1 to 1 mg/mL).
-
Sample Preparation: Dilute the labeled protein conjugate to approximately 0.5 mg/mL in the same buffer.
-
TNBS Reaction:
-
To 100 µL of each standard and sample in a microplate well, add 50 µL of 4% NaHCO₃.
-
Add 50 µL of 0.5% TNBS solution to all wells.
-
Incubate the plate at 37°C for 2 hours.
-
-
Reaction Termination: Add 25 µL of 10% SDS and 25 µL of 1 M HCl to each well.
-
Absorbance Measurement: Measure the absorbance at 335 nm.
-
DOL Calculation:
-
Determine the concentration of free amines in the labeled sample from the standard curve.
-
Calculate the percentage of modified amines: % Modification = (1 - [Free amines in labeled protein] / [Total amines in unlabeled protein]) * 100.
-
Calculate the DOL: DOL = (% Modification / 100) * (Total number of available lysines on the protein). The total number of available lysines is often estimated or determined experimentally for a specific protein. For a typical IgG, there are approximately 80-90 accessible lysine residues[].
-
Protocol 3: DOL Determination for DBCO-PEG-acid using UV-Vis Spectrophotometry
This method leverages the intrinsic UV absorbance of the DBCO moiety.
Materials:
-
Labeled and purified DBCO-protein conjugate
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Absorbance Measurement: Measure the absorbance of the purified conjugate at 280 nm (A280) and 309 nm (A309).
-
DOL Calculation:
-
Protein Concentration (M) = (A280 - (A309 * CF)) / ε_protein
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
CF: Correction factor for the absorbance of the DBCO group at 280 nm (typically around 0.90).
-
-
DOL = (A309 * Dilution Factor) / (ε_DBCO * Protein Concentration (M))
-
ε_DBCO: Molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).
-
-
Quantitative Data Comparison
The following table presents representative data for the degree of labeling of a model IgG antibody (150 kDa, ~86 available lysines) using a 20-fold molar excess of the respective linker.
| Labeling Reagent | DOL Determination Method | Molar Excess of Linker | Average Degree of Labeling (DOL) |
| This compound | TNBS Assay | 20x | 4.2 |
| DBCO-PEG-acid | UV-Vis Spectrophotometry | 20x | 5.1 |
| TCO-PEG-acid | Mass Spectrometry | 20x | 4.8 |
Note: The data presented in this table is representative and will vary depending on the specific protein, reaction conditions, and purification efficiency.
Visualization of Workflows and Concepts
The following diagrams illustrate the experimental workflows and the chemical principles underlying the labeling and characterization processes.
Conclusion
The determination of the degree of labeling is a critical step in the development of precisely engineered bioconjugates. For non-chromophoric linkers like this compound, indirect methods such as the TNBS assay provide a reliable means of quantifying the extent of labeling. While direct spectrophotometric methods are available for linkers containing chromophores like DBCO, it is essential to select the appropriate characterization method based on the chemical properties of the linker. For the most accurate and detailed analysis, mass spectrometry remains the gold standard, providing direct information on the mass of the conjugate and the distribution of labeled species. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately characterize their bioconjugates, ensuring the quality and reproducibility of their scientific endeavors.
References
A Head-to-Head Comparison of Carbodiimide Activators for endo-BCN-PEG3-acid Conjugation
For researchers, scientists, and drug development professionals, the efficient activation of carboxyl groups is a critical step in the synthesis of bioconjugates. The endo-BCN-PEG3-acid linker is a valuable tool in click chemistry, enabling the attachment of biomolecules through a stable amide bond. The choice of carbodiimide activator for the carboxylic acid group on the PEG linker can significantly impact the yield, purity, and overall success of the conjugation. This guide provides an objective comparison of common carbodiimide activators, supported by experimental principles and detailed protocols to aid in the selection of the most suitable reagent for your research needs.
Performance Comparison of Carbodiimide Activators
The efficiency of carbodiimide activators is influenced by several factors including solubility, reaction conditions, and the stability of the active intermediate. The following table summarizes the key characteristics of commonly used carbodiimide activators for the activation of carboxyl groups like that on this compound.
| Feature | EDC (EDAC) | DCC | DIC |
| Full Name | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | N,N'-Dicyclohexylcarbodiimide | N,N'-Diisopropylcarbodiimide |
| Solubility | Water-soluble | Soluble in organic solvents (e.g., DMF, DCM)[1][2] | Soluble in organic solvents[3] |
| Optimal pH for Activation | 4.5 - 6.0[2] | Not applicable (used in organic solvents) | Not applicable (used in organic solvents) |
| Byproduct | Water-soluble urea derivative | N,N'-dicyclohexylurea (DCU), insoluble in most organic solvents[1] | Diisopropylurea, generally more soluble in organic solvents than DCU |
| Byproduct Removal | Aqueous extraction | Filtration | Extraction or chromatography |
| Typical Reaction Environment | Aqueous buffers (e.g., MES) | Anhydrous organic solvents | Anhydrous organic solvents |
| Key Advantages | High water solubility, ideal for bioconjugation in aqueous buffers, easy byproduct removal. | High efficiency in organic synthesis, insoluble byproduct simplifies purification by filtration. | Liquid form is easier to handle than DCC, byproduct is more soluble than DCU. |
| Key Disadvantages | O-acylisourea intermediate is prone to hydrolysis in aqueous solution. | Byproduct can sometimes be difficult to remove completely by filtration, potential for side reactions. | Byproduct removal can be more complex than with DCC. |
| Additives for Enhanced Efficiency | NHS or Sulfo-NHS are commonly used to form a more stable amine-reactive intermediate. | HOBt is often used to improve efficiency and reduce side reactions. | HOBt can be used to enhance performance. |
Enhancing Efficiency with Additives: NHS and Sulfo-NHS
The O-acylisourea intermediate formed upon reaction of a carbodiimide with a carboxylic acid is highly reactive but also susceptible to hydrolysis, particularly in aqueous environments. To improve the efficiency and control of the conjugation reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), are frequently added. These additives react with the O-acylisourea intermediate to form a more stable NHS-ester that is still highly reactive towards primary amines. This two-step approach allows for greater control over the reaction and can lead to higher conjugation yields. For instance, in one study on amide bond formation, the addition of HOBt (a similar additive) to EDC dramatically increased the yield from 11-19% to 72%.
Chemical Activation Pathway and Experimental Workflow
To visualize the activation and conjugation process, the following diagrams illustrate the chemical pathway and a general experimental workflow for comparing the efficiency of different carbodiimide activators.
References
A Researcher's Guide to Alternatives for endo-BCN-PEG3-acid in Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of the appropriate chemical tools is paramount for experimental success. While endo-BCN-PEG3-acid is a valuable reagent for strain-promoted azide-alkyne cycloaddition (SPAAC), a diverse landscape of alternatives offers a range of kinetic properties, stability profiles, and reaction mechanisms. This guide provides an objective comparison of prominent alternatives to this compound, focusing on other strained alkynes for SPAAC and the reagents for the exceptionally rapid inverse-electron-demand Diels-Alder (IEDDA) reaction.
Performance Comparison: Strain-Promoted vs. Inverse-Electron-Demand Chemistries
The two primary copper-free click chemistry strategies are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA). SPAAC reactions, like those involving BCN and its alternatives, utilize the release of ring strain in a cyclooctyne to drive the reaction with an azide.[1] In contrast, IEDDA is a bioorthogonal reaction that occurs between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (TCO).[2] This reaction is known for its exceptionally fast kinetics.[3]
Quantitative Data Summary
The choice of a bioorthogonal reaction partner is often dictated by a trade-off between reaction kinetics, stability, and the physicochemical properties of the reagents. The following tables summarize key quantitative data for common alternatives to this compound.
Table 1: Comparison of Second-Order Rate Constants for SPAAC Reagents
| Reagent Class | Specific Example | Reaction Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| BCN | BCN derivative | Benzyl Azide | ~0.06 - 0.1 | [4] |
| Azidoamino acid | 0.28 | [5] | ||
| DBCO | DBCO derivative | Benzyl Azide | ~0.6 - 1.0 | |
| Azidoamino acid | 0.81 | |||
| DBCO-functionalized peptide | Azide | 0.34 | ||
| DIBO | DIBO derivative | Benzyl Azide | ~0.3 - 0.7 | |
| ADIBO (DBCO) | ADIBO derivative | Azide | 0.43±0.05 | |
| ODIBO | ODIBO derivative | Azide | ~45 |
Note: Reaction rates can vary depending on the specific derivatives, solvent, temperature, and reaction partner.
Table 2: Comparison of Second-Order Rate Constants for IEDDA Reagents
| Diene | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | > 800 | |
| Methyltetrazine | trans-cyclooctene (TCO) | up to 1000 | |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | ~1.9 |
Note: IEDDA reaction kinetics are exceptionally fast, often orders of magnitude greater than SPAAC reactions.
Table 3: Stability and Physicochemical Properties
| Reagent Class | Property | Observation | Reference(s) |
| BCN | Stability towards reducing agents (TCEP) | More stable than DBCO. | |
| Intracellular Stability (in immune phagocytes) | Showed lower stability compared to DBCO (79% degradation after 24h). | ||
| Thiol Reactivity (with Glutathione) | More stable than DBCO (half-life of ~6h vs 71 min for DBCO). | ||
| Lipophilicity | Lower than DBCO. | ||
| DBCO | Stability towards reducing agents (TCEP) | Unstable. | |
| Intracellular Stability (in immune phagocytes) | Showed moderate stability (36% degradation after 24h). | ||
| Thiol Reactivity (with Glutathione) | Less stable than BCN. | ||
| Lipophilicity | Higher than BCN. | ||
| Tetrazine | Stability | Reactivity is inversely correlated with stability. Electron-withdrawing groups increase reactivity but decrease stability. | |
| Solubility | PEGylation is commonly used to improve aqueous solubility. |
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental procedures is crucial for understanding and implementing these techniques.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of these chemistries. Below are comparative protocols for the labeling of an antibody using SPAAC and IEDDA approaches.
Protocol 1: Antibody Labeling via SPAAC using DBCO-PEG-NHS or BCN-PEG-NHS Ester
This protocol describes the conjugation of a DBCO or BCN linker to an antibody via its primary amines, followed by the SPAAC reaction with an azide-functionalized molecule.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
DBCO-PEG-NHS ester or endo-BCN-PEG-NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Azide-functionalized payload.
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines like Tris, exchange it for PBS.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG-NHS or BCN-PEG-NHS ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved linker to the antibody solution. The final concentration of DMSO should be below 10% to prevent protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Purification of Labeled Antibody:
-
Remove the excess, unreacted linker by SEC (e.g., a desalting column) equilibrated with PBS.
-
-
SPAAC Reaction:
-
To the purified DBCO/BCN-labeled antibody, add the azide-functionalized payload (typically 1.5-10 molar equivalents).
-
Incubate at room temperature for 2-4 hours or at 4°C for 4-12 hours.
-
-
Final Purification:
-
Purify the final antibody conjugate using SEC to remove any unreacted payload.
-
Protocol 2: Antibody Labeling via IEDDA using TCO-PEG-NHS Ester and a Tetrazine Payload
This protocol outlines the labeling of an antibody with a TCO group, followed by the rapid IEDDA reaction with a tetrazine-functionalized molecule.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
TCO-PEG-NHS ester.
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Tetrazine-functionalized payload.
-
SEC column for purification.
Procedure:
-
Antibody Preparation:
-
Prepare the antibody as described in Protocol 1. The concentration should be between 1-5 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the TCO-PEG-NHS reagent to the antibody solution and incubate for 1 hour at room temperature.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
-
Purification of TCO-labeled Antibody:
-
Remove excess reagent by SEC as described in Protocol 1.
-
-
IEDDA Reaction:
-
Add the tetrazine-functionalized payload to the TCO-labeled antibody. A 1.05-1.5 molar equivalent of the tetrazine reagent is recommended.
-
Incubate at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
-
Final Purification:
-
If necessary, purify the final conjugate by SEC.
-
Conclusion
The choice of a copper-free click chemistry reagent is a critical decision that depends on the specific experimental requirements. For applications where the highest reaction rates are essential, particularly at low reactant concentrations, the IEDDA reaction between TCO and a reactive tetrazine is the superior choice. Among the SPAAC reagents, DBCO derivatives generally offer faster kinetics than BCN derivatives. However, BCN linkers may provide advantages in terms of stability in the presence of certain reducing agents and lower lipophilicity. The stability of the final conjugate is also a key consideration; the triazole ring formed in SPAAC is known to be highly stable in vivo. By carefully considering the quantitative data on kinetics and stability, alongside the practical aspects of the experimental protocols, researchers can select the optimal alternative to this compound to advance their scientific goals in drug development and beyond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
A Comparative Guide to the Kinetics of endo-BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate bioorthogonal linker is a critical decision that directly impacts the efficiency and success of their experimental design. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is a cornerstone of copper-free click chemistry, enabling the covalent ligation of molecules in complex biological environments. Among the various cyclooctynes, bicyclo[6.1.0]nonyne (BCN) derivatives, such as endo-BCN-PEG3-acid, offer a compelling balance of reactivity, hydrophilicity, and stability.
This guide provides a comparative analysis of the reaction kinetics of the endo-BCN moiety, which serves as a reliable proxy for this compound, against other commonly used cyclooctynes. The inclusion of a hydrophilic PEG3 spacer in this compound is designed to enhance aqueous solubility and minimize steric hindrance, which can positively influence reaction rates in biological media.[1]
Quantitative Comparison of Reaction Kinetics
The efficacy of a cyclooctyne in a SPAAC reaction is quantitatively described by its second-order rate constant (k₂). This value provides a direct measure of the intrinsic reactivity between the cyclooctyne and an azide partner. While specific kinetic data for this compound is not extensively published, the reactivity of the core endo-BCN structure provides a strong benchmark for experimental planning. The endo diastereomer of BCN has been shown to be slightly more reactive than its exo counterpart.[2]
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |
| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | [2][3] |
| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | [3] |
| DBCO | Benzyl Azide | Generally faster than BCN | Various | |
| BCN | 2-azidoethanol (primary) | 0.024 | Not specified | |
| BCN | 2-azidopropanol (secondary) | 0.016 | Not specified | |
| BCN | 2-azido-2-methylpropanol (tertiary) | 0.012 | Not specified | |
| ADIBO (DBCO derivative) | 2-azidoethanol (primary) | 0.90 | Not specified | |
| ADIBO (DBCO derivative) | 2-azido-2-methylpropanol (tertiary) | 4.7 x 10⁻⁶ | Not specified |
Note: The reactivity of cyclooctynes can be influenced by the structure of the azide, with BCN showing less sensitivity to sterically hindered tertiary azides compared to the more sterically demanding DBCO derivatives like ADIBO. Furthermore, the choice of solvent and the presence of PEG linkers can also affect reaction kinetics.
Experimental Protocol: Kinetic Analysis of SPAAC Reactions via ¹H NMR
This protocol outlines a general procedure for determining the second-order rate constant of the SPAAC reaction between a cyclooctyne, such as this compound, and an azide-containing molecule using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Materials:
-
This compound
-
Azide-containing molecule (e.g., Benzyl Azide)
-
Deuterated solvent (e.g., CD₃CN, D₂O, or a mixture)
-
Internal standard (e.g., 1,3,5-trioxane)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, the azide, and the internal standard at known concentrations in the chosen deuterated solvent.
-
-
Reaction Setup:
-
In an NMR tube, combine known volumes of the this compound and internal standard stock solutions.
-
Equilibrate the sample to the desired reaction temperature in the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) before the addition of the azide.
-
Initiate the reaction by adding a known volume of the azide stock solution to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.
-
Monitor the reaction by observing the disappearance of a characteristic proton signal from the endo-BCN starting material and the appearance of a new signal from the triazole product.
-
-
Data Analysis:
-
Integrate the characteristic reactant peak relative to the internal standard peak at each time point.
-
Calculate the concentration of the endo-BCN reagent at each time point.
-
For a second-order reaction with equimolar initial concentrations of reactants, plot 1/[BCN] versus time. The slope of this plot will be equal to the second-order rate constant, k₂. If the initial concentrations are not equal, the appropriate integrated rate law must be used.
-
Visualizing the SPAAC Reaction and Kinetic Workflow
The following diagrams illustrate the SPAAC reaction pathway and the experimental workflow for its kinetic analysis.
Caption: The SPAAC reaction of this compound with an azide.
References
Evaluating the In Vivo Stability of endo-BCN-PEG3-acid Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of a linker is a critical attribute in the design of antibody-drug conjugates (ADCs), directly influencing therapeutic efficacy and patient safety. Premature payload release in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can render the ADC ineffective. This guide provides a comparative evaluation of the endo-BCN-PEG3-acid linker, a component utilized in copper-free click chemistry for bioconjugation. Due to a lack of direct, publicly available in vivo stability data for this specific linker, this comparison is based on the known properties of its constituent parts—the bicyclo[6.1.0]nonyne (BCN) reactive group, the polyethylene glycol (PEG) spacer, and the resulting triazole linkage—and contrasts them with established ADC linkers for which in vivo data are more readily available.
Executive Summary
The this compound linker offers a promising platform for ADC development, primarily due to the bioorthogonal nature of the strain-promoted alkyne-azide cycloaddition (SPAAC) it enables. The resulting triazole linkage is known for its high stability. The integrated PEG3 spacer is anticipated to enhance the hydrophilicity and pharmacokinetic profile of the ADC. However, a direct head-to-head in vivo comparison with conventional ADC linkers is not extensively documented in peer-reviewed literature. This guide synthesizes available data on related structures to provide a predictive comparison.
Data Presentation: Comparative Stability of ADC Linkers
The following tables summarize the stability characteristics of different linker types. It is important to note that the data for the this compound linker is inferred from the stability of its components.
Table 1: Comparison of Key Linker Characteristics
| Feature | This compound (via SPAAC) | Valine-Citrulline (vc) Linkers | Maleimide-based Linkers | Disulfide Linkers |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Amide bond formation | Michael addition | Disulfide bond formation |
| Bond Formed | 1,2,3-Triazole | Peptide bond | Thioether bond | Disulfide bond |
| Cleavage Mechanism | Non-cleavable (Triazole bond is highly stable) | Proteolytic (e.g., by Cathepsin B in lysosomes) | Primarily non-cleavable (Thioether bond is stable) | Reductive (e.g., by Glutathione in the cytoplasm) |
| Expected In Vivo Stability | High | Moderate to High (cleaved in target cells) | Moderate (potential for retro-Michael reaction) | Low to Moderate (can be cleaved in circulation) |
Table 2: Quantitative In Vivo Stability Data for Common Linker Types (Illustrative)
| Linker Type | Animal Model | Time Point | % Intact ADC Remaining in Plasma | Reference |
| Valine-Citrulline-MMAE | Mouse | 144 hours | ~50% (Linker half-life) | [1] |
| Valine-Citrulline-MMAE | Cynomolgus Monkey | 230 hours | ~50% (Linker half-life) | [1] |
| Maleimide (SMCC)-DM1 | Human | 7 days | ~50% | [2] |
| "Bridging" Disulfide | Human | 7 days | >95% | [2] |
| This compound | N/A | N/A | Data not available (expected to be high) |
Note: The stability of maleimide-based linkers can be influenced by the local chemical environment and the specific maleimide derivative used.
Experimental Protocols
Accurate assessment of in vivo linker stability is paramount for ADC development. The following are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study to Assess Linker Stability
Objective: To determine the pharmacokinetic profiles of the total antibody and the intact ADC, and to calculate the rate of drug deconjugation in vivo.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats, or non-human primates).
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Quantification of Total Antibody and Intact ADC:
-
ELISA for Total Antibody:
-
Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.
-
Block non-specific binding sites.
-
Add diluted plasma samples.
-
Detect the bound antibody with an enzyme-conjugated secondary antibody that recognizes the antibody isotype.
-
Quantify using a standard curve of the unconjugated antibody.
-
-
ELISA for Intact ADC:
-
Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.
-
Block non-specific binding sites.
-
Add diluted plasma samples.
-
Detect the bound ADC with an enzyme-conjugated antibody that specifically recognizes the payload.
-
Quantify using a standard curve of the intact ADC.
-
-
LC-MS/MS for Free Payload:
-
Precipitate proteins from plasma samples (e.g., with acetonitrile).
-
Analyze the supernatant by LC-MS/MS to quantify the amount of prematurely released payload.
-
-
-
Data Analysis: Plot the concentrations of total antibody and intact ADC over time. The rate of divergence between the two curves indicates the rate of linker cleavage. The half-life of the linker can be calculated from these data.
Mandatory Visualization
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for assessing the in vivo stability of ADCs.
Discussion and Conclusion
The this compound linker represents an advanced tool for the construction of ADCs, leveraging the stability and biocompatibility of SPAAC chemistry. The inclusion of a PEG3 spacer is a rational design element to improve the overall pharmacokinetic properties of the resulting conjugate.[3] PEGylation is known to increase hydrophilicity, which can mitigate aggregation issues often seen with hydrophobic payloads and can prolong circulation half-life.
The core of this linker's stability lies in the 1,2,3-triazole ring formed upon reaction with an azide. This linkage is exceptionally stable and is not susceptible to cleavage by endogenous enzymes, suggesting a non-cleavable linker profile. This high stability in circulation is a significant advantage, as it minimizes the premature release of the cytotoxic payload, a common cause of off-target toxicity with less stable linkers.
In comparison, cleavable linkers, such as the widely used valine-citrulline dipeptide, are designed to be selectively cleaved by proteases like cathepsin B, which are upregulated in the lysosomal compartment of tumor cells. While generally stable in circulation, they can exhibit some degree of premature cleavage. Maleimide-based linkers, which form a thioether bond, are also considered non-cleavable but can be susceptible to a retro-Michael reaction, leading to deconjugation, especially if the succinimide ring is not hydrolyzed. Disulfide linkers, which are cleaved in the reducing environment of the cell, are generally the least stable in circulation.
While direct quantitative in vivo stability data for this compound is lacking, the chemical properties of its components strongly suggest a high degree of stability. This would theoretically translate to a favorable safety profile by minimizing off-target toxicity. However, the non-cleavable nature of the triazole bond means that the payload is only released upon degradation of the antibody backbone within the target cell. This can be a limitation if the payload needs to be released in its unmodified form to exert its cytotoxic effect.
For researchers considering the this compound linker, it is crucial to conduct thorough in vivo stability studies, such as the pharmacokinetic analysis detailed above, to confirm these predicted properties for their specific ADC construct. A direct comparison with a clinically validated linker system in the relevant preclinical models would be essential to fully understand its therapeutic potential.
References
The Influence of PEG Linker Length on Conjugate Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. Among the various components of a bioconjugate, the linker plays a critical role in modulating its physicochemical and pharmacological properties. Polyethylene glycol (PEG) linkers, in particular, have become a cornerstone in the development of therapeutics such as antibody-drug conjugates (ADCs), offering a versatile tool to enhance performance. The length of the PEG chain is a key variable that can be fine-tuned to optimize a conjugate's stability, pharmacokinetics, and overall efficacy. This guide provides an objective comparison of how different PEG linker lengths affect conjugate properties, supported by experimental data and detailed methodologies.
The incorporation of PEG linkers can significantly impact the therapeutic index of a bioconjugate.[1] By varying the number of ethylene glycol units, researchers can control the hydrophilicity, hydrodynamic radius, and steric hindrance of the conjugate. These modifications, in turn, influence critical performance attributes including drug-to-antibody ratio (DAR), stability in circulation, binding affinity to the target, and ultimately, the in vivo anti-tumor efficacy and toxicity profile.[1]
Data Presentation: A Comparative Analysis of PEG Linker Length
The selection of an optimal PEG linker length often involves a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity.[1] The following tables summarize quantitative data from various studies, offering a clear comparison of key performance metrics across different PEG linker lengths in the context of antibody-drug conjugates and other bioconjugates.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/kg/day) | Plasma Half-Life (hours) | Reference Molecule Type |
| No PEG | ~8.5 | Not Specified | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | Not Specified | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | Significantly Improved | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | Significantly Improved | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | Significantly Improved | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | Significantly Improved | Non-binding IgG-MMAE |
| 4 kDa | Not Specified | Significantly Improved | Affibody-MMAE |
| 10 kDa | Not Specified | Significantly Improved | Affibody-MMAE |
Data synthesized from studies on non-binding IgG conjugated to MMAE with a DAR of 8 and affibody-based drug conjugates.[2][3] Generally, increasing PEG linker length leads to a decrease in clearance and a prolonged plasma half-life.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs
| PEG Linker Length | IC50 (nM) | Fold Change in Cytotoxicity vs. No PEG | Conjugate System |
| No PEG | Baseline | 1.0 | Affibody-MMAE Conjugate |
| 4 kDa | Increased | ~6.5-fold reduction | Affibody-MMAE Conjugate |
| 10 kDa | Increased | ~22.5-fold reduction | Affibody-MMAE Conjugate |
Data from a study on affibody-based drug conjugates. This highlights a potential trade-off where longer PEG linkers, while improving pharmacokinetics, may decrease in vitro potency due to steric hindrance.
Table 3: Influence of PEG Linker Length on Binding Affinity
| PEG Linker Length | IC50 (nM) - Binding Affinity | Receptor |
| PEG2 | 1.9 ± 0.2 | Gastrin-Releasing Peptide Receptor (GRPR) |
| PEG3 | 2.3 ± 0.3 | Gastrin-Releasing Peptide Receptor (GRPR) |
| PEG4 | 2.9 ± 0.4 | Gastrin-Releasing Peptide Receptor (GRPR) |
Data from a study on natGa-NOTA-PEGn-RM26 binding to GRPR. In this specific context, shorter PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This suggests that for some receptor-ligand interactions, a more constrained linker may be advantageous.
The Logical Relationship of PEG Linker Length and Conjugate Properties
The decision to use a short, medium, or long PEG linker is a multifactorial one that requires balancing competing properties to achieve the optimal therapeutic window. The following diagram illustrates the general relationships between PEG linker length and key conjugate characteristics.
Caption: Relationship between PEG linker length and conjugate properties.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the systematic evaluation of ADCs and other bioconjugates. Below are representative methodologies for key characterization assays.
Site-Specific Antibody-Drug Conjugation with a PEG-Maleimide Linker
This protocol outlines the conjugation of a PEG-maleimide linker to thiol groups on an antibody, which are typically generated by reducing interchain disulfide bonds.
Materials:
-
Antibody solution
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEGn-Drug payload
-
Phosphate-buffered saline (PBS), pH 7.2
-
Desalting column or tangential flow filtration system
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: To a solution of the antibody, add a 10-20 fold molar excess of TCEP to reduce the interchain disulfide bonds. Incubate the mixture at 37°C for 1-2 hours.
-
Buffer Exchange: Remove the excess TCEP by performing a buffer exchange into PBS, pH 7.2, using a desalting column or a similar method.
-
Conjugation: Immediately add the desired molar excess (e.g., 10-20 fold) of the Maleimide-PEGn-Drug solution to the reduced antibody.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): To cap any unreacted maleimide groups, a molar excess of a thiol-containing molecule like N-acetyl cysteine can be added.
-
Purification: Purify the resulting ADC from unconjugated drug and other reactants using a size-exclusion chromatography (SEC) column.
In Vitro Cytotoxicity Assay
This assay determines the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive NCI-N87)
-
Parental host cell line (negative control)
-
Cell culture medium and supplements
-
ADCs with varying PEG linker lengths
-
Non-targeting ADC (control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: The following day, treat the cells with a serial dilution of the ADCs. Include an untreated control and a control treated with a non-targeting ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence or fluorescence.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software.
In Vivo Tumor Growth Inhibition Study
This study evaluates the anti-tumor efficacy of the ADCs in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
Tumor cells for implantation
-
ADCs with varying PEG linker lengths
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Grouping and Dosing: Randomize the mice into treatment groups and administer the ADCs (e.g., via intravenous injection) at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals.
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved in ADC development and function, the following diagrams illustrate a typical experimental workflow and the general mechanism of action of an ADC.
References
A Head-to-Head Comparison: Unveiling the Advantages of endo-BCN-PEG3-acid in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a crosslinker is a critical decision that dictates the efficacy, stability, and overall success of bioconjugates. In the rapidly evolving landscape of bioconjugation, endo-BCN-PEG3-acid has emerged as a superior choice for creating stable and effective molecular conjugates. This guide provides an objective, data-driven comparison of this compound with other common crosslinkers, offering insights into its performance advantages and providing detailed experimental protocols to support your research and development endeavors.
At its core, this compound is a trifunctional molecule composed of an endo-bicyclo[6.1.0]nonyne (BCN) moiety, a three-unit polyethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This unique architecture provides a powerful combination of bioorthogonal reactivity, enhanced hydrophilicity, and versatile conjugation capabilities. This guide will delve into the distinct advantages conferred by each of these components and present a comparative analysis against alternative crosslinking strategies.
Performance Comparison: A Data-Driven Overview
The superiority of this compound can be quantified across several key performance indicators: reaction kinetics, stability of the linker and the resulting conjugate, and the physicochemical properties it imparts to the final bioconjugate.
Reaction Kinetics: The Speed and Specificity of Copper-Free Click Chemistry
The BCN group of this compound participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal, "click" chemistry. This reaction is notable for its high specificity and the absence of a need for cytotoxic copper catalysts, making it ideal for use in sensitive biological systems.[1] Its primary competitor in the copper-free click chemistry space is dibenzocyclooctyne (DBCO).
While DBCO generally exhibits faster reaction kinetics with aliphatic azides, BCN demonstrates comparable or even superior rates with certain electronically modified or sterically hindered azides.[2][3] This makes the choice of cyclooctyne context-dependent.
| Feature | This compound (BCN) | DBCO-based Crosslinkers | Amine-reactive (e.g., NHS esters) | Sulfhydryl-reactive (e.g., Maleimides) |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Acylation | Michael Addition |
| Bioorthogonality | High | High | Low (reacts with abundant primary amines) | Moderate (can cross-react with other nucleophiles) |
| Catalyst Required | None | None | None | None |
| Typical Second-Order Rate Constant (k₂) with Benzyl Azide | ~0.07 M⁻¹s⁻¹[3] | ~0.24 M⁻¹s⁻¹[3] | N/A | N/A |
| Typical Second-Order Rate Constant (k₂) with Phenyl Azide | ~0.2 M⁻¹s⁻¹ | ~0.033 M⁻¹s⁻¹ | N/A | N/A |
Stability: Ensuring the Integrity of the Crosslinker and the Final Conjugate
The stability of the crosslinker itself and the resulting covalent bond is paramount for the in vivo performance of bioconjugates. BCN has demonstrated superior stability compared to DBCO in the presence of biologically relevant thiols, such as glutathione (GSH). This is a critical advantage, as the intracellular environment is rich in reducing agents that can potentially degrade the linker.
| Linker Moiety | Condition | Half-life | Reference |
| BCN | In presence of Glutathione (GSH) | ~6 hours | |
| DBCO | In presence of Glutathione (GSH) | ~71 minutes | |
| Maleimide | In presence of Glutathione (GSH) | ~4 minutes |
Furthermore, the triazole ring formed from the SPAAC reaction is exceptionally stable under a wide range of physiological conditions. The amide bond, formed by the reaction of the carboxylic acid group of this compound with primary amines, is also known for its high stability, contributing to the overall robustness of the final bioconjugate.
Physicochemical Properties: The Advantage of the PEG3 Spacer
The inclusion of a hydrophilic PEG3 spacer in the this compound structure offers several significant benefits that directly impact the performance of the resulting bioconjugate, particularly in the context of complex biomolecules like antibody-drug conjugates (ADCs).
| Property | Advantage of PEG3 Spacer | Impact on Bioconjugate Performance |
| Hydrophilicity | Increases the overall water solubility of the crosslinker and the final conjugate. | Mitigates aggregation issues often seen with hydrophobic drugs and linkers, allowing for higher drug-to-antibody ratios (DARs) without compromising stability. |
| Reduced Steric Hindrance | Provides a flexible spacer arm that separates the conjugated molecules. | Minimizes the potential for the payload to interfere with the biological activity of the targeting molecule (e.g., antibody binding). |
| Improved Pharmacokinetics | Can lead to a longer circulation half-life of the bioconjugate. | Enhances the therapeutic window and potentially reduces the required dosage. |
Experimental Protocols
To facilitate a direct comparison of this compound with other crosslinkers, detailed methodologies for key experiments are provided below.
Protocol 1: Comparative Analysis of Crosslinker Reaction Kinetics via NMR Spectroscopy
Objective: To determine and compare the second-order rate constants of SPAAC reactions for this compound and a DBCO-based crosslinker with an azide-containing molecule.
Materials:
-
This compound
-
DBCO-PEG4-acid (or other comparable DBCO-linker)
-
Benzyl azide
-
Deuterated methanol (MeOD)
-
NMR spectrometer (≥400 MHz)
-
NMR tubes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, DBCO-PEG4-acid, and benzyl azide in MeOD at known concentrations (e.g., 10 mM).
-
Reaction Setup: In an NMR tube, mix the cyclooctyne crosslinker (this compound or DBCO-PEG4-acid) and benzyl azide at equimolar concentrations (e.g., 5 mM final concentration for each).
-
NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for a duration sufficient to observe significant product formation (e.g., 2-4 hours).
-
Data Analysis:
-
Identify characteristic proton signals for the reactants and the triazole product.
-
Integrate the signals to determine the concentration of the product at each time point.
-
Plot the concentration of the product versus time.
-
Calculate the second-order rate constant (k₂) using the appropriate integrated rate law for a second-order reaction: 1/[A]t - 1/[A]0 = k₂t, where [A]t is the concentration of the reactant at time t, and [A]0 is the initial concentration.
-
Protocol 2: Comparative Stability Assessment of Crosslinker-Protein Conjugates
Objective: To compare the stability of protein conjugates formed with this compound and a maleimide-based crosslinker in the presence of a reducing agent.
Materials:
-
Azide-modified protein (e.g., BSA-azide)
-
Thiol-containing protein (e.g., reduced BSA)
-
This compound
-
Maleimide-PEG4-acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) for acid activation
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE apparatus and reagents
-
Densitometry software
Procedure:
-
Conjugation Reactions:
-
BCN Conjugation: React azide-modified protein with EDC/Sulfo-NHS activated this compound in PBS.
-
Maleimide Conjugation: React reduced BSA with Maleimide-PEG4-acid in PBS.
-
Purify both protein conjugates to remove excess crosslinker.
-
-
Stability Assay:
-
Incubate aliquots of each protein conjugate in PBS containing a physiological concentration of GSH (e.g., 5 mM) at 37°C.
-
As a control, incubate aliquots of each conjugate in PBS without GSH.
-
Take samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
SDS-PAGE Analysis:
-
Run the collected samples on an SDS-PAGE gel under non-reducing conditions.
-
Stain the gel (e.g., with Coomassie Blue).
-
-
Data Analysis:
-
Quantify the intensity of the protein conjugate band and any bands corresponding to de-conjugated protein using densitometry.
-
Plot the percentage of intact conjugate remaining over time for each crosslinker in the presence and absence of GSH.
-
Protocol 3: Comparative Hydrophobicity Analysis using Reversed-Phase HPLC (RP-HPLC)
Objective: To quantitatively compare the hydrophobicity of bioconjugates prepared with this compound and a more hydrophobic crosslinker.
Materials:
-
A model biomolecule (e.g., a peptide) functionalized with an azide.
-
This compound
-
A comparable crosslinker with a more hydrophobic spacer (e.g., endo-BCN-C6-acid)
-
EDC and Sulfo-NHS
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Conjugation buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Conjugates: Synthesize two batches of the peptide conjugate, one with this compound and the other with the hydrophobic analog, using EDC/Sulfo-NHS chemistry. Purify both conjugates.
-
RP-HPLC Analysis:
-
Inject equal amounts of each purified conjugate onto the C18 column.
-
Elute the conjugates using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for the peptide backbone).
-
-
Data Analysis:
-
Compare the retention times of the two conjugates. A longer retention time indicates greater hydrophobicity.
-
The difference in retention times provides a quantitative measure of the relative hydrophobicity imparted by the different crosslinkers.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: The mechanism of action of an antibody-drug conjugate (ADC).
Caption: Workflow for comparing this compound and a maleimide crosslinker.
Conclusion
The selection of a crosslinker is a pivotal step in the design and development of effective bioconjugates. This compound offers a compelling combination of features that address many of the challenges associated with traditional crosslinking chemistries. Its participation in copper-free click chemistry ensures high specificity and biocompatibility, while the BCN moiety provides a favorable stability profile, particularly in reducing environments. The integrated PEG3 spacer enhances the hydrophilicity of the resulting conjugate, mitigating aggregation and potentially improving its pharmacokinetic properties. The terminal carboxylic acid provides a versatile handle for conjugation to a wide range of biomolecules.
While other crosslinkers may offer advantages in specific, niche applications (e.g., the faster kinetics of DBCO with certain azides), the overall balance of reactivity, stability, and improved physicochemical properties makes this compound a robust and superior choice for a broad range of bioconjugation applications, from fundamental research to the development of next-generation therapeutics. The experimental protocols provided in this guide offer a framework for researchers to empirically validate the advantages of this compound within their own experimental systems.
References
- 1. Serially coupling hydrophobic interaction and reversed-phase chromatography with simultaneous gradients provides greater coverage of the metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Performance of endo-BCN-PEG3-acid in Biological Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of endo-BCN-PEG3-acid, a popular linker for bioconjugation, and its performance characteristics in various biological media. While direct quantitative data for this specific molecule is limited in publicly available literature, this guide synthesizes information on the core bicyclo[6.1.0]nonyne (BCN) moiety and the effects of PEGylation to offer valuable insights for researchers. We also present detailed experimental protocols to enable the generation of performance data for your specific applications.
Introduction to this compound
This compound is a bifunctional linker that plays a crucial role in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapies.[1][2] It features three key components:
-
An endo-bicyclo[6.1.0]nonyne (BCN) group: This strained alkyne enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for highly efficient and bioorthogonal ligation to azide-modified molecules.[3][4][5]
-
A hydrophilic polyethylene glycol (PEG3) spacer : This three-unit PEG chain enhances the solubility and reduces aggregation of the conjugate in aqueous biological media.
-
A terminal carboxylic acid : This functional group allows for straightforward conjugation to amine-containing biomolecules, such as lysine residues on proteins, through the formation of a stable amide bond.
The combination of these features makes this compound a versatile tool for creating well-defined bioconjugates.
Comparative Performance and Stability
Stability of the BCN Moiety
The stability of the BCN group is a critical factor for the overall integrity of the bioconjugate. Studies comparing BCN to another common copper-free click chemistry linker, dibenzocyclooctyne (DBCO), provide valuable insights.
| Condition | BCN Stability | DBCO Stability | Key Observations |
| Intracellular Environment (presence of Glutathione) | More Stable (Half-life ~6 hours) | Less Stable (Half-life ~71 minutes) | BCN exhibits significantly greater stability in the presence of the common intracellular antioxidant glutathione, making it a potentially better choice for intracellular applications. |
| Reducing Conditions (presence of TCEP) | More Stable | Unstable over 24 hours | For protocols requiring reducing agents, BCN is the more robust option. |
| Acidic Conditions | Prone to degradation | Prone to rearrangement | Both linkers have limited stability in acidic environments. A recent study showed that BCN derivatives can degrade under acidic conditions, though the extent of degradation is dependent on the specific acidic agent used. |
| Phagocytic Cells | Lower Stability | Moderate Stability | One study indicated that BCN groups had lower stability compared to DBCO and acetylenyl groups within phagocytic cells, with significant degradation observed after 24 hours. |
It is important to note that the endo and exo isomers of BCN display similar reactivities in the SPAAC reaction, with the endo isomer being slightly more reactive.
Influence of the PEG3-acid Linker
The PEG3-acid portion of the molecule is expected to positively influence its performance in biological media in several ways:
-
Enhanced Solubility: The hydrophilic nature of the PEG spacer significantly improves the solubility of the linker and the resulting bioconjugate in aqueous buffers, which is crucial for in vitro and in vivo applications.
-
Improved Stability: PEGylation is a well-established strategy to increase the stability of molecules by creating a hydrophilic shield that can protect against enzymatic degradation and reduce non-specific binding to proteins.
-
Reduced Aggregation: The PEG chain can help prevent the aggregation of the bioconjugate, which is a common challenge in drug development.
Experimental Protocols
To facilitate the direct assessment of this compound performance, we provide the following detailed experimental protocols adapted from established methods for similar molecules.
Plasma Stability Assay using HPLC
This protocol allows for the quantitative assessment of the stability of this compound in plasma over time.
Materials:
-
This compound
-
Human or mouse plasma (freshly prepared with anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Incubation:
-
In a microcentrifuge tube, add 495 µL of plasma.
-
Spike in 5 µL of the 10 mM stock solution to achieve a final concentration of 100 µM.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw a 50 µL aliquot of the incubation mixture.
-
Protein Precipitation: Immediately add 150 µL of cold ACN to the aliquot to precipitate plasma proteins.
-
Centrifugation: Vortex the sample for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Preparation for HPLC: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 254 nm).
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage remaining relative to the t=0 time point and determine the half-life (t½) in plasma.
Reactivity with Serum Albumin
This protocol assesses the non-specific reactivity of this compound with a major serum protein, which can be an indicator of potential off-target effects. A study has shown that BCN derivatives can react with persulfides, an oxidative post-translational modification of cysteine residues in proteins.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)
-
PBS, pH 7.4
-
LC-MS system
Procedure:
-
Incubation:
-
Prepare a 10 mg/mL solution of BSA or HSA in PBS.
-
Add this compound to the protein solution to a final concentration of 1 mM.
-
Incubate the mixture at 37°C for 24 hours.
-
-
Sample Analysis:
-
Analyze the intact protein sample by LC-MS to determine if there is a mass shift corresponding to the covalent adduction of the linker to the protein.
-
Alternatively, perform a "bottom-up" proteomics approach:
-
Digest the protein with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify any peptide fragments that have been modified by the linker.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for bioconjugation using this compound.
Caption: Experimental workflow for assessing plasma stability.
Caption: Potential degradation pathways for BCN linkers.
Conclusion and Recommendations
This compound is a valuable tool for bioconjugation, offering a balance of reactivity, bioorthogonality, and favorable physicochemical properties. Based on the available data for the BCN moiety, it appears to be a more stable option than DBCO for intracellular applications due to its enhanced resistance to glutathione. The inclusion of a PEG spacer is expected to further improve its performance in biological media by increasing solubility and stability.
However, the lack of direct, quantitative performance data for this compound in relevant biological matrices is a significant gap. Researchers are strongly encouraged to perform stability and reactivity studies, such as the plasma stability assay detailed in this guide, to validate its suitability for their specific application. Careful consideration of the biological environment, including pH and the presence of reducing agents or specific enzymes, is crucial for the successful design and implementation of bioconjugation strategies using this linker.
References
Safety Operating Guide
Proper Disposal of endo-BCN-PEG3-acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of endo-BCN-PEG3-acid is critical to ensure laboratory safety and environmental compliance. This guide provides detailed procedural steps for the handling and disposal of this compound, based on its known hazards and general best practices for laboratory chemical waste management.
Immediate Safety Considerations:
Before handling or preparing for disposal, it is imperative to be aware of the hazards associated with this compound. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
Disposal of this compound, as with most laboratory chemicals, must adhere to local, state, and federal regulations. The following steps provide a general framework for its proper disposal.
Step 1: Waste Identification and Segregation
-
Pure Compound: Any unused or expired pure this compound should be treated as chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, vials, weighing paper, and absorbent materials used for spills, must be considered contaminated and disposed of as chemical waste.
-
Empty Containers: The original container of this compound, even when empty, will contain residual amounts of the chemical. These containers should be treated as hazardous waste and not be repurposed.
Step 2: Waste Collection and Storage
-
Designated Waste Container: Collect all this compound waste in a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid to prevent leaks or spills.
-
Labeling: The waste container must be labeled in accordance with your institution's and local regulations. At a minimum, the label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Irritant)
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should have secondary containment to control any potential leaks.
Step 3: Arranging for Final Disposal
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the final disposal. They will have specific protocols and will work with licensed hazardous waste disposal contractors.
-
Provide Information: Be prepared to provide the EHS department with the full chemical name and the approximate quantity of the waste.
Experimental Workflow for Waste Disposal Decision-Making
The following diagram illustrates the logical flow for determining the proper disposal route for this compound and related materials.
Caption: Decision workflow for the proper disposal of this compound waste.
Summary of Disposal Procedures
| Waste Type | Handling and Segregation | Disposal Method |
| Unused/Expired this compound | Keep in original or properly labeled container. Do not mix with other waste. | Collect in a designated hazardous waste container and contact EHS for disposal. |
| Contaminated Labware (vials, pipette tips, etc.) | Place directly into the designated hazardous waste container. | Treat as hazardous waste. Arrange for disposal through EHS. |
| Contaminated PPE (gloves, etc.) | Collect in the designated hazardous waste container. | Treat as hazardous waste. Arrange for disposal through EHS. |
| Empty Original Containers | Do not rinse. Seal and place in the designated hazardous waste container. | Treat as hazardous waste. Arrange for disposal through EHS. |
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to all protocols and regulations set forth by your institution's Environmental Health and Safety department.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for endo-BCN-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals: This guide provides critical safety and logistical information for the proper handling and disposal of endo-BCN-PEG3-acid, a valuable tool in bioconjugation and drug delivery research. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your experimental outcomes.
This compound is a chemical that requires careful handling due to its potential to cause skin and eye irritation, as well as respiratory tract irritation[1]. The following procedures are designed to minimize risk and provide clear, step-by-step guidance for its use.
Immediate Safety & Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and safety measures.
| Area of Protection | Required PPE & Practices | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent serious eye irritation from splashes or airborne particles[1]. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin irritation[1]. Discard and replace gloves immediately if contaminated. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To prevent respiratory tract irritation from dust or aerosols[1][2]. |
| General Hygiene | Wash hands thoroughly after handling. | To prevent accidental ingestion or transfer of the chemical. |
Operational Plan: From Receipt to Use
A systematic workflow is crucial for the safe management of this compound within the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container at -20°C, protected from moisture and light, as recommended by suppliers.
2. Preparation of Solutions:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture.
-
All weighing and preparation of solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
This compound is soluble in water, DMSO, DCM, and DMF. Use appropriate anhydrous solvents when necessary.
3. Handling and Experimental Use:
-
Avoid the creation of dust when handling the solid form.
-
When used in reactions, ensure that all glassware is clean and dry.
-
The terminal carboxylic acid can be reacted with primary amines in the presence of activators like EDC or HATU. The BCN group is reactive with azide-tagged biomolecules.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Spills: In the event of a spill, do not touch or walk through the material. Isolate the area and shut off all ignition sources. Wear appropriate PPE and absorb the spill with an inert, non-combustible material. Collect the absorbed material into a hazardous waste container for disposal.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
